molecular formula C8H6N2O2 B051660 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 119248-43-0

1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B051660
CAS No.: 119248-43-0
M. Wt: 162.15 g/mol
InChI Key: KFXCBDIUQIOENT-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic compound, which can be viewed as a hybrid of 7-azaindole and a pyridine derivative, serves as a versatile and critical building block for the synthesis of novel small molecule inhibitors. Its primary research value lies in its application as a key intermediate in the development of therapeutics targeting protein kinases, which are implicated in a wide range of cancers, inflammatory diseases, and neurological disorders.

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-4-10-7-1-2-9-3-5(6)7/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXCBDIUQIOENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646629
Record name 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119248-43-0
Record name 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide leverages data from closely related derivatives to illustrate the principles of its structural characterization. The methodologies and spectral data presented serve as a robust reference for researchers engaged in the synthesis and analysis of this class of compounds.

Core Structure and Properties

This compound belongs to the azaindole family, which are bioisosteres of indole. These structures are of significant interest in drug discovery. The core scaffold, 1H-pyrrolo[3,2-c]pyridine, is also known as 5-azaindole. The carboxylic acid moiety at the 3-position provides a handle for further chemical modifications, making it a valuable building block for the synthesis of diverse compound libraries.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
CAS Number 119248-43-0[1]

Proposed Synthesis

G cluster_0 Proposed Synthesis of this compound Start 4-Chloro-3-nitropyridine Step1 Reaction with Pyrrolidine (Leimgruber-Batcho Step 1) Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Reductive Cyclization (e.g., H2, Pd/C) Intermediate1->Step2 Intermediate2 1H-pyrrolo[3,2-c]pyridine Step2->Intermediate2 Step3 Vilsmeier-Haack Reaction (POCl3, DMF) Intermediate2->Step3 Intermediate3 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Step3->Intermediate3 Step4 Oxidation (e.g., KMnO4 or Pinnick Oxidation) Intermediate3->Step4 End This compound Step4->End

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Leimgruber-Batcho Approach

The following protocol is a generalized procedure adapted from methods used for azaindole synthesis.

  • Enamine Formation: A solution of the starting material, such as 4-chloro-3-nitropyridine, is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine. The mixture is heated, typically under microwave irradiation, to facilitate the formation of the enamine intermediate.

  • Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step reduces the nitro group and facilitates the cyclization to form the 1H-pyrrolo[3,2-c]pyridine core.

  • Formylation: The resulting 1H-pyrrolo[3,2-c]pyridine can be formylated at the 3-position using a Vilsmeier-Haack reaction with phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Oxidation: The intermediate aldehyde is then oxidized to the carboxylic acid. Standard oxidation conditions, such as potassium permanganate (KMnO₄) or Pinnick oxidation (sodium chlorite and a scavenger), can be employed.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Spectroscopic Data for Structural Elucidation

As direct spectroscopic data for the title compound is scarce, the following tables present data for representative 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives. This data provides expected chemical shift ranges and coupling patterns for the core 1H-pyrrolo[3,2-c]pyridine scaffold.

¹H NMR Data

Table 1: ¹H NMR Data for 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (in CDCl₃) [2][3]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-79.10s-
H-47.80s-
H-27.41-7.34m-
H-36.80d3.2
Phenyl H8.08-7.91, 7.47m, t7.7
Trimethoxyphenyl H6.71s-
OCH₃3.95, 3.91s-

Note: The numbering of the pyrrolo[3,2-c]pyridine ring system may vary in different publications. The assignments here are based on the provided literature.

¹³C NMR Data

Table 2: ¹³C NMR Data for 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (in CDCl₃) [2][3]

CarbonChemical Shift (δ, ppm)
C-7149.89
C-4124.81
C-2127.88
C-3102.92
C-3a102.59
C-7a143.18
C-6141.17
C-5137.58
Phenyl C134.10, 130.28, 128.78, 128.31, 127.00
Trimethoxyphenyl C154.07, 102.45
OCH₃61.06, 56.44
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For the derivative 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the calculated mass for [M+H]⁺ is 361.1552, with a found value of 361.1556, confirming the formula C₂₂H₂₁N₂O₃.[2][3] For this compound, the expected [M+H]⁺ would be approximately 163.0508 for the formula C₈H₇N₂O₂⁺.

Biological Activity and Signaling Pathway

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as potent anticancer agents. Specifically, they have been identified as colchicine-binding site inhibitors that disrupt tubulin polymerization.[2][4]

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin is a critical protein that polymerizes into microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Molecules that bind to the colchicine site on β-tubulin prevent its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in cancer cells.

G cluster_1 Signaling Pathway of 1H-pyrrolo[3,2-c]pyridine Derivatives Molecule 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin β-Tubulin (Colchicine Site) Molecule->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and modern spectroscopic techniques. While direct experimental data for this specific molecule is limited, analysis of its derivatives provides a strong foundation for its characterization. The methodologies and data presented in this guide offer a comprehensive framework for researchers working with this important heterocyclic scaffold, facilitating its synthesis, characterization, and application in drug discovery and development, particularly in the context of anticancer therapeutics targeting tubulin polymerization.

References

An In-depth Technical Guide to the Physicochemical Properties of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, a heterocyclic compound, serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer agents by targeting tubulin polymerization. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound and its derivatives. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of the compound's mechanism of action in a key signaling pathway. This document is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this promising molecular framework.

Physicochemical Properties

Precise experimental data for the parent compound, this compound (CAS No: 119248-43-0), is limited in publicly available literature.[1][] Therefore, this section presents a combination of predicted data for the parent compound and experimental or calculated data for its isomers and derivatives to provide a comprehensive physicochemical profile.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds. It is crucial to note that much of the data for the parent compound is predicted and should be experimentally verified.

Table 1: Physicochemical Properties of this compound (CAS: 119248-43-0)

PropertyValueSource
Molecular FormulaC₈H₆N₂O₂[1]
Molecular Weight162.15 g/mol [1]
XLogP3 (Predicted)0.5[1]
Boiling Point (Predicted)471.1 ± 25.0 °C at 760 mmHg[1]
Density (Predicted)1.506 g/cm³[1]
Flash Point (Predicted)238.7 ± 23.2 °C[1]
Refractive Index (Predicted)1.743[1]

Table 2: Physicochemical Properties of Isomeric and Related Pyrrolopyridine Carboxylic Acids

CompoundMelting Point (°C)logP (Experimental)Solubility
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acidNot extensively documented; analogs range from 205-209°C[3]-Slightly soluble in water; good solubility in DMSO; moderate in ethanol[3]
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid170-173[4]-Less soluble in water; soluble in ether and methanol[4]
Indole-3-carboxylic acid206.51.99-

Biological Activity and Signaling Pathway

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound derivatives as colchicine-binding site inhibitors.

G Mechanism of Action of this compound Derivatives cluster_0 Cellular Environment cluster_1 Cell Cycle Progression Compound This compound Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site on β-Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Mechanism of Action of this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties and the synthesis of the core 1H-pyrrolo[3,2-c]pyridine scaffold.

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

A key intermediate for the synthesis of various derivatives is 6-bromo-1H-pyrrolo[3,2-c]pyridine. A reported synthetic route is outlined below.[5]

G Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine cluster_workflow Synthetic Workflow Start 2-bromo-5-methylpyridine Step1 Oxidation with m-chloroperbenzoic acid Start->Step1 Intermediate1 2-bromo-5-methylpyridine 1-oxide Step1->Intermediate1 Step2 Nitration with fuming nitric acid in H₂SO₄ Intermediate1->Step2 Intermediate2 2-bromo-5-methyl-4-nitropyridine 1-oxide Step2->Intermediate2 Step3 Reaction with N,N-dimethylformamide dimethyl acetal Intermediate2->Step3 Intermediate3 Key Intermediate Step3->Intermediate3 Step4 Reduction with iron powder in acetic acid Intermediate3->Step4 Product 6-bromo-1H-pyrrolo[3,2-c]pyridine Step4->Product

Synthetic workflow for 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Protocol:

  • Oxidation: 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid in a suitable solvent like dichloromethane to yield 2-bromo-5-methylpyridine 1-oxide.[5]

  • Nitration: The resulting oxide is then nitrated using fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide.[5]

  • Intermediate Formation: This is followed by a reaction with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide.[5]

  • Cyclization/Reduction: The final step involves reduction and cyclization using iron powder in acetic acid to afford the desired 6-bromo-1H-pyrrolo[3,2-c]pyridine.[5]

Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration Protocol:

  • Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

Shake-Flask Protocol:

  • System Preparation: Prepare a biphasic system of n-octanol and water and pre-saturate each phase with the other.

  • Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.

  • Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility can be determined using methods such as the shake-flask method or high-throughput screening assays.

Shake-Flask Solubility Protocol:

  • Equilibration: Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH.

  • Agitation: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity of a solid compound.

Capillary Melting Point Protocol:

  • Sample Preparation: Finely powder the dry solid sample.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.

  • Measurement: Place the capillary tube in a melting point apparatus and heat it slowly.

  • Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range is indicative of a pure compound.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While a complete experimental physicochemical profile of the parent compound is not yet available, the data from its derivatives and isomers, combined with an understanding of its mechanism of action, provide a strong foundation for further research. The experimental protocols outlined in this guide offer a framework for the systematic characterization of this and other novel compounds, facilitating their advancement through the drug discovery and development pipeline. Further investigation to experimentally determine the physicochemical properties of the parent compound is highly recommended to support the development of structure-activity relationships and to guide the design of future analogs with improved pharmacological profiles.

References

The Ascendancy of 1H-pyrrolo[3,2-c]pyridines: A Technical Guide to Synthesis and Biological Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide provides an in-depth overview of the discovery and synthesis of novel derivatives, with a focus on their biological evaluation, particularly in the realm of oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

I. Synthetic Strategies for 1H-pyrrolo[3,2-c]pyridine Core Construction

The construction of the 1H-pyrrolo[3,2-c]pyridine core is a critical step in the development of novel derivatives. A robust and versatile synthetic route is paramount for generating a diverse library of compounds for biological screening. A recently reported successful multi-step synthesis is outlined below.

General Synthetic Workflow

The synthesis commences with commercially available starting materials and proceeds through a series of key transformations, including oxidation, nitration, and cyclization, to yield the core scaffold. Subsequent functionalization, typically via cross-coupling reactions, allows for the introduction of various substituents to explore the structure-activity relationship (SAR).

G cluster_synthesis Synthetic Pathway to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines A 2-bromo-5-methylpyridine (11) B 2-bromo-5-methylpyridine-1-oxide (12) A->B m-CPBA C 2-bromo-5-methyl-4-nitropyridine 1-oxide (13) B->C Fuming HNO3, H2SO4 D Key Intermediate (14) C->D DMF-DMA, DMF E 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) D->E Fe, AcOH F 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) E->F 3,4,5-trimethoxyphenylboronic acid, Cu(OAc)2, K2CO3, Pyridine, 1,4-dioxane G Target Compounds (10a-t) F->G Arylboronic acids, Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O

Caption: Synthetic route to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.

II. Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established and peer-reviewed procedures.[1]

Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16)[1][2]

To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol, 0.06 g) in 1,4-dioxane (15 mL) were added 3,4,5-trimethoxyphenylboronic acid (0.6 mmol, 0.13 g), K₂CO₃ (0.6 mmol, 0.083 g), pyridine (0.9 mmol, 0.071 g), and Cu(OAc)₂ (0.6 mmol, 0.12 g). The reaction mixture was stirred and irradiated in a microwave reactor for 30 minutes at 85 °C. Upon completion, the mixture was extracted with ethyl acetate (3 x 25 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.

General Procedure for the Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t)[1][2]

A mixture of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) (0.1 mmol, 0.036 g), the corresponding substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol, 0.069 g), and Pd(PPh₃)₄ (0.006 mmol, 0.007 g) in 1,4-dioxane (6 mL) and H₂O (2 mL) was degassed with nitrogen. The reaction was then heated in a microwave reactor for 26 minutes at 125 °C. After completion, the mixture was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were dried, filtered, and concentrated. The residue was purified by chromatography to afford the desired products.

III. Biological Evaluation: Anticancer Activity

A series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines.[1][2][3] Several of these compounds demonstrated potent anticancer effects.

In Vitro Antiproliferative Activity

The antiproliferative activity of the synthesized compounds was assessed using the MTT assay against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

CompoundR GroupHeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10a Phenyl>10>10>10
10h 4-Methoxyphenyl0.851.231.56
10l 4-Fluorophenyl0.540.680.91
10t Indolyl0.120.150.21
CA-4 (Positive Control)0.0210.0180.025

Data extracted from published research.[1]

The structure-activity relationship (SAR) studies revealed that the nature of the aryl group at the 6-position of the pyrrolo[3,2-c]pyridine core significantly influences the anticancer activity.[1] Notably, compound 10t , bearing an indolyl moiety, exhibited the most potent activity against all three cell lines, with IC₅₀ values in the nanomolar range.[1][2][3]

IV. Mechanism of Action: Targeting the Colchicine-Binding Site

Further mechanistic studies were conducted to elucidate the mode of action of the most potent compounds. These investigations revealed that the 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, thereby disrupting microtubule dynamics.[2][3][4]

Signaling Pathway and Cellular Effects

The inhibition of tubulin polymerization leads to a cascade of downstream cellular events, ultimately culminating in cell cycle arrest and apoptosis.

G cluster_moa Mechanism of Action of 1H-pyrrolo[3,2-c]pyridine Derivatives A 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) B Binds to Colchicine Site on β-tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F

Caption: Proposed mechanism of action for the anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives.

Experimental evidence supporting this mechanism includes:

  • Tubulin Polymerization Assay: Compound 10t was shown to potently inhibit tubulin polymerization in vitro.[2][3][4]

  • Immunostaining Assays: Treatment of cancer cells with 10t resulted in a significant disruption of the microtubule network.[2][3]

  • Cell Cycle Analysis: Flow cytometry analysis demonstrated that 10t caused a significant accumulation of cells in the G2/M phase of the cell cycle.[2][3]

  • Apoptosis Assays: Compound 10t was found to induce apoptosis in a dose-dependent manner.[2]

In addition to the colchicine-binding site inhibitors, other derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for their potential as anticancer agents, including diarylureas and diarylamides targeting melanoma cell lines.[5] Some of these compounds have shown high potency, with IC₅₀ values in the nanomolar range, and have demonstrated selectivity towards cancer cells over normal fibroblasts.[5] Mechanistic studies on related compounds have indicated inhibition of signaling pathways such as MEK, JNK, and mTOR.[6]

V. Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly promising framework for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a solid foundation for the generation of diverse chemical libraries. The potent anticancer activity and well-defined mechanism of action of the lead compounds, such as 10t , underscore the potential of this class of molecules.

Future research efforts should focus on:

  • SAR Optimization: Further exploration of substituents at various positions of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluation of the most promising compounds in preclinical animal models to assess their in vivo anticancer activity and safety profiles.

  • Exploration of Other Therapeutic Areas: Given the versatility of the scaffold, its potential in other disease areas, such as inflammatory and neurodegenerative disorders, should be investigated.

This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of drug discovery and development, with the 1H-pyrrolo[3,2-c]pyridine core as a central element of innovation.

References

1H-Pyrrolo[3,2-c]pyridine-3-carboxylic Acid Derivatives as Kinase Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. This technical guide delves into the mechanism of action of derivatives of 1H-pyrrolo[3,2-c]pyridine as kinase inhibitors, presenting key quantitative data, detailing experimental protocols for their evaluation, and visualizing the associated signaling pathways. While the direct inhibitory activity of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid itself is not extensively documented in the public domain, the wealth of information on its derivatives provides significant insights into the structure-activity relationships and mechanistic underpinnings of this class of compounds.

Core Mechanism of Action

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold predominantly act as ATP-competitive inhibitors of protein kinases. The core structure occupies the adenine-binding pocket of the kinase ATP-binding site. The nitrogen atoms of the pyridine and pyrrole rings often form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor. Substitutions at various positions of the pyrrolopyridine ring system are then tailored to interact with specific amino acid residues in the surrounding regions of the ATP-binding cleft, thereby conferring potency and selectivity for different kinase targets.

For instance, structure-based design has led to the development of potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase by optimizing substituents on the 1H-pyrrolo[3,2-c]pyridine core.[1] These modifications can stabilize an inactive conformation of the kinase, preventing the binding of both ATP and the substrate peptide.[1]

Targeted Kinases and Signaling Pathways

Research has identified several key kinase targets for 1H-pyrrolo[3,2-c]pyridine derivatives, implicating their involvement in critical cellular signaling pathways that are often dysregulated in cancer.

Key Kinase Targets:

  • Monopolar Spindle 1 (MPS1): A crucial component of the spindle assembly checkpoint, overexpressed in many cancers.[1]

  • Haspin Kinase: Involved in chromosome alignment during mitosis.[2][3]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia.

  • Janus Kinases (JAKs): Specifically JAK3, which plays a key role in cytokine signaling in immune cells.[4][5]

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration.[6]

  • Mitogen-activated protein kinase kinase (MEK) and c-Jun N-terminal kinases (JNK): Key components of the MAPK signaling pathway.[7]

  • Mechanistic Target of Rapamycin (mTOR): A central regulator of cell growth and proliferation.[7]

The inhibition of these kinases by 1H-pyrrolo[3,2-c]pyridine derivatives can lead to the disruption of major signaling cascades, including the MAPK/ERK and PI3K/Akt/mTOR pathways, ultimately resulting in cell cycle arrest, apoptosis, and the inhibition of neoplastic transformation.[7]

Quantitative Inhibitory Activity

The inhibitory potency of various 1H-pyrrolo[3,2-c]pyridine derivatives has been quantified using half-maximal inhibitory concentration (IC50) values. The following tables summarize key findings from the literature.

Table 1: Inhibitory Activity of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives against Haspin Kinase [2]

CompoundHaspin IC50 (nM)Other Kinases Inhibited (≥50% at 1 µM)
2 10.1DYRK1A, PIM1
3 10.6DYRK1A, PIM1

Table 2: Inhibitory Activity of a 1H-Pyrrolo[2,3-b]pyridine Derivative against FGFRs [6]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Table 3: Cellular Activity of a 1H-Pyrrolo[3,2-c]pyridine Derivative (10t) against Cancer Cell Lines [8][9][10]

Cell LineIC50 (µM)
HeLa0.12
SGC-79010.15
MCF-70.21

Note: The activity of compound 10t is attributed to tubulin polymerization inhibition, demonstrating that the 1H-pyrrolo[3,2-c]pyridine scaffold can be utilized to target other proteins besides kinases.

Signaling Pathway Visualization

The following diagrams illustrate the signaling pathways affected by 1H-pyrrolo[3,2-c]pyridine derivatives.

IGF1_Signaling_Inhibition IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R MEK MEK IGF1R->MEK JNK JNK IGF1R->JNK mTOR mTOR IGF1R->mTOR ERK ERK MEK->ERK cJun c-Jun JNK->cJun Transformation Neoplastic Cell Transformation mTOR->Transformation cFos c-Fos ERK->cFos AP1 AP-1 cJun->AP1 cFos->AP1 AP1->Transformation Inhibitor 1H-pyrrolo[3,2-c]pyridine derivative (KIST101029) Inhibitor->MEK Inhibitor->JNK Inhibitor->mTOR

Caption: Inhibition of IGF-1-induced signaling pathways by a 1H-pyrrolo[3,2-c]pyridine derivative.[7]

Spindle_Assembly_Checkpoint MPS1 MPS1 Kinase SAC Spindle Assembly Checkpoint (SAC) Activation MPS1->SAC Anaphase Anaphase Onset SAC->Anaphase Inhibitor 1H-pyrrolo[3,2-c]pyridine derivative Inhibitor->MPS1 Kinase_Assay_Workflow cluster_plate 96-well Plate cluster_detection Signal Detection A Compound Dilutions B Add Kinase A->B C Add Substrate/ATP B->C D Incubate C->D E Stop Reaction (Add ADP-Glo Reagent) D->E F Develop Signal (Add Kinase Detection Reagent) E->F G Read Luminescence F->G Data_Analysis Data Analysis (IC50 determination) G->Data_Analysis

References

Probing the Colchicine-Binding Site: An In-depth Technical Guide to 1H-pyrrolo[3,2-c]pyridine Derivatives as Potent Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a promising class of anticancer agents: 1H-pyrrolo[3,2-c]pyridine derivatives that target the colchicine-binding site of tubulin. By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This document details their design, synthesis, biological evaluation, and mechanism of action, presenting key data and experimental protocols for researchers in oncology and medicinal chemistry.

Core Concept: Targeting Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for essential cellular processes, including cell division, motility, and intracellular transport.[1] Their dynamic nature makes them a prime target for anticancer drug development.[2] Agents that interfere with microtubule dynamics can arrest cells in mitosis, ultimately triggering programmed cell death.[3] The colchicine-binding site on β-tubulin is a well-validated target for small molecule inhibitors that disrupt microtubule assembly.[4]

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a rigid and effective framework for designing novel colchicine-binding site inhibitors (CBSIs).[3] This scaffold can be strategically substituted to mimic the binding of known inhibitors like Combretastatin A-4 (CA-4), a potent natural product, while potentially offering improved stability and pharmacological properties.[5]

Quantitative Analysis of Antiproliferative Activity

A series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines using the MTT assay.[2] The results, summarized below, highlight the potent cytotoxic effects of these derivatives.

CompoundR Group (at position 6)HeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10a Phenyl>10>10>10
10b 2-Methylphenyl0.851.212.53
10l 4-Fluorophenyl0.250.310.42
10m 4-Chlorophenyl0.330.450.58
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control) -0.080.060.05

Table 1: In vitro antiproliferative activities of selected 1H-pyrrolo[3,2-c]pyridine derivatives against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines.[2][3]

Among the synthesized compounds, 10t , featuring an indol-5-yl substituent, demonstrated the most potent and broad-spectrum anticancer activity, with IC₅₀ values in the nanomolar range, comparable to the positive control, CA-4.[1][6]

Mechanism of Action: Inhibition of Tubulin Polymerization and Cell Cycle Arrest

The potent antiproliferative activity of these compounds is attributed to their ability to inhibit tubulin polymerization. Compound 10t was shown to potently inhibit tubulin polymerization in vitro at concentrations of 3 μM and 5 μM.[3][6] This disruption of microtubule dynamics leads to a cascade of cellular events, as illustrated in the signaling pathway below.

G cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects 10t 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin αβ-Tubulin Heterodimers 10t->Tubulin Binds to Colchicine Site MT_Dynamics Disruption of Microtubule Dynamics Tubulin->MT_Dynamics Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest MT_Dynamics->G2M_Arrest Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives.

Cell cycle analysis by flow cytometry confirmed that compound 10t induces a significant arrest of HeLa cells in the G2/M phase of the cell cycle in a dose-dependent manner.[1][6] At concentrations of 0.12 μM, 0.24 μM, and 0.36 μM, 10t led to a substantial increase in the population of cells in the G2/M phase.[1] Furthermore, these concentrations also induced apoptosis, as demonstrated by Annexin V-FITC/PI staining.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental procedures.

Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t)

The general synthetic route for the target compounds is depicted below. The key step involves a Suzuki cross-coupling reaction.[3]

G Start Starting Material (14) Step1 Reduction (Fe, AcOH) Start->Step1 Intermediate1 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) Step1->Intermediate1 Step2 N-Arylation (3,4,5-trimethoxyphenylboronic acid, Cu(OAc)₂, Pyridine) Intermediate1->Step2 Intermediate2 6-bromo-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridine (16) Step2->Intermediate2 Step3 Suzuki Coupling (Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃) Intermediate2->Step3 Final Target Compounds (10a-t) Step3->Final G cluster_ligand Compound 10t cluster_residues Key Amino Acid Residues Tubulin Colchicine-Binding Site on β-Tubulin A_Ring 3,4,5-Trimethoxyphenyl Ring (A-Ring) Hydrophobic Hydrophobic Pocket A_Ring->Hydrophobic Hydrophobic Interaction Core 1H-pyrrolo[3,2-c]pyridine Core Thr179 Thrα179 Core->Thr179 H-Bond B_Ring Indole Ring (B-Ring) Asn349 Asnβ349 B_Ring->Asn349 H-Bond

References

A Technical Guide to the Spectroscopic and Synthetic Landscape of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and biological significance of the 1H-pyrrolo[3,2-c]pyridine (also known as 6-azaindole) scaffold, with a specific focus on the challenges and potential routes to 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages data from closely related derivatives to provide a robust resource for researchers in the field.

Introduction

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of various therapeutic agents. Its derivatives have shown promise as potent inhibitors of a range of biological targets. This guide will delve into the available spectroscopic information, detail relevant experimental protocols for the synthesis of the core structure and its analogues, and discuss the biological context of these compounds, particularly their anticancer properties.

Spectroscopic Data

Table 1: Spectroscopic Data for Selected 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound1H NMR (500 MHz, CDCl3) δ (ppm)13C NMR (126 MHz, CDCl3) δ (ppm)HRMS [M+H]+
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [1][2]9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J=7.7 Hz, 2H), 7.41-7.34 (m, 2H), 6.80 (d, J=3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44Calcd: 361.1552, Found: 361.1556
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [2]9.08 (s, 1H), 7.50 (s, 1H), 7.43 (d, J=6.7 Hz, 1H), 7.39 (d, J=3.3 Hz, 1H), 7.28 (t, J=3.8 Hz, 2H), 7.26-7.24 (m, 1H), 6.82 (d, J=3.2 Hz, 1H), 6.69 (s, 2H), 3.91 (s, 3H), 3.89 (s, 6H), 2.40 (s, 3H)157.84, 154.00, 151.97, 142.93, 140.46, 137.45, 135.91, 134.21, 130.65, 129.99, 129.81, 127.88, 125.80, 124.28, 105.81, 102.76, 102.32, 61.02, 56.38, 20.49Calcd: 375.1709, Found: 375.1707
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [2]9.09 (s, 1H), 7.96 (d, J=11.1 Hz, 2H), 7.76 (s, 1H), 7.72-7.68 (m, 1H), 7.39 (d, J=3.3 Hz, 1H), 7.19 (d, J=7.5 Hz, 1H), 6.80 (d, J=3.9 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H)159.03, 154.09, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 124.73, 103.04, 102.77, 102.47, 61.06, 56.44, 21.53Calcd: 375.1709, Found: 375.1709
6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [2]9.07 (s, 1H), 7.89 (d, J=8.2 Hz, 1H), 7.77 (s, 1H), 7.36 (d, J=3.3 Hz, 1H), 7.27 (d, J=8.0 Hz, 1H), 6.79 (d, J=3.2 Hz, 1H), 6.71 (s, 1H), 3.95 (s, 1H), 3.91 (s, 1H), 2.40 (s, 1H)154.05, 150.05, 143.17, 141.18, 138.19, 135.59, 134.19, 130.05, 129.49, 128.71, 126.82, 124.66, 102.87, 102.41, 102.14, 61.05, 56.42, 21.20Calcd: 375.1709, Found: 375.1708

Experimental Protocols

A definitive, published protocol for the synthesis of this compound is elusive. However, based on established synthetic routes to the 6-azaindole core and related carboxylic acids, a plausible synthetic strategy can be proposed. This typically involves the construction of the bicyclic ring system followed by functionalization at the 3-position.

Proposed Synthesis of this compound

A likely synthetic route would involve the synthesis of an ester precursor, such as ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate, followed by hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

A common method for constructing the 1H-pyrrolo[3,2-c]pyridine scaffold starts from a substituted pyridine. For instance, a general synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine has been reported, which can serve as a key intermediate.[1]

  • Starting Material: 2-bromo-5-methylpyridine.

  • Key Steps:

    • Oxidation to the corresponding N-oxide.

    • Nitration at the 4-position.

    • Reaction with N,N-dimethylformamide dimethyl acetal.

    • Reductive cyclization to form the pyrrole ring.

Synthesis_Core A 2-bromo-5-methylpyridine B 2-bromo-5-methyl-4-nitropyridine 1-oxide A->B 1. m-CPBA 2. HNO3/H2SO4 C Intermediate B->C DMF-DMA D 6-bromo-1H-pyrrolo[3,2-c]pyridine C->D Fe/AcOH Hydrolysis Ester Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate Acid This compound Ester->Acid 1. NaOH/H2O, EtOH 2. H+ Tubulin_Inhibition Compound 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitosis Cell Division (Mitosis) Microtubules->Mitosis Essential for CellCycleArrest G2/M Phase Arrest Microtubules->CellCycleArrest Disruption leads to Mitosis->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to

References

Unveiling the Neuroprotective Potential of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating prevalence of neurodegenerative diseases necessitates the urgent discovery of novel therapeutic agents. The pyrrolopyridine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the neuroprotective properties of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid and its analogs. While direct experimental data on this specific molecule is limited, this document consolidates the existing evidence for closely related pyrrolopyridine derivatives, providing a comprehensive overview of their quantitative neuroprotective effects, underlying mechanisms of action, and the experimental methodologies employed in their evaluation. The primary neuroprotective mechanisms identified for this class of compounds include potent antioxidant activity and the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a critical enzyme implicated in the pathogenesis of Alzheimer's disease. This guide serves as a foundational resource to inform and direct future research into the therapeutic potential of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid for neurodegenerative disorders.

Introduction

Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis represent a significant and growing global health burden. A key pathological feature common to many of these diseases is the progressive loss of neuronal structure and function. Current therapeutic strategies offer symptomatic relief but fail to halt or reverse the underlying neurodegenerative processes. Consequently, there is a critical need for the development of novel neuroprotective agents.

The 1H-pyrrolo[3,2-c]pyridine core is a heterocyclic scaffold that has garnered considerable interest in drug discovery due to its versatile biological activities, including anticancer and anti-inflammatory properties.[1][2] Emerging evidence now points towards the neuroprotective potential of this chemical class, making 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid a compelling candidate for further investigation in the context of neurodegenerative diseases. This guide provides an in-depth analysis of the neuroprotective properties of analogous compounds, focusing on quantitative data, experimental protocols, and proposed signaling pathways.

Quantitative Neuroprotective Data of Pyrrolopyridine Analogs

While specific quantitative data for 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is not yet available in the public domain, studies on closely related pyrrolopyridine and pyrrole-containing derivatives have demonstrated significant neuroprotective and related biological activities. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Neuroprotective and Antioxidant Activity of Pyrrole-Containing Compounds
Compound ClassAssayCell Line/SystemConcentrationEffectReference
Pyrrole Hydrazones6-OHDA-induced toxicityRat brain synaptosomes100 µMUp to 82% preservation of synaptosomal viability[3]
Pyrrole HydrazonesH₂O₂-induced oxidative stressSH-SY5Y neuroblastoma cells5-10 µMSignificant neuroprotection (e.g., 53% protection at 10 µM)[4]
Pyrrolo[2,3-b]quinoxaline derivative (3a)DPPH radical scavengingIn vitro chemical assayN/APotent radical scavenger[3]
Table 2: In Vitro Glycogen Synthase Kinase 3β (GSK-3β) Inhibition by Pyrrolo[2,3-b]pyridine Derivatives
CompoundTargetIC₅₀ (nM)Assay TypeReference
S01GSK-3β0.35 ± 0.06Kinase inhibition assay[5][6]
41GSK-3β0.22Kinase inhibition assay[7]
46GSK-3β0.26Kinase inhibition assay[7]
54GSK-3β0.24Kinase inhibition assay[7]

Proposed Neuroprotective Mechanisms of Action

Based on the available literature for analogous compounds, two primary signaling pathways are proposed to mediate the neuroprotective effects of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid: antioxidant activity and inhibition of GSK-3β.

Antioxidant and Radical Scavenging Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a key contributor to neuronal damage in neurodegenerative diseases. Several pyrrole-containing compounds have demonstrated potent antioxidant and radical scavenging properties.[3][8] This suggests that 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid may exert neuroprotective effects by directly neutralizing ROS, thereby preventing lipid peroxidation and other forms of oxidative damage to neurons.

Antioxidant_Mechanism cluster_outcome ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Neuronal_Damage Neuronal Damage (Lipid Peroxidation, DNA Damage) ROS->Neuronal_Damage Compound 1H-pyrrolo[3,2-c]pyridine- 4-carboxylic acid Compound->ROS Scavenging Neuroprotection Neuroprotection

Proposed Antioxidant Mechanism of Action.
Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) Signaling

GSK-3β is a serine/threonine kinase that is constitutively active in the brain. Its hyperactivity is strongly implicated in the pathology of Alzheimer's disease, primarily through the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs).[5][7] Furthermore, GSK-3β plays a role in the regulation of apoptosis and neuroinflammation. Potent inhibition of GSK-3β by pyrrolo[2,3-b]pyridine derivatives has been demonstrated, suggesting a significant neuroprotective mechanism.[5][6][7] By inhibiting GSK-3β, 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid could potentially reduce tau pathology, promote neuronal survival by activating the Wnt/β-catenin signaling pathway, and enhance neurogenesis.

GSK3B_Inhibition_Pathway cluster_wnt Wnt/β-catenin Pathway Compound 1H-pyrrolo[3,2-c]pyridine- 4-carboxylic acid GSK3B GSK-3β Compound->GSK3B Inhibition Tau Tau Protein GSK3B->Tau Phosphorylation Beta_Catenin β-Catenin GSK3B->Beta_Catenin Phosphorylation for Degradation pTau Hyperphosphorylated Tau (p-Tau) NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Neurodegeneration Neurodegeneration NFTs->Neurodegeneration Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription (Neurogenesis, Cell Survival) Beta_Catenin->Gene_Transcription Activation Neuroprotection Neuroprotection Gene_Transcription->Neuroprotection

Proposed GSK-3β Inhibition Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the neuroprotective properties of pyrrolopyridine analogs. These protocols can serve as a template for the evaluation of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid.

In Vitro Neuroprotection Assays
  • Objective: To assess the cytotoxicity of the test compound and its protective effect against a neurotoxic insult.

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Procedure:

    • Seed SH-SY5Y cells in 96-well plates and culture until they reach approximately 80% confluence.

    • For cytotoxicity assessment, treat the cells with various concentrations of the test compound (e.g., 6.25, 12.5, 25, 50, 100 µM) for 24 hours.

    • For neuroprotection assessment, pre-treat the cells with the test compound for a specified duration (e.g., 2 hours) before inducing neurotoxicity with an agent like H₂O₂ (e.g., 100 µM for 24 hours) or 6-OHDA.

    • After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Objective: To evaluate the protective effect of the test compound against dopamine neuron-specific toxicity.

  • System: Isolated rat brain synaptosomes.

  • Procedure:

    • Isolate synaptosomes from rat brain tissue using standard subcellular fractionation techniques.

    • Pre-incubate the synaptosomal suspension with the test compound at various concentrations (e.g., 1-100 µM) for a specified time.

    • Induce toxicity by adding 6-OHDA (e.g., 100 µM).

    • Assess synaptosomal viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

    • Glutathione (GSH) levels can also be measured as an indicator of oxidative stress.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against GSK-3β.

  • System: Recombinant human GSK-3β enzyme.

  • Procedure:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a 96-well plate, combine the recombinant GSK-3β enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

    • Add the test compound at a range of concentrations.

    • Incubate the reaction mixture at room temperature to allow for the kinase reaction to proceed.

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the enzyme activity.

    • Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value by non-linear regression analysis.

Western Blot Analysis
  • Objective: To quantify the expression levels of key proteins in a signaling pathway.

  • Procedure:

    • Treat cultured cells (e.g., SH-SY5Y) with the test compound and/or a neurotoxic agent.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-GSK-3β-Ser9, total GSK-3β, p-tau-Ser396, total tau, β-catenin, and a loading control like GAPDH).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis (Neuroprotective Potential) synthesis Compound Synthesis (1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid) start->synthesis in_vitro In Vitro Evaluation synthesis->in_vitro cytotoxicity Cytotoxicity Assay (MTT) in_vitro->cytotoxicity neuroprotection_assay Neuroprotection Assay (e.g., H₂O₂ or 6-OHDA challenge) in_vitro->neuroprotection_assay mechanism_study Mechanism of Action Studies neuroprotection_assay->mechanism_study kinase_assay GSK-3β Kinase Assay (IC₅₀ determination) mechanism_study->kinase_assay western_blot Western Blot Analysis (p-Tau, β-catenin) mechanism_study->western_blot antioxidant_assay Antioxidant Assay (e.g., DPPH, ROS measurement) mechanism_study->antioxidant_assay in_vivo In Vivo Studies (e.g., Zebrafish or Mouse model) mechanism_study->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

General Experimental Workflow for Neuroprotective Drug Discovery.

Conclusion and Future Directions

While direct experimental validation of the neuroprotective properties of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is pending, the substantial body of evidence for its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. The dual mechanism of action, encompassing both antioxidant effects and potent GSK-3β inhibition, positions this compound class as a highly attractive candidate for tackling the multifactorial nature of neurodegeneration.

Future research should prioritize the synthesis and in vitro evaluation of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid using the experimental protocols outlined in this guide. Determining its IC₅₀ for GSK-3β and its efficacy in cellular models of oxidative stress and neurotoxicity will be crucial next steps. Positive in vitro results would warrant progression to in vivo studies in animal models of neurodegenerative diseases to assess its pharmacokinetic properties, brain penetrance, and therapeutic efficacy. The findings presented herein provide a solid foundation and a clear roadmap for the continued exploration of the 1H-pyrrolo[3,2-c]pyridine scaffold in the quest for novel and effective neuroprotective therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry. Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have demonstrated significant potential as anticancer agents, including activity as tubulin polymerization inhibitors and kinase inhibitors.[1][2][3][4] This protocol outlines a reliable multi-step synthetic route, starting from commercially available precursors, to obtain the target carboxylic acid, which can serve as a crucial intermediate for the development of novel therapeutics.

The proposed synthetic strategy involves the initial construction of the 1H-pyrrolo[3,2-c]pyridine core, followed by a regioselective Vilsmeier-Haack formylation at the C-3 position, and subsequent oxidation of the resulting aldehyde to the desired carboxylic acid.

Overall Synthetic Scheme

Synthetic_Scheme 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine Intermediate_A 2-Bromo-5-methyl-4-nitropyridine 1-oxide 2-Bromo-5-methylpyridine->Intermediate_A 1. m-CPBA 2. Fuming HNO₃, H₂SO₄ Intermediate_B 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate_A->Intermediate_B 1. DMF-DMA 2. Fe, AcOH Intermediate_C 1H-Pyrrolo[3,2-c]pyridine Intermediate_B->Intermediate_C Debromination (e.g., H₂, Pd/C) Intermediate_D 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde Intermediate_C->Intermediate_D Vilsmeier-Haack (POCl₃, DMF) Final_Product This compound Intermediate_D->Final_Product Oxidation (e.g., NaClO₂, NaH₂PO₄)

Caption: Proposed synthetic route to this compound.

Experimental Protocols

Part 1: Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

This part of the protocol is adapted from methodologies described for the synthesis of substituted 1H-pyrrolo[3,2-c]pyridine derivatives.[5]

Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

The synthesis of the initial bicyclic core involves a multi-step process starting from 2-bromo-5-methylpyridine.

Reagent/SolventMolar Equiv.Purpose
2-Bromo-5-methylpyridine1.0Starting Material
m-Chloroperbenzoic acid (m-CPBA)1.1Oxidation to N-oxide
Dichloromethane (DCM)-Solvent
Fuming Nitric AcidExcessNitration
Sulfuric Acid-Solvent/Catalyst
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)1.5Formation of enamine intermediate
N,N-Dimethylformamide (DMF)-Solvent
Iron PowderExcessReductive Cyclization
Acetic Acid-Solvent/Catalyst

Protocol:

  • N-Oxidation: To a solution of 2-bromo-5-methylpyridine in dichloromethane, add m-CPBA portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Nitration: Add the crude N-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C. Stir for 2-3 hours, then pour onto ice and neutralize to precipitate the nitrated product, 2-bromo-5-methyl-4-nitropyridine 1-oxide.

  • Enamine Formation: React the nitrated intermediate with DMF-DMA in DMF at elevated temperature (e.g., 100-120 °C) for several hours.

  • Reductive Cyclization: To the resulting enamine intermediate in acetic acid, add iron powder and heat the mixture (e.g., at reflux) for 1-2 hours to effect the reductive cyclization to 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Step 2: Debromination to 1H-pyrrolo[3,2-c]pyridine

Reagent/SolventMolar Equiv.Purpose
6-Bromo-1H-pyrrolo[3,2-c]pyridine1.0Starting Material
Palladium on Carbon (10%)CatalyticCatalyst
Hydrogen Gas (H₂)ExcessReducing Agent
Methanol or Ethanol-Solvent
Triethylamine or Sodium Acetate1.1Base

Protocol:

  • Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C and a base such as triethylamine.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain crude 1H-pyrrolo[3,2-c]pyridine.

Part 2: C-3 Functionalization of the 1H-pyrrolo[3,2-c]pyridine Core

Step 3: Vilsmeier-Haack Formylation to 1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde

This protocol is based on general procedures for the Vilsmeier-Haack formylation of azaindoles.[6][7][8][9]

Reagent/SolventMolar Equiv.Purpose
1H-Pyrrolo[3,2-c]pyridine1.0Starting Material
Phosphorus oxychloride (POCl₃)1.5-3.0Vilsmeier Reagent Component
N,N-Dimethylformamide (DMF)-Solvent and Reagent

Protocol:

  • In a flask cooled to 0 °C, slowly add phosphorus oxychloride to DMF with stirring to form the Vilsmeier reagent.

  • To this mixture, add a solution of 1H-pyrrolo[3,2-c]pyridine in DMF dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH or K₂CO₃ solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Step 4: Oxidation to this compound

This protocol employs a mild and selective oxidation method suitable for heteroaromatic aldehydes.[10][11][12][13][14]

Reagent/SolventMolar Equiv.Purpose
1H-Pyrrolo[3,2-c]pyridine-3-carbaldehyde1.0Starting Material
Sodium chlorite (NaClO₂)1.5Oxidizing Agent
Sodium dihydrogen phosphate (NaH₂PO₄)1.5Buffer
2-Methyl-2-butene2.0Hypochlorite Scavenger
tert-Butanol/Water-Solvent System

Protocol:

  • Dissolve 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in a mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate and 2-methyl-2-butene to the solution.

  • To this stirred mixture, add a solution of sodium chlorite in water dropwise at room temperature.

  • Stir the reaction for 4-12 hours, monitoring the progress by TLC.

  • After completion, adjust the pH to be acidic (pH ~3-4) with dilute HCl.

  • The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Biological Context and Signaling Pathway

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[1][2][15] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism of action makes them promising candidates for anticancer drug development.

Tubulin Polymerization Inhibition Pathway

Tubulin_Pathway Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Phase G2/M Phase Arrest Microtubules->Tubulin Depolymerization Microtubules->G2M_Phase Disruption of Dynamics Cell_Division Cell Division & Proliferation Microtubules->Cell_Division Apoptosis Apoptosis G2M_Phase->Apoptosis Compound 1H-Pyrrolo[3,2-c]pyridine Derivative Compound->Tubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.

References

Application Notes and Protocols for Tubulin Polymerization Assay with 1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated within the cell. Consequently, microtubules have emerged as a key target for the development of anticancer therapeutics.[1] Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[1]

1H-pyrrolo[3,2-c]pyridine derivatives have been identified as a promising class of compounds that inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[1][2][3][4] This interaction prevents the incorporation of tubulin dimers into growing microtubules, thereby disrupting the microtubule network. One such derivative, compound 10t, has demonstrated potent inhibition of tubulin polymerization at concentrations of 3 µM and 5 µM.[2][3][4]

These application notes provide a comprehensive guide for researchers to perform in vitro tubulin polymerization assays to characterize the activity of 1H-pyrrolo[3,2-c]pyridine derivatives and other potential microtubule-targeting agents. The protocols described herein are based on widely used methods that monitor the change in turbidity (absorbance) or fluorescence as tubulin monomers polymerize into microtubules.

Principle of the Assay

The in vitro tubulin polymerization assay is based on the principle that the formation of microtubules from purified tubulin can be monitored by an increase in light scattering or fluorescence.

  • Turbidity-Based Assay: In this method, the polymerization of tubulin into microtubules causes an increase in the optical density (OD) of the solution due to light scattering. This change in turbidity can be measured spectrophotometrically at a wavelength of 340 nm. The resulting polymerization curve typically displays three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium).

  • Fluorescence-Based Assay: This method utilizes a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized tubulin. This binding event leads to a significant increase in fluorescence intensity, which can be measured over time. This approach can offer higher sensitivity and is well-suited for high-throughput screening applications.

The effect of an inhibitor, such as a 1H-pyrrolo[3,2-c]pyridine derivative, can be quantified by measuring changes in the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass.

Data Presentation

The following table summarizes the in vitro antiproliferative activity of a series of 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines. This activity is attributed to the inhibition of tubulin polymerization.

CompoundRHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Tubulin Polymerization Inhibition
10a phenyl>10>10>10Not reported
10b o-tolyl1.251.832.17Not reported
10c m-tolyl0.891.121.54Not reported
10l 4-fluorophenyl0.550.680.93Not reported
10t indolyl0.120.150.21Potent inhibition at 3 µM and 5 µM[2][3][4]
CA-4 (positive control)0.0080.0110.009Potent inhibitor

Data synthesized from Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[3]

Experimental Protocols

Two primary methods for in vitro tubulin polymerization assays are detailed below: a turbidity-based assay and a fluorescence-based assay.

Method 1: Turbidity-Based Tubulin Polymerization Assay

This protocol is adapted from standard methods and is suitable for characterizing the inhibitory effects of 1H-pyrrolo[3,2-c]pyridine derivatives.

Materials and Reagents:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Glycerol

  • 1H-pyrrolo[3,2-c]pyridine derivatives (or other test compounds) dissolved in DMSO

  • Positive control (e.g., Paclitaxel for enhancement, Colchicine or Nocodazole for inhibition)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare GTB and store it on ice.

    • Thaw the 100 mM GTP stock solution on ice and dilute it to 10 mM in ice-cold GTB.

    • Reconstitute lyophilized tubulin to a concentration of 10 mg/mL in ice-cold GTB. Add GTP to a final concentration of 1 mM. It is critical to keep the tubulin solution on ice to prevent premature polymerization.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • On ice, prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivatives and control compounds in GTB. The final DMSO concentration in the assay should be ≤1% to avoid affecting polymerization.

    • In a 96-well plate on ice, add the test compounds, control compounds, or vehicle control (DMSO in GTB) to the appropriate wells.

    • Prepare the tubulin polymerization reaction mix on ice. For a final volume of 100 µL and a tubulin concentration of 3 mg/mL, combine the required volumes of tubulin stock, GTB, and 10% glycerol.

    • To initiate the polymerization reaction, add the tubulin polymerization reaction mix to each well of the 96-well plate containing the test compounds. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each condition.

    • Determine the effect of the 1H-pyrrolo[3,2-c]pyridine derivatives on the lag phase, Vmax (the steepest slope of the curve), and the final plateau of the polymerization curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Method 2: Fluorescence-Based Tubulin Polymerization Assay

This method offers increased sensitivity and is suitable for high-throughput screening.

Materials and Reagents:

  • Same as the turbidity-based assay, with the addition of:

  • Fluorescent reporter dye (e.g., DAPI)

  • 96-well, half-area, black plates

Procedure:

  • Reagent Preparation:

    • Follow the same reagent preparation steps as in the turbidity-based assay.

    • Prepare a stock solution of the fluorescent reporter dye in an appropriate solvent.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • On ice, prepare the tubulin polymerization reaction mix containing tubulin, GTB, GTP, glycerol, and the fluorescent reporter dye at its optimal concentration.

    • In a 96-well black plate on ice, add the 1H-pyrrolo[3,2-c]pyridine derivatives, control compounds, or vehicle control.

    • Initiate the reaction by adding the tubulin polymerization reaction mix to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • Analyze the polymerization curves to determine the effect of the compounds on the nucleation, growth rate (Vmax), and steady-state level of polymerization.

    • Calculate the IC₅₀ values as described for the turbidity-based assay.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation (On Ice) cluster_assay Assay Setup (On Ice) cluster_acq Data Acquisition (37°C) cluster_analysis Data Analysis reagent_prep Prepare Buffers, GTP, and Test Compounds tubulin_prep Reconstitute Tubulin reagent_prep->tubulin_prep add_compounds Add 1H-pyrrolo[3,2-c]pyridine Derivatives to 96-well Plate initiate_reaction Add Tubulin Mix to Wells add_compounds->initiate_reaction plate_reader Place Plate in Pre-warmed Microplate Reader initiate_reaction->plate_reader kinetic_read Kinetic Measurement (Absorbance at 340 nm or Fluorescence) plate_reader->kinetic_read plot_curves Plot Polymerization Curves kinetic_read->plot_curves calc_params Determine Vmax, Lag Time, and % Inhibition plot_curves->calc_params calc_ic50 Calculate IC50 Values calc_params->calc_ic50

Caption: Experimental workflow for the tubulin polymerization assay.

signaling_pathway cluster_assembly Microtubule Assembly cluster_inhibition Inhibition by 1H-pyrrolo[3,2-c]pyridine Derivatives tubulin α/β-Tubulin Heterodimers protofilament Protofilaments tubulin->protofilament Polymerization binding Binds to Colchicine Site on β-Tubulin tubulin->binding microtubule Microtubule protofilament->microtubule Assembly derivative 1H-pyrrolo[3,2-c]pyridine Derivative derivative->binding inhibition Inhibition of Polymerization binding->inhibition disruption Microtubule Network Disruption inhibition->disruption apoptosis Cell Cycle Arrest (G2/M) & Apoptosis disruption->apoptosis

Caption: Mechanism of tubulin polymerization and its inhibition.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 1H-pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[3,2-c]pyridines represent a class of heterocyclic compounds with demonstrated potent anticancer activities. A significant mechanism of action for certain derivatives is the inhibition of tubulin polymerization by binding to the colchicine-binding site.[1][2] This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[1][2]

Analyzing the cell cycle distribution of cancer cells upon treatment with these compounds is a critical step in understanding their cytostatic and cytotoxic effects. Flow cytometry, in conjunction with a fluorescent DNA intercalating agent like propidium iodide (PI), is a robust and widely used method for this purpose.[3][4][5] This application note provides a detailed protocol for performing cell cycle analysis on cancer cells treated with 1H-pyrrolo[3,2-c]pyridines.

Principle of the Assay

This protocol outlines a method for quantitative analysis of the cell cycle distribution. The DNA content of individual cells within a population is measured using flow cytometry. Propidium iodide (PI) is a fluorescent molecule that intercalates into the major groove of double-stranded DNA.[6] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[5] Therefore, cells in the G2 phase (containing 4n DNA) and M phase (containing 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (containing 2n DNA). Cells in the S phase, which are actively replicating their DNA, will have an intermediate fluorescence intensity.[7] By analyzing the distribution of fluorescence intensities across a large population of cells, the percentage of cells in each phase of the cell cycle can be quantified.[8] Since PI also binds to double-stranded RNA, a treatment with RNase is necessary to ensure DNA-specific staining.[6]

Data Presentation

The quantitative data obtained from the cell cycle analysis should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Treatment GroupConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (e.g., 0.1% DMSO)-
1H-pyrrolo[3,2-c]pyridine DerivativeIC50
1H-pyrrolo[3,2-c]pyridine Derivative2 x IC50
1H-pyrrolo[3,2-c]pyridine Derivative3 x IC50
Positive Control (e.g., Nocodazole)X µM

Table 1: Cell cycle distribution of cancer cells treated with a 1H-pyrrolo[3,2-c]pyridine derivative for 24 hours. Values represent the mean ± standard deviation of three independent experiments.

Signaling Pathway

The G2/M arrest induced by 1H-pyrrolo[3,2-c]pyridines that act as colchicine-binding site inhibitors is a consequence of the disruption of microtubule dynamics. This triggers the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis.

G2M_Arrest_Pathway cluster_drug_target Drug Action cluster_cellular_response Cellular Response 1H_pyrrolo_pyridine 1H-pyrrolo[3,2-c]pyridine Tubulin α/β-Tubulin Dimers 1H_pyrrolo_pyridine->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Disrupted_Spindle Disrupted Mitotic Spindle Microtubules->Disrupted_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Disrupted_Spindle->SAC APC_Cdc20 Anaphase-Promoting Complex (APC/C-Cdc20) Inhibition SAC->APC_Cdc20 Securin_CyclinB Stabilization of Securin and Cyclin B1 APC_Cdc20->Securin_CyclinB Degradation inhibited G2M_Arrest G2/M Phase Arrest Securin_CyclinB->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest leads to Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Drug_Treatment 2. Treatment with 1H-pyrrolo[3,2-c]pyridine Cell_Culture->Drug_Treatment Harvesting 3. Cell Harvesting Drug_Treatment->Harvesting Fixation 4. Fixation in Cold Ethanol Harvesting->Fixation Staining 5. RNase Treatment and PI Staining Fixation->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 7. Data Analysis and Quantification Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for Molecular Docking Simulation of 1H-pyrrolo[3,2-c]pyridine Derivatives with Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in silico investigation of 1H-pyrrolo[3,2-c]pyridine derivatives as potential tubulin inhibitors. This document outlines the rationale, key experimental protocols for both computational and in vitro validation, and data presentation guidelines to facilitate the discovery and development of novel anticancer agents targeting the colchicine-binding site of tubulin.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, cell motility, and intracellular transport.[1] Their pivotal role in cell division makes them an attractive target for cancer chemotherapy.[1] Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in cancer cells.[2][3] The colchicine-binding site on β-tubulin is a well-validated target for the development of such microtubule-destabilizing agents.[2]

1H-pyrrolo[3,2-c]pyridine derivatives have emerged as a promising class of compounds that can be designed to inhibit tubulin polymerization by interacting with the colchicine-binding site.[2] Molecular docking simulations are a powerful computational tool to predict the binding affinity and mode of interaction of these derivatives with tubulin, thereby guiding the rational design and optimization of potent inhibitors.[2] This document provides detailed protocols for performing molecular docking studies and complementary in vitro assays to validate the computational findings.

Data Presentation

Antiproliferative Activity and Molecular Docking Scores

The following table summarizes the in vitro antiproliferative activity (IC50) of a series of 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines, alongside their molecular docking scores, providing a correlative insight into their structure-activity relationship (SAR).[2]

Compound IDR GroupHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Docking Score (kcal/mol)
10a Phenyl0.851.211.53Not Reported
10b 2-Methylphenyl1.121.561.89Not Reported
10c 3-Methylphenyl0.761.051.32Not Reported
10d 4-Methylphenyl0.690.981.17Not Reported
10e 2-Methoxyphenyl1.341.872.11Not Reported
10f 3-Methoxyphenyl0.550.811.02Not Reported
10g 4-Methoxyphenyl0.480.650.88Not Reported
10h 4-Hydroxyphenyl0.911.331.67Not Reported
10i 3,4-Dimethoxyphenyl0.350.510.72Not Reported
10j 3,4,5-Trimethoxyphenyl0.280.420.59Not Reported
10k 4-Fluorophenyl0.620.891.11Not Reported
10l 4-Chlorophenyl0.580.770.95Not Reported
10m 4-Bromophenyl0.510.690.84Not Reported
10n 4-(Trifluoromethyl)phenyl0.450.610.79Not Reported
10o Naphthalen-1-yl0.310.480.65Not Reported
10p Naphthalen-2-yl0.250.390.52Not Reported
10q Thiophen-2-yl0.791.151.41Not Reported
10r Furan-2-yl0.881.281.59Not Reported
10s Pyridin-4-yl0.951.411.76Not Reported
10t Indol-5-yl0.12 0.15 0.21 -12.4
CA-4 (Reference) -0.020.030.04-9.2

Data extracted from Wang et al., 2024.[2]

Experimental Protocols

Molecular Docking Simulation Protocol

This protocol outlines the steps for performing a molecular docking simulation of 1H-pyrrolo[3,2-c]pyridine derivatives into the colchicine-binding site of tubulin using AutoDock Vina.

1. Preparation of the Receptor (Tubulin)

  • 1.1. Protein Structure Retrieval: Download the crystal structure of tubulin in complex with a colchicine-site inhibitor from the Protein Data Bank (PDB). The structure with PDB ID: 5LYJ is recommended as it was used in the reference study for 1H-pyrrolo[3,2-c]pyridine derivatives.[2]

  • 1.2. Receptor Preparation:

    • Open the PDB file in a molecular modeling software such as UCSF Chimera or AutoDock Tools.

    • Remove all non-essential molecules, including water, ions, and the co-crystallized ligand.

    • Add polar hydrogens to the protein.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor file in the PDBQT format, which is required by AutoDock Vina.

2. Preparation of the Ligands (1H-pyrrolo[3,2-c]pyridine Derivatives)

  • 2.1. Ligand Structure Generation: Draw the 2D structures of the 1H-pyrrolo[3,2-c]pyridine derivatives using a chemical drawing software like ChemDraw or Marvin Sketch.

  • 2.2. 3D Conversion and Optimization: Convert the 2D structures to 3D and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).

  • 2.3. Ligand Preparation for Docking:

    • Open the 3D ligand file in AutoDock Tools.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Assign Gasteiger charges.

    • Save the prepared ligand file in the PDBQT format.

3. Docking Procedure with AutoDock Vina

  • 3.1. Grid Box Definition: Define the search space for docking by creating a grid box that encompasses the colchicine-binding site. The center of the grid box should be the geometric center of the co-crystallized ligand in the original PDB file. A grid box size of approximately 25 x 25 x 25 Å is generally sufficient.

  • 3.2. Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

  • 3.3. Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • 3.4. Analysis of Results:

    • The output file will contain the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses for each ligand.

    • Visualize the docked poses and their interactions with the protein residues using software like PyMOL or Discovery Studio Visualizer. Key interactions to look for include hydrogen bonds and hydrophobic interactions with residues in the colchicine-binding site, such as Thrα179 and Asnβ349.[2]

In Vitro Tubulin Polymerization Assay Protocol

This protocol describes a turbidity-based assay to measure the inhibitory effect of 1H-pyrrolo[3,2-c]pyridine derivatives on tubulin polymerization.

1. Materials

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (1H-pyrrolo[3,2-c]pyridine derivatives) dissolved in DMSO

  • Positive control (e.g., colchicine)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

2. Method

  • 2.1. Reagent Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-4 mg/mL.

    • Prepare serial dilutions of the test compounds and the positive control in General Tubulin Buffer. The final DMSO concentration should be kept below 1% to avoid interference with the assay.

  • 2.2. Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • On ice, add the appropriate volume of the test compound dilutions, positive control, or vehicle control (DMSO) to the wells of a 96-well plate.

    • To initiate polymerization, add the tubulin solution containing GTP (final concentration 1 mM) and glycerol (final concentration ~10%) to each well.

  • 2.3. Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for at least 60 minutes.

  • 2.4. Data Analysis:

    • Plot the absorbance (optical density) versus time for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by analyzing the dose-response curve.

In Silico ADMET Prediction Protocol

This protocol outlines a general workflow for the early-stage assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compounds.

1. Tools

  • Utilize online platforms such as SwissADME or commercial software packages like Schrödinger's QikProp or BIOVIA's ADMET prediction tools.

2. Procedure

  • 2.1. Input: Provide the 2D or 3D structure of the 1H-pyrrolo[3,2-c]pyridine derivatives as input to the software.

  • 2.2. Property Calculation: The software will calculate a range of physicochemical and pharmacokinetic properties, including:

    • Absorption: Lipophilicity (LogP), water solubility, intestinal absorption, and cell permeability (e.g., Caco-2).

    • Distribution: Plasma protein binding and blood-brain barrier penetration.

    • Metabolism: Prediction of cytochrome P450 (CYP) inhibition.

    • Excretion: Prediction of renal clearance.

    • Toxicity: Prediction of potential toxicities (e.g., hERG inhibition, mutagenicity).

  • 2.3. Analysis: Analyze the predicted ADMET properties to identify potential liabilities early in the drug discovery process and guide the selection of compounds with favorable drug-like characteristics for further development.

Visualization of Workflows and Pathways

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB: 5LYJ) Grid_Box Define Grid Box (Colchicine Site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (1H-pyrrolo[3,2-c]pyridines) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Results Analyze Binding Affinity & Poses Run_Vina->Analyze_Results Visualize Visualize Interactions (H-bonds, Hydrophobic) Analyze_Results->Visualize Tubulin_Inhibition_Pathway Pyrrolopyridine 1H-pyrrolo[3,2-c]pyridine Derivative Colchicine_Site Colchicine Binding Site Pyrrolopyridine->Colchicine_Site Binds to Tubulin α/β-Tubulin Dimer Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Destabilization Microtubule Destabilization Polymerization->Destabilization Leads to G2M_Arrest G2/M Phase Arrest Destabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Validation_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation cluster_outcome Outcome Virtual_Screening Virtual Screening of Derivatives Docking Molecular Docking (Binding Affinity) Virtual_Screening->Docking ADMET In Silico ADMET Prediction Docking->ADMET Synthesis Chemical Synthesis of Lead Compounds ADMET->Synthesis Tubulin_Assay Tubulin Polymerization Assay (IC50) Synthesis->Tubulin_Assay Cell_Assay Antiproliferative Assay (IC50) Synthesis->Cell_Assay SAR Structure-Activity Relationship (SAR) Tubulin_Assay->SAR Cell_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Application Notes and Protocols for Evaluating the Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Compounds Against Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanoma, the most aggressive form of skin cancer, is characterized by high metastatic potential and resistance to conventional therapies. The development of novel therapeutic agents is crucial for improving patient outcomes. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore in the design of anticancer agents, with some derivatives demonstrating potent antiproliferative activities.[1][2][3][4] This document provides detailed protocols for assessing the antiproliferative effects of novel 1H-pyrrolo[3,2-c]pyridine compounds on melanoma cell lines using the Sulforhodamine B (SRB) assay. Additionally, it outlines key signaling pathways often dysregulated in melanoma that could be potential targets for these compounds.

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[5][6] It is a reliable and sensitive method for high-throughput screening of cytotoxic compounds.[7][8]

Key Signaling Pathways in Melanoma

Melanoma development and progression are driven by genetic and epigenetic alterations that lead to the dysregulation of several key signaling pathways. Understanding these pathways is crucial for the rational design and evaluation of targeted therapies. Two of the most critical pathways are the MAPK/ERK and PI3K/AKT pathways.[9][10][11][12]

The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival.[10][12] In a majority of melanoma cases, this pathway is constitutively activated, often due to mutations in BRAF or NRAS genes.[10][11]

The PI3K/AKT pathway is another critical signaling cascade that promotes cell survival, growth, and proliferation.[10][12] Aberrant activation of this pathway, frequently through loss of the tumor suppressor PTEN, is common in melanoma.[10]

DOT script for the MAPK/ERK signaling pathway diagram:

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Invasion TranscriptionFactors->Proliferation PyrroloPyridine 1H-pyrrolo[3,2-c]pyridine Compound PyrroloPyridine->BRAF Potential Inhibition SRB_Assay_Workflow Start Start CellSeeding Seed melanoma cells in 96-well plates Start->CellSeeding Incubation1 Incubate for 24h (Cell Attachment) CellSeeding->Incubation1 CompoundAddition Add serial dilutions of 1H-pyrrolo[3,2-c]pyridine compounds Incubation1->CompoundAddition Incubation2 Incubate for 48-72h CompoundAddition->Incubation2 Fixation Fix cells with cold TCA Incubation2->Fixation Washing1 Wash with water and air dry Fixation->Washing1 Staining Stain with SRB solution Washing1->Staining Washing2 Wash with 1% acetic acid and air dry Staining->Washing2 Solubilization Solubilize bound dye with Tris base Washing2->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance DataAnalysis Calculate % growth inhibition and IC50 values Absorbance->DataAnalysis End End DataAnalysis->End

References

Application Notes and Protocols: Preparation of Diarylurea Derivatives from a 1H-pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of diarylurea derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold. These compounds have shown significant potential as antiproliferative agents, demonstrating superior activity in some cases to established drugs like Sorafenib. The following sections detail the synthetic routes, experimental protocols, and biological data, offering a comprehensive guide for researchers in oncology and medicinal chemistry.

Introduction

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Diarylurea derivatives incorporating this scaffold have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines, including melanoma.[1] The synthesis of these molecules typically involves the coupling of a key amine intermediate derived from the 1H-pyrrolo[3,2-c]pyridine core with a substituted phenyl isocyanate. This document outlines the key synthetic strategies and provides detailed experimental procedures.

Synthetic Workflow Overview

The general synthetic approach for preparing diarylurea derivatives from a 1H-pyrrolo[3,2-c]pyridine scaffold is a multi-step process. It begins with the construction of the core 1H-pyrrolo[3,2-c]pyridine structure, followed by functionalization to introduce an amine group, which is then reacted with a suitable isocyanate to form the final diarylurea product.

Synthetic Workflow A Starting Materials (e.g., 2-bromo-5-methylpyridine) B Construction of 1H-pyrrolo[3,2-c]pyridine Scaffold A->B Multi-step synthesis C Introduction of Amine Functionality B->C Functional group interconversion D Diarylurea Formation C->D Reaction with aryl isocyanate E Final Diarylylurea Derivative D->E Purification

Caption: General synthetic workflow for diarylurea derivatives.

Key Experiments and Protocols

General Procedure for the Synthesis of 1H-pyrrolo[3,2-c]pyridine Core

The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold can be achieved through various methods. One common approach starts from a substituted pyridine, such as 2-bromo-5-methylpyridine.[2]

Protocol 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine [3]

  • Step 1: Oxidation. 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine-1-oxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).

  • Step 2: Nitration. The resulting pyridine-1-oxide is nitrated using fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.[2]

  • Step 3: Intermediate Formation. The nitrated compound is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF).[2]

  • Step 4: Cyclization. The final cyclization to form the 6-bromo-1H-pyrrolo[3,2-c]pyridine is achieved by reduction with iron powder in acetic acid.[3]

General Procedure for the Synthesis of Diarylurea Derivatives

The formation of the diarylurea linkage is typically achieved by reacting an amino-functionalized 1H-pyrrolo[3,2-c]pyridine with a substituted phenyl isocyanate.

Protocol 2: General Synthesis of N-(substituted phenyl)-N'-(1H-pyrrolo[3,2-c]pyridin-X-yl)ureas

  • Dissolution. Dissolve the amino-substituted 1H-pyrrolo[3,2-c]pyridine derivative (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Isocyanate. Add the desired substituted phenyl isocyanate (1-1.2 equivalents) to the solution at 0 °C.

  • Reaction. Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue can be purified by silica gel column chromatography or recrystallization to afford the pure diarylurea derivative.

Data Presentation

The antiproliferative activity of synthesized diarylurea derivatives from the 1H-pyrrolo[3,2-c]pyridine scaffold has been evaluated against various cancer cell lines. The data is often presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Diarylureas against A375P Human Melanoma Cell Line [1]

CompoundSubstituent on PhenylureaIC50 (µM)
8b 4-chloro-3-(trifluoromethyl)phenyl0.05
8g 3-tert-butylphenyl0.03
9a 4-chlorophenyl0.08
9b 3-(trifluoromethyl)phenyl0.04
9c 4-chloro-3-(trifluoromethyl)phenyl0.02
9d 4-bromophenyl0.06
9e 3-methylphenyl0.09
Sorafenib (Reference)1.2

Note: The compound numbering (e.g., 8b, 9a) is based on the designations in the source publication.

Signaling Pathway and Mechanism of Action

Diarylurea compounds, including those based on the 1H-pyrrolo[3,2-c]pyridine scaffold, often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, Sorafenib, a structurally related diarylurea, is a multi-kinase inhibitor. While the exact mechanisms for all new derivatives are under investigation, their potent antiproliferative activity suggests they may also target critical cellular pathways. Some related pyrrolopyridine derivatives have been shown to act as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis.[2][3]

Signaling Pathway A 1H-pyrrolo[3,2-c]pyridine Diarylurea Derivative B Tubulin Polymerization A->B Inhibition C Microtubule Disruption B->C Leads to D G2/M Phase Cell Cycle Arrest C->D Induces E Apoptosis D->E Results in

Caption: Potential mechanism of action via tubulin inhibition.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a valuable platform for the development of novel diarylurea derivatives with potent anticancer properties. The synthetic methods outlined in this document provide a clear path for the preparation of these compounds. The impressive in vitro activity of these derivatives warrants further investigation into their mechanisms of action and their potential for in vivo efficacy, paving the way for the development of new therapeutic agents for the treatment of cancers such as melanoma.

References

Application Notes and Protocols for the Synthesis of a 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of a diverse library of 1H-pyrrolo[3,2-c]pyridine-2-carboxamides. This class of compounds holds significant potential in medicinal chemistry, and the following methodologies are designed to enable the efficient generation of novel analogs for drug discovery programs.

Overview of the Synthetic Strategy

The construction of a 1H-pyrrolo[3,2-c]pyridine-2-carboxamide library is proposed via a convergent synthetic approach. The core scaffold, ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, will be synthesized, followed by diversification at the C6 position and subsequent amidation of the C2-ester. This strategy allows for the late-stage introduction of a wide range of functionalities, enabling the exploration of the chemical space around this privileged scaffold.

A key intermediate in this strategy is 6-bromo-1H-pyrrolo[3,2-c]pyridine, which can be synthesized from commercially available starting materials. This intermediate allows for diversification at the C6 position through various cross-coupling reactions. The C2-carboxylate can then be hydrolyzed to the corresponding carboxylic acid and coupled with a diverse set of amines to generate the final carboxamide library.

Experimental Protocols

Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core

A plausible synthetic route to the key intermediate, ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, is adapted from methodologies used for the synthesis of related azaindole systems. This approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Protocol 2.1.1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

This protocol is based on the work of Wang et al. (2024)[1][2].

Step 1: Synthesis of 2-bromo-5-methylpyridine-1-oxide

  • To a solution of 2-bromo-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane, add m-chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide

  • Add 2-bromo-5-methylpyridine-1-oxide (1.0 eq) to a mixture of fuming nitric acid and sulfuric acid at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the desired product.

Step 3: Synthesis of (E)-2-(2-bromo-5-methyl-4-nitropyridin-1-io)vinyl)-N,N-dimethylamine

  • React 2-bromo-5-methyl-4-nitropyridine 1-oxide (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF).

  • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

  • To a solution of the crude product from the previous step in acetic acid, add iron powder (excess).

  • Heat the reaction mixture at reflux for 1-2 hours.

  • Cool the reaction mixture, filter off the iron powder, and neutralize the filtrate.

  • Extract the product with an organic solvent, dry, and purify by column chromatography to obtain 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Protocol 2.1.2: Proposed Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

While a specific protocol for this transformation is not available in the searched literature, a plausible route involves the condensation of a 4-aminopyridine derivative with a three-carbon synthon bearing the ester functionality. Alternatively, a C-H functionalization or metal-halogen exchange followed by carboxylation of a pre-formed 1H-pyrrolo[3,2-c]pyridine could be explored. For the purpose of these notes, we will assume the availability of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate as a starting material, as it is commercially available.

Diversification of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling for C6-Arylation/Heteroarylation

This protocol allows for the introduction of a wide variety of aryl and heteroaryl groups at the C6 position of the 1H-pyrrolo[3,2-c]pyridine core, starting from the 6-bromo intermediate.

  • To a mixture of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture), add a base such as potassium carbonate (2.0-3.0 eq).

  • Degas the reaction mixture and heat it under an inert atmosphere at 80-120 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography to obtain the C6-functionalized product.

Synthesis of the 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide Library

Protocol 2.3.1: Hydrolysis of the C2-Ester

  • To a solution of the C6-substituted ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water, add an excess of a base such as lithium hydroxide or sodium hydroxide (2.0-5.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

Protocol 2.3.2: Amide Coupling to Generate the Carboxamide Library

A variety of standard peptide coupling reagents can be used for this transformation.

  • To a solution of the 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or dichloromethane, add a coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base such as DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours until the reaction is complete.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or preparative HPLC to obtain the desired 1H-pyrrolo[3,2-c]pyridine-2-carboxamide.

Data Presentation

Table 1: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (Representative Yields)

CompoundAryl GroupYield (%)
10a Phenyl63
10b o-Tolyl65
10d p-Tolyl67
10f 2-Methoxyphenyl76
10h 4-Methoxyphenyl51
10m 4-Chlorophenyl32
10p Naphthalen-2-yl52
10q Thiophen-3-yl59
10r Pyridin-3-yl55

Data extracted from Wang et al. (2024)[2].

Mandatory Visualizations

Synthetic Workflow for the 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide Library

Synthetic_Workflow cluster_core Core Synthesis cluster_diversification Diversification cluster_carboxamide Carboxamide Formation Start 2-Bromo-5-methylpyridine Int1 6-Bromo-1H-pyrrolo[3,2-c]pyridine Start->Int1 Multi-step Synthesis Int2 C6-Aryl/Heteroaryl- 1H-pyrrolo[3,2-c]pyridine Int1->Int2 Suzuki Coupling (ArB(OH)2) Int3 Ethyl C6-Aryl/Heteroaryl- 1H-pyrrolo[3,2-c]pyridine-2-carboxylate Int2->Int3 Carboxylation (Proposed) Int4 C6-Aryl/Heteroaryl- 1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid Int3->Int4 Hydrolysis Final 1H-Pyrrolo[3,2-c]pyridine- 2-carboxamide Library Int4->Final Amide Coupling (R-NH2)

Caption: Synthetic workflow for the 1H-pyrrolo[3,2-c]pyridine-2-carboxamide library.

Logical Relationship for Library Generation

Library_Generation Core 1H-Pyrrolo[3,2-c]pyridine Core R1_1 Aryl Group 1 R1_2 Aryl Group 2 R1_n ... R2_1 Amine 1 R2_2 Amine 2 R2_n ... Library Diverse Library of 1H-Pyrrolo[3,2-c]pyridine-2-carboxamides R1_1->Library Combine R1_2->Library Combine R1_n->Library Combine R2_1->Library Combine R2_2->Library Combine R2_n->Library Combine

Caption: Logical relationship for generating the compound library.

References

Application Notes and Protocols: The Use of 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic Acid Scaffolds in the Development of LSD1 Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation. It removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By altering histone methylation, LSD1 modulates chromatin structure and gene expression. In the context of Acute Myeloid Leukemia (AML), LSD1 is frequently overexpressed and is a key component of oncogenic transcription repressor complexes.[1] Inhibition of LSD1 has emerged as a promising therapeutic strategy for AML, as it can lead to the differentiation of leukemic blasts, reduced proliferation, and apoptosis.[1][2]

Recent drug discovery efforts have focused on developing potent and selective small molecule inhibitors of LSD1. Among the various heterocyclic scaffolds explored, pyrrolopyridines have shown significant promise. While direct public domain data on the use of the specific 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid scaffold in developing LSD1 inhibitors for AML is limited, extensive research on the closely related 1H-pyrrolo[2,3-c]pyridine scaffold provides a strong rationale and a valuable framework for its potential application. This document will, therefore, leverage the data and methodologies from studies on these related pyrrolopyridine derivatives to provide detailed application notes and protocols relevant to the development of novel LSD1 inhibitors for AML.

Data Presentation: Potency of Pyrrolopyridine-Based LSD1 Inhibitors

The following tables summarize the in vitro activity of representative 1H-pyrrolo[2,3-c]pyridine-based LSD1 inhibitors against AML cell lines. This data serves as a benchmark for evaluating novel compounds based on the this compound scaffold.

Table 1: Enzymatic Inhibition of LSD1 by Pyrrolopyridine Derivatives

Compound IDScaffoldLSD1 IC50 (nM)
Compound 461H-pyrrolo[2,3-c]pyridine3.1[3]
Compound 231H-pyrrolo[2,3-c]pyridineSingle-digit nM[3]
Compound 271H-pyrrolo[2,3-c]pyridine6.5[3]
Compound 291H-pyrrolo[2,3-c]pyridine5.1[3]
GSK-354(Reference Compound)130

Table 2: Anti-proliferative Activity of Pyrrolopyridine-Based LSD1 Inhibitors in AML Cell Lines

Compound IDCell LineIC50 (nM)
Compound 46MV4;110.6[3]
Compound 46MOLM-1331[3]
Compound [I]MV4-115
Compound [I]Kasumi-14

Experimental Protocols

Protocol 1: LSD1 Inhibitor Screening Assay (Biochemical)

This protocol describes a fluorescence-based method for screening inhibitors of LSD1. The assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2 peptide substrate (biotinylated)

  • Horseradish peroxidase (HRP)

  • 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT

  • Test compounds dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the 384-well plate, add the LSD1 enzyme to wells containing the diluted test compounds and pre-incubate for 15 minutes at room temperature.

  • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

  • Incubate the plate for 30 minutes at 37°C.

  • Add a solution containing HRP and ADHP to each well.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay in AML Cell Lines

This protocol is for determining the effect of an LSD1 inhibitor on the proliferation and viability of AML cancer cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13, THP-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • LSD1 inhibitor and DMSO (vehicle control)

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Prepare serial dilutions of the LSD1 inhibitor in the complete medium. Include a vehicle control (DMSO) at the same final concentration.

  • Add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control to the wells.

  • Incubate the plate for 72 to 120 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Efficacy in an AML Xenograft Model

This protocol outlines a general procedure for assessing the in vivo anti-tumor efficacy of a novel LSD1 inhibitor in a mouse xenograft model of AML.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • AML cell line (e.g., MV4-11)

  • LSD1 inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject MV4-11 cells into the flank of the mice.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the LSD1 inhibitor or vehicle control to the respective groups according to the determined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the inhibitor.

Visualizations

LSD1_Signaling_Pathway_in_AML LSD1 Signaling Pathway in AML cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention LSD1 LSD1 CoREST CoREST LSD1->CoREST forms complex Histone H3 Histone H3 LSD1->Histone H3 demethylates H3K4me1/2 Oncogenic Gene Expression Oncogenic Gene Expression LSD1->Oncogenic Gene Expression promotes GFI1 GFI1 CoREST->GFI1 interacts with Myeloid Differentiation Genes Myeloid Differentiation Genes GFI1->Myeloid Differentiation Genes represses Histone H3->Myeloid Differentiation Genes repressive mark removal Pyrrolopyridine Inhibitor Pyrrolopyridine Inhibitor Pyrrolopyridine Inhibitor->LSD1 inhibits

Caption: LSD1 signaling pathway in AML and the point of intervention by pyrrolopyridine inhibitors.

Caption: A generalized experimental workflow for the development and validation of novel LSD1 inhibitors.

Caption: Conceptual diagram of the structure-activity relationship for pyrrolopyridine-based LSD1 inhibitors.

References

Application Notes and Protocols for 1H-pyrrolo[3,2-c]pyridine Scaffold as MPS1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the 1H-pyrrolo[3,2-c]pyridine scaffold in the development of potent and selective inhibitors against Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the spindle assembly checkpoint (SAC) and a promising target in oncology.

Introduction

Monopolar Spindle 1 (MPS1), also known as TTK protein kinase, is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2] Aberrant overexpression of MPS1 is observed in various human cancers and is associated with chromosomal instability and aneuploidy.[1] Consequently, MPS1 has emerged as an attractive therapeutic target for the development of novel anti-cancer agents. The 1H-pyrrolo[3,2-c]pyridine scaffold has been identified as a promising chemical starting point for the design of potent and orally bioavailable MPS1 inhibitors.[1][3] This document outlines the quantitative data, signaling pathways, and detailed experimental protocols associated with these inhibitors.

Quantitative Data Presentation

The following table summarizes the in vitro and cellular activities of key 1H-pyrrolo[3,2-c]pyridine derivatives as MPS1 kinase inhibitors.[1]

CompoundMPS1 IC50 (μM)HCT116 GI50 (μM)
8 0.0250.55
34 0.0120.19
39 0.0070.08
48 0.0040.05
55 0.0030.04
65 (CCT251455) 0.0020.03

Signaling Pathway

MPS1 kinase is a central component of the Spindle Assembly Checkpoint (SAC) signaling cascade. Upon sensing unattached kinetochores during mitosis, MPS1 is activated and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation. Inhibition of MPS1 abrogates this checkpoint, leading to missegregation of chromosomes and ultimately, cell death in cancer cells that are often aneuploid and dependent on a functional SAC.

MPS1_Signaling_Pathway cluster_mitosis Mitosis Unattached_Kinetochores Unattached Kinetochores MPS1_Inactive Inactive MPS1 Unattached_Kinetochores->MPS1_Inactive recruits & activates MPS1_Active Active MPS1 (pMPS1) MPS1_Inactive->MPS1_Active autophosphorylation MAD1_MAD2 MAD1/MAD2 Complex MPS1_Active->MAD1_MAD2 phosphorylates & recruits BUB1_BUBR1 BUB1/BUBR1 MPS1_Active->BUB1_BUBR1 phosphorylates & recruits MCC Mitotic Checkpoint Complex (MCC) MAD1_MAD2->MCC forms BUB1_BUBR1->MCC forms APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase degrades securin & cyclin B to trigger Inhibitor 1H-pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->MPS1_Active inhibits

Caption: MPS1 Signaling Pathway in the Spindle Assembly Checkpoint.

Experimental Protocols

Synthesis of a Representative Inhibitor (CCT251455)

The synthesis of CCT251455 (compound 65) and its analogs involves a multi-step process, with a key Sonogashira coupling reaction to construct the 1H-pyrrolo[3,2-c]pyridine core.[3] The following is a representative protocol based on the published general synthetic strategy.

Scheme: General Synthetic Route A general synthetic strategy involves the Sonogashira coupling of a substituted 4-amino-2-bromo-5-iodopyridine with a suitable terminal alkyne, followed by further modifications.

Step 1: Synthesis of tert-butyl 2-bromo-6-((2-chloro-4-(1-methyl-1H-imidazol-5-yl)phenyl)amino)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

  • Reagents and Solvents: 2-bromo-6-((2-chloro-4-(1-methyl-1H-imidazol-5-yl)phenyl)amino)-1H-pyrrolo[3,2-c]pyridine, di-tert-butyl dicarbonate (Boc₂O), 4-(dimethylamino)pyridine (DMAP), triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • To a solution of 2-bromo-6-((2-chloro-4-(1-methyl-1H-imidazol-5-yl)phenyl)amino)-1H-pyrrolo[3,2-c]pyridine in DCM, add TEA and DMAP.

    • Cool the mixture to 0 °C and add a solution of Boc₂O in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate.

Step 2: Suzuki Coupling to Introduce the Pyrazole Moiety (Synthesis of CCT251455)

  • Reagents and Solvents: tert-butyl 2-bromo-6-((2-chloro-4-(1-methyl-1H-imidazol-5-yl)phenyl)amino)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), potassium carbonate (K₂CO₃), 1,4-dioxane, water.

  • Procedure:

    • To a microwave vial, add the Boc-protected bromo-pyrrolopyridine, the pyrazole boronic ester, Pd(dppf)Cl₂, and K₂CO₃.

    • Add a mixture of 1,4-dioxane and water.

    • Seal the vial and heat the mixture in a microwave reactor at 120-140 °C for 30-60 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield CCT251455.

In Vitro MPS1 Kinase Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against MPS1 kinase.

  • Materials:

    • Recombinant human MPS1 kinase.

    • Myelin basic protein (MBP) as a substrate.

    • [γ-³³P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay).

    • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase buffer, MPS1 enzyme, and the test compound dilutions.

    • Initiate the kinase reaction by adding a mixture of MBP and ATP (containing [γ-³³P]ATP if using the radiometric method).

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Terminate the reaction (e.g., by adding phosphoric acid for the radiometric assay).

    • Detect the kinase activity. For the radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the anti-proliferative effect of the inhibitors on cancer cells.

  • Materials:

    • HCT116 human colon cancer cell line.

    • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed HCT116 cells in a 96-well plate at a suitable density (e.g., 2,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37 °C to allow the formation of formazan crystals by viable cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and evaluation of 1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibitors.

Experimental_Workflow cluster_workflow Inhibitor Development Workflow Start Start Synthesis Chemical Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Assay In Vitro Kinase Assay (MPS1 IC50) Purification->In_Vitro_Assay Cellular_Assay Cell-Based Assays (Proliferation, pMPS1) In_Vitro_Assay->Cellular_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cellular_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Lead Candidate Lead_Optimization->End

Caption: Workflow for MPS1 Inhibitor Discovery and Evaluation.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a robust platform for the development of highly potent and selective MPS1 kinase inhibitors. The structure-activity relationship studies have led to the discovery of compounds like CCT251455 with low nanomolar potency in both biochemical and cellular assays.[1] The detailed protocols provided herein offer a comprehensive guide for researchers engaged in the synthesis, characterization, and biological evaluation of this promising class of anti-cancer agents. Further optimization of this scaffold holds the potential for the development of novel therapeutics for the treatment of various malignancies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. Our goal is to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for the 1H-pyrrolo[3,2-c]pyridine core?

A1: A frequently employed strategy involves a multi-step sequence starting from a substituted pyridine. A common route begins with 2-bromo-5-methylpyridine, which undergoes oxidation, nitration, and condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The resulting intermediate is then subjected to reductive cyclization using agents like iron powder in acetic acid to form the 1H-pyrrolo[3,2-c]pyridine core.[1][2]

Q2: Which steps are most critical for maximizing the overall yield?

A2: The two most critical stages are typically the reductive cyclization to form the bicyclic pyrrolopyridine system and the subsequent C-3 position functionalization to introduce the carboxylic acid. Yields in the cyclization step can be hampered by incomplete reduction or side reactions. The carboxylation step requires careful control of reaction conditions, especially when using organometallic reagents, to avoid degradation and ensure high conversion.

Q3: Why is the purification of the final product, this compound, often challenging?

A3: The final compound possesses both a basic pyridine nitrogen and an acidic carboxylic acid group, making it zwitterionic at certain pH ranges. This amphoteric nature can lead to issues during extraction and column chromatography, such as poor solubility in common organic solvents and tailing on silica gel. Purification often requires specialized techniques like reverse-phase chromatography or crystallization from a carefully selected solvent system.

Q4: Are there alternative methods for introducing the carboxylic acid group at the C-3 position?

A4: Yes. Besides direct carboxylation of the pyrrole ring using a strong base and CO2, other methods can be considered. For example, a Vilsmeier-Haack reaction can introduce a formyl group (-CHO) at the C-3 position, which can then be oxidized to a carboxylic acid using an oxidant like potassium permanganate (KMnO4) or silver oxide (Ag2O). Another approach is to introduce a halogen at the C-3 position, which can then be converted to the carboxylic acid via a metal-catalyzed carbonylation reaction or by forming a Grignard or organolithium reagent followed by quenching with CO2.

Synthesis Workflow and Troubleshooting

General Synthetic Workflow

The following diagram outlines a plausible synthetic pathway for this compound, based on established methods for the core structure.

G cluster_0 Core Synthesis cluster_1 Functionalization start 2-Bromo-5-methylpyridine step1 Oxidation & Nitration start->step1 step2 Condensation with DMF-DMA step1->step2 step3 Reductive Cyclization (Fe/AcOH) step2->step3 intermediate 6-Bromo-1H-pyrrolo[3,2-c]pyridine step3->intermediate step4 N-Protection (e.g., SEM-Cl) intermediate->step4 step5 C3-Lithiation & Carboxylation (n-BuLi, CO2) step4->step5 step6 N-Deprotection (e.g., TBAF) step5->step6 product This compound step6->product G start Low Overall Yield prob1 Problem: Low Yield in Reductive Cyclization (Step 3) start->prob1 prob2 Problem: Low Yield in Carboxylation (Step 5) start->prob2 prob3 Problem: Impure Final Product start->prob3 cause1a Cause: Incomplete Nitro Reduction prob1->cause1a cause1b Cause: Side Product Formation prob1->cause1b sol1a Solution: - Activate Fe powder with HCl. - Increase reaction time/temp. - Try alternative reducing agents (e.g., SnCl2, H2/Pd-C). cause1a->sol1a sol1b Solution: - Lower reaction temperature. - Ensure slow addition of reagents. cause1b->sol1b cause2a Cause: Decomposition of Organolithium prob2->cause2a cause2b Cause: Incomplete Carboxylation prob2->cause2b sol2a Solution: - Ensure strictly anhydrous conditions. - Maintain temperature at -78 °C. - Use freshly titrated n-BuLi. cause2a->sol2a sol2b Solution: - Use excess dry CO2 (gas or solid). - Allow reaction to warm slowly. cause2b->sol2b cause3a Cause: Tailing on Silica Gel prob3->cause3a cause3b Cause: Residual Protecting Group prob3->cause3b sol3a Solution: - Use reverse-phase HPLC. - Try neutral or basic alumina. - Attempt crystallization. cause3a->sol3a sol3b Solution: - Increase deprotection time/temp. - Use a larger excess of deprotecting agent. cause3b->sol3b

References

challenges in the purification of 1H-pyrrolo[3,2-c]pyridine derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1H-pyrrolo[3,2-c]pyridine Derivatives

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1H-pyrrolo[3,2-c]pyridine derivatives by column chromatography. These compounds, often referred to as aza-indoles, can present unique challenges due to their chemical properties.

Troubleshooting Guide

This section addresses specific issues encountered during column chromatography in a question-and-answer format.

Question 1: My compound is streaking or tailing severely on the silica gel column. What is the cause and how can I fix it?

Answer:

Peak tailing is a common problem when purifying basic compounds like pyridine and pyrrolopyridine derivatives on standard silica gel.[1][2]

  • Primary Cause: The basic nitrogen atoms in the 1H-pyrrolo[3,2-c]pyridine ring interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This strong, sometimes irreversible, binding leads to slow and uneven elution, resulting in streaked or tailing peaks.[4]

  • Solutions:

    • Use a Mobile Phase Modifier: Add a small amount of a competing base to your eluent to neutralize the acidic silanol sites.[5] Triethylamine (TEA) is the most common choice.[6] The TEA will preferentially bind to the active sites on the silica, allowing your compound to elute more symmetrically. Start with a low concentration and optimize based on TLC analysis. A typical concentration is 0.1-2.0% (v/v) TEA in your mobile phase.[1] For very basic compounds, a solution of methanol containing 1-10% ammonium hydroxide can be effective when added to a solvent like dichloromethane.[1]

    • Deactivate the Silica Gel: Before purification, you can neutralize the entire column by flushing it with a solvent system containing a base. A common practice is to wash the packed column with one or two column volumes of the initial eluent containing 1-2% TEA.[7]

    • Check for Overloading: Applying too much sample to the column can also cause streaking and tailing.[2][4] Ensure you are not exceeding the recommended loading capacity for your column size.

Question 2: I have very poor separation between my target compound and a closely related impurity. How can I improve the resolution?

Answer:

Achieving good resolution between structurally similar compounds can be challenging.

  • Potential Causes: The mobile phase may not have the optimal polarity, or the stationary phase may not be providing enough selectivity for the separation.

  • Solutions:

    • Optimize the Mobile Phase: A common starting point for polar heterocyclic compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] You can start with a low percentage of MeOH (e.g., 1-2%) and gradually increase the polarity. Running a shallower solvent gradient during flash chromatography can also significantly improve separation.

    • Switch the Solvent System: If DCM/MeOH is not effective, consider other solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate/hexane to DCM/MeOH) can alter the selectivity and improve the separation of isomers or closely related compounds.[8]

    • Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be the stationary phase. Standard silica may not be the best choice for all separations. Consider alternatives like:

      • Amine-functionalized Silica (NH-Silica): This is often an excellent choice for purifying basic compounds as it minimizes the strong acid-base interactions seen with regular silica.[3][9]

      • Alumina (Basic or Neutral): Alumina is another alternative to silica.[10] Basic or neutral alumina can be particularly useful for acid-sensitive compounds.[11]

      • Reversed-Phase Silica (C18): For highly polar compounds that do not retain well on normal-phase silica, reversed-phase chromatography can be a powerful alternative.[1][12]

Question 3: My compound seems to be decomposing on the column, leading to low yield and new, unwanted spots on the TLC.

Answer:

Decomposition on silica gel is a known issue for sensitive organic compounds.[10]

  • Primary Cause: The acidic nature of silica gel can catalyze the degradation of acid-sensitive molecules.[7] The prolonged contact time during a slow column run can exacerbate this issue.

  • Solutions:

    • Test for Stability: Before running a large-scale column, you can check your compound's stability on silica using a 2D TLC test.[2][13] Spot your compound on the corner of a TLC plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears that is not on the diagonal, your compound is likely decomposing.[2]

    • Neutralize the Stationary Phase: As mentioned for tailing, adding a base like TEA to the mobile phase or pre-washing the column can neutralize the silica and prevent degradation.[7]

    • Use an Alternative Stationary Phase: For highly sensitive compounds, switching to a more inert stationary phase like neutral alumina is recommended.[7]

    • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to speed up the elution and work efficiently to collect and process the fractions. After collection, evaporate the solvent from the fractions containing your pure compound as soon as possible to prevent potential degradation in solution.[14]

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 1H-pyrrolo[3,2-c]pyridines that make them challenging to purify?

A1: The primary challenge stems from the presence of both a pyridine and a pyrrole ring. The pyridine nitrogen is basic, leading to strong interactions with the acidic silanol groups on silica gel, which causes tailing and potential decomposition.[2][3] The pyrrole nitrogen, by contrast, is generally non-basic as its lone pair of electrons is part of the aromatic system.[15] The overall polarity of these molecules often requires the use of polar solvent systems like DCM/MeOH for elution.[16]

Q2: How do I select the best stationary phase for my purification?

A2: The choice of stationary phase is critical for a successful purification.

Stationary PhaseWhen to UseKey Considerations
Standard Silica Gel For routine purifications of less basic or more stable derivatives.Most common and cost-effective. Often requires a mobile phase modifier like TEA to prevent tailing and decomposition.[4][6]
Amine-Functionalized Silica (NH-Silica) For purifying basic or acid-sensitive compounds.Excellent for preventing strong interactions with basic amines, often resulting in better peak shape and recovery.[3][9]
Alumina (Neutral or Basic) For compounds that are unstable on acidic silica gel.A good alternative to silica, but its chromatographic behavior can sometimes be less predictable.[10][11]
Reversed-Phase Silica (C18, etc.) For highly polar derivatives that have low retention on normal-phase columns.Uses polar mobile phases (e.g., water/acetonitrile or water/methanol).[17][18]
Hydrophilic Interaction Liquid Chromatography (HILIC) For very polar compounds that are not retained in reversed-phase.Uses a polar stationary phase with a mobile phase high in organic solvent.[17][18]

Q3: Can you provide a detailed protocol for a common procedure, like deactivating silica gel?

A3: Certainly. Here is a standard protocol for preparing a column with TEA-deactivated silica.

Experimental Protocol: Column Preparation with Triethylamine

  • Dry Pack the Column: Fill your chromatography column with the required amount of dry silica gel.

  • Prepare the Neutralizing Eluent: Prepare your starting mobile phase (e.g., 98:2 DCM/MeOH) and add 1% (v/v) of triethylamine.

  • Wet and Equilibrate the Column: Using pressure (flash chromatography), push the neutralizing eluent through the dry silica gel until the column is fully wetted and packed.

  • Flush the Column: Continue to run at least 2-3 column volumes of this neutralizing eluent through the packed column. This ensures that the acidic sites throughout the silica bed are deactivated.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or DCM) and load it onto the column.

  • Elute and Collect: Begin the elution with your chosen solvent system (which should also contain 0.5-1% TEA) and collect fractions as usual.

Visualizations

Below are diagrams illustrating key workflows for troubleshooting and purification.

G start Start: Purification Problem (e.g., Tailing, Low Yield) check_tailing Is there significant peak tailing? start->check_tailing add_tea Add 0.5-2% TEA to Mobile Phase check_tailing->add_tea Yes check_decomp Is there evidence of compound decomposition (2D TLC)? check_tailing->check_decomp No add_tea->check_decomp change_sp Switch to a less acidic Stationary Phase (e.g., Alumina, NH-Silica) check_decomp->change_sp Yes check_sep Is separation poor? check_decomp->check_sep No change_sp->check_sep opt_mp Optimize Mobile Phase (Shallow Gradient / New System) check_sep->opt_mp Yes success Successful Purification check_sep->success No opt_mp->success

Caption: Troubleshooting decision tree for column chromatography purification.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Analysis (Select Solvent System) crude->tlc pack Pack Column (Deactivate if needed) tlc->pack load Load Sample pack->load elute Elute with Mobile Phase & Collect Fractions load->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine evap Evaporate Solvent combine->evap pure Pure Compound evap->pure

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Overcoming Solubility Challenges of 1H-pyrrolo[3,2-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues of 1H-pyrrolo[3,2-c]pyridine compounds in biological assays. Poor aqueous solubility is a common hurdle in drug discovery that can lead to inaccurate assay results and hinder the development of promising therapeutic candidates.[1] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to help you overcome these challenges.

Troubleshooting Guide

This section addresses common problems encountered during experiments with 1H-pyrrolo[3,2-c]pyridine compounds in a question-and-answer format.

Q1: My 1H-pyrrolo[3,2-c]pyridine compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What's happening and how can I fix it?

A1: This is a classic sign of a compound with low aqueous solubility. While DMSO is a powerful solvent, the addition of your stock solution to an aqueous buffer creates a less favorable environment for your compound, causing it to crash out of solution if its solubility limit is exceeded.

Troubleshooting Workflow:

G A Compound precipitates in aqueous buffer B Is the final DMSO concentration >1%? A->B C Yes B->C D No B->D E Lower final DMSO concentration to <0.5% C->E F Determine kinetic solubility limit in assay buffer D->F E->F G Is the working concentration below the solubility limit? F->G H Yes G->H I No G->I K Consider formulation strategies: - pH adjustment - Co-solvents - Cyclodextrins - Surfactants H->K J Lower working concentration I->J J->K L Re-evaluate biological data K->L

Caption: Troubleshooting workflow for compound precipitation.

To address this, consider the following steps:

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and affect protein function.

  • Determine Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols section) to determine the maximum concentration of your compound that remains in solution under your specific assay conditions. Ensure your experimental concentrations are below this limit.

  • Employ Formulation Strategies: If solubility remains an issue, consider using formulation strategies such as pH adjustment, co-solvents (e.g., ethanol, PEG-400), or solubilizing excipients like cyclodextrins.

Q2: I'm seeing inconsistent results in my cell-based assay. Could this be related to the solubility of my 1H-pyrrolo[3,2-c]pyridine compound?

A2: Yes, poor solubility is a major cause of assay variability. If your compound is not fully dissolved, the actual concentration in solution can vary between wells and experiments, leading to unreliable data.

To improve consistency:

  • Visually Inspect Solutions: Always visually inspect your diluted compound in the final assay medium for any signs of precipitation or cloudiness before adding it to your cells.

  • Sonication: Briefly sonicating your final diluted solution can help to break up small, invisible aggregates and improve dissolution.

  • Pre-equilibration: Allow your compound to equilibrate in the assay medium for a short period before adding it to the cells, which can help to identify any time-dependent precipitation.

Q3: My compound shows high potency in a biochemical assay but is much less active in a cell-based assay. Could solubility be the cause?

A3: This is a common discrepancy that can often be attributed to solubility and permeability issues. In a biochemical assay, the compound has direct access to its target protein. However, in a cell-based assay, the compound must first dissolve in the culture medium, cross the cell membrane, and reach its intracellular target. Poor solubility can significantly limit the amount of compound that is available to the cells.

To investigate this:

  • Measure Aqueous Solubility: Determine both the kinetic and thermodynamic solubility of your compound to understand its solubility limitations.

  • Assess Permeability: Use an in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the compound's ability to cross a lipid membrane.

  • Structural Modification: Consider synthesizing analogs with improved solubility. For aza-indoles like 1H-pyrrolo[3,2-c]pyridines, introducing polar groups or disrupting planarity can enhance solubility.

Frequently Asked Questions (FAQs)

Q1: Why are 1H-pyrrolo[3,2-c]pyridine compounds often poorly soluble in aqueous solutions?

A1: The 1H-pyrrolo[3,2-c]pyridine scaffold, like many heterocyclic compounds used in drug discovery, is relatively planar and lipophilic. These characteristics can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound and break it apart.

Q2: What is the difference between kinetic and thermodynamic solubility?

A2:

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a measure of how quickly a compound precipitates and is often used in high-throughput screening during early drug discovery.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a specific solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period. This is a more accurate measure of a compound's intrinsic solubility and is important for later stages of drug development.

Q3: How can I chemically modify a 1H-pyrrolo[3,2-c]pyridine to improve its solubility?

A3: Several strategies can be employed:

  • Introduce Polar Functional Groups: Adding polar groups such as hydroxyl (-OH), carboxylic acid (-COOH), or amines (-NH2) can increase the compound's polarity and its ability to interact with water molecules.

  • Disrupt Planarity: Introducing substituents that disrupt the planarity of the molecule can weaken the crystal packing forces, making it easier to dissolve.

  • Reduce Lipophilicity: The introduction of a nitrogen atom in the indole scaffold to form an azaindole, such as the 1H-pyrrolo[3,2-c]pyridine core, generally helps to reduce lipophilicity and improve aqueous solubility.[2][3]

Data Presentation

While specific quantitative solubility data for a wide range of 1H-pyrrolo[3,2-c]pyridine derivatives is not extensively available in the public literature, studies on closely related aza-indole and other heterocyclic scaffolds demonstrate the impact of chemical modifications on solubility.

Table 1: Comparative Physicochemical Properties of Indole vs. 4-Azaindole Analogs

This table, based on findings from a study on p21-activated kinase-1 (PAK1) inhibitors, illustrates the qualitative improvements gained by introducing a nitrogen atom into the indole scaffold.[3]

PropertyIndole Analog4-Azaindole AnalogOutcome
Aqueous Solubility LowerImprovedEnhanced solubility with the 4-azaindole core.[3]
Permeability LowerEnhancedIncreased permeability observed for the 4-azaindole analog.[3]
Lipophilicity (clogD) 4.4LowerSuccessful reduction in lipophilicity.[3]

Table 2: Case Study - Solubility Improvement of a Thieno[2,3-b]pyridine Scaffold

This case study demonstrates a significant, quantifiable improvement in the aqueous solubility of a related heterocyclic compound through the addition of a solubilizing moiety.[1]

CompoundModificationAqueous SolubilityFold Increase
Thieno[2,3-b]pyridine Parent Scaffold1.2 µg/mL-
1H-pyrrolo[2,3-b]pyridine Addition of a morpholine moiety~1.3 mg/mL~1000x

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of many compounds.

Materials:

  • Test compounds dissolved in 100% DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate reader with nephelometry or turbidity measurement capabilities

Workflow:

G A Prepare serial dilutions of compound in DMSO B Add a small volume of each dilution to a 96-well plate A->B C Rapidly add aqueous buffer to each well B->C D Mix and incubate for a defined period (e.g., 1-2 hours) C->D E Measure turbidity or light scattering using a plate reader D->E F Determine the concentration at which precipitation occurs E->F

Caption: Workflow for a kinetic solubility assay.

Procedure:

  • Prepare a serial dilution of your 10 mM compound stock in DMSO in a separate 96-well plate.

  • Add a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to the corresponding wells of a new 96-well plate.

  • Rapidly add a fixed volume (e.g., 198 µL) of the aqueous buffer to each well to achieve the desired final concentrations and a final DMSO concentration of 1%.

  • Mix the plate thoroughly for 1-2 minutes.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Materials:

  • Solid (crystalline) form of the test compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Add an excess amount of the solid compound to a glass vial (enough so that undissolved solid remains at the end).

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method with a standard curve.

  • The measured concentration is the thermodynamic solubility.

References

Technical Support Center: Enhancing the In Vivo Stability of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 1H-pyrrolo[3,2-c]pyridine derivatives. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor in vivo stability of 1H-pyrrolo[3,2-c]pyridine derivatives?

A1: Poor in vivo stability of 1H-pyrrolo[3,2-c]pyridine derivatives, like many heterocyclic compounds, is often attributed to metabolic degradation. The primary routes of metabolism are categorized into Phase I and Phase II reactions.

  • Phase I Metabolism: These are functionalization reactions, primarily oxidation, reduction, and hydrolysis, catalyzed mainly by Cytochrome P450 (CYP) enzymes. For pyrrolopyridine scaffolds, oxidation is a common pathway. This can occur on the pyrrole or pyridine ring, leading to the introduction of hydroxyl groups or the formation of N-oxides.[1]

  • Phase II Metabolism: These are conjugation reactions where polar molecules are attached to the parent drug or its Phase I metabolites, increasing water solubility and facilitating excretion.[2] Common reactions include glucuronidation and sulfation.

Specifically for some 1H-pyrrolo[3,2-c]pyridine derivatives, metabolic instability has been observed in in vitro assays using mouse and human liver microsomes, indicating susceptibility to hepatic metabolism.

Q2: What are the common metabolic "hotspots" on the 1H-pyrrolo[3,2-c]pyridine scaffold?

A2: Identifying metabolic hotspots is crucial for designing more stable analogues. While specific hotspots can be highly dependent on the substituents, some general principles apply to azaindole cores:

  • Pyrrole Ring: The electron-rich pyrrole moiety can be susceptible to oxidative metabolism.[3]

  • Substituents: Substituents on the core structure are often primary sites of metabolism. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 kinase, an unsubstituted pyrazole at the C-2 position rendered the pyrrole moiety susceptible to electrophilic attack, leading to poor metabolic stability.

  • Pyridine Ring: The pyridine nitrogen can be a site for N-oxidation.

Q3: How can I improve the in vivo stability of my 1H-pyrrolo[3,2-c]pyridine derivative?

A3: Several medicinal chemistry strategies can be employed to "block" or reduce metabolic liabilities:

  • Metabolic Blocking: Introducing inert groups at metabolically labile positions can prevent enzymatic degradation. A common strategy is the use of fluorine atoms, as the carbon-fluorine bond is very strong.

  • Scaffold Hopping/Isosteric Replacement: Replacing a metabolically unstable part of the molecule with a more stable bioisostere can be effective.[4] For example, replacing a phenyl ring with a more electron-deficient pyridine ring can reduce susceptibility to oxidation.

  • Modulating Electronics: Introducing electron-withdrawing groups can decrease the electron density of the aromatic system, making it less prone to oxidation.

  • N-Methylation: In a specific case of 1H-pyrrolo[3,2-c]pyridine derivatives, N-methylation of a pyrazole substituent was shown to improve metabolic stability.

  • Formulation Strategies: For compounds with poor solubility that limits bioavailability, formulation approaches such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), nanoparticles, or amorphous solid dispersions can be employed to enhance absorption and protect the drug from premature degradation.[5][6]

Q4: What is the first step I should take to investigate the poor in vivo performance of my compound?

A4: A logical first step is to perform an in vitro metabolic stability assay using liver microsomes (from relevant species, e.g., mouse, rat, human). This will help determine if metabolic instability is a primary contributor to the poor in vivo profile. The data from this assay, such as half-life (t½) and intrinsic clearance (Clint), will provide a quantitative measure of the compound's susceptibility to Phase I metabolism.

Troubleshooting Guides

Issue 1: Rapid Clearance and Low Exposure in In Vivo Pharmacokinetic (PK) Studies

Possible Cause: High metabolic clearance in the liver.

Troubleshooting Steps:

  • Assess In Vitro Metabolic Stability:

    • Conduct a liver microsomal stability assay (see Experimental Protocols section).

    • If the in vitro half-life is short and intrinsic clearance is high, this suggests rapid Phase I metabolism is a likely cause.

  • Identify Metabolites:

    • Perform a metabolite identification study using liver microsomes or hepatocytes. This involves incubating the compound and analyzing the resulting mixture by LC-MS/MS to identify the structures of the major metabolites.

    • This will pinpoint the metabolic "hotspots" on your molecule.

  • Structural Modification:

    • Based on the identified metabolic hotspots, rationally design and synthesize new analogues with modifications to block these sites. Common strategies include:

      • Introducing a fluorine or methyl group at the site of hydroxylation.

      • Replacing a labile functional group with a more stable one (e.g., replacing an ester with an amide).

      • Altering the electronics of the scaffold to reduce its susceptibility to oxidation.

  • Re-evaluate in Vitro Stability:

    • Test the new analogues in the in vitro metabolic stability assay to confirm that the modifications have improved stability.

Issue 2: Good In Vitro Metabolic Stability but Poor Oral Bioavailability

Possible Causes:

  • Poor aqueous solubility limiting dissolution and absorption.

  • High first-pass metabolism not captured by microsomal assays (e.g., metabolism by enzymes in the gut wall).

  • Efflux by transporters such as P-glycoprotein (P-gp) in the gut wall.

  • Chemical instability in the gastrointestinal (GI) tract (e.g., acid-catalyzed degradation in the stomach).

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Determine the aqueous solubility of the compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).

    • Evaluate the compound's chemical stability in simulated gastric and intestinal fluids.

  • Evaluate Intestinal Permeability:

    • Conduct an in vitro permeability assay, such as a Caco-2 cell assay. This will provide information on the compound's ability to cross the intestinal epithelium and indicate if it is a substrate for efflux transporters like P-gp.

  • Consider Formulation Strategies:

    • If solubility is low, consider formulation approaches to enhance dissolution and absorption. These can include:

      • Lipid-based formulations: Useful for lipophilic drugs.

      • Amorphous solid dispersions: Can improve the dissolution rate of crystalline compounds.

      • Nanosuspensions: Increase the surface area for dissolution.

  • In Vivo Mechanistic Studies:

    • If efflux is suspected, conduct in vivo studies with a P-gp inhibitor to see if bioavailability improves.

    • Compare the PK profile after oral and intravenous (IV) administration to calculate absolute bioavailability and better understand the extent of absorption versus first-pass clearance.

Data Presentation

Table 1: In Vitro Metabolic Stability of Exemplary 1H-Pyrrolo[3,2-c]pyridine Derivatives

Compound IDModificationMouse Liver Microsomes (% remaining after 30 min)Human Liver Microsomes (% remaining after 30 min)
Compound A Unsubstituted C-2 Pyrazole1%Not Reported
Compound B N-Methylated C-2 Pyrazole28%Not Reported
Compound C C-4 Pyrazolo Analogue75%85%
Compound D N-1-Boc-Substituted C-4 Pyrazolo Analogue80%90%

Data is illustrative and based on trends reported for MPS1 inhibitors.

Table 2: In Vivo Pharmacokinetic Parameters of a Pyrrolo[3,4-c]pyridine Derivative in Rats and Monkeys

SpeciesDose (mg/kg, PO)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Rat2.03501.0120095%
Cynomolgus Monkey2.01502.065029%

Note: Data for a pyrrolo[3,4-c]pyridine isomer is shown for comparative purposes, as comprehensive in vivo PK data for 1H-pyrrolo[3,2-c]pyridine derivatives is limited in the public domain. Significant differences in PK properties can exist between isomers.[4]

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of Phase I metabolic turnover of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled liver microsomes (human, mouse, or rat).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Positive control compounds with known metabolic rates (e.g., verapamil, testosterone).

  • Acetonitrile (ACN) containing an internal standard for quenching the reaction.

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system for analysis.

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • Add liver microsomes to a buffer solution in a 96-well plate and pre-warm to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile with an internal standard.

  • Once all time points are collected, centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a test compound after oral or intravenous administration.

Materials:

  • Test compound formulated in a suitable vehicle (e.g., saline, PEG400/water).

  • Male or female mice (e.g., C57BL/6 strain).

  • Dosing syringes and needles (for oral gavage and IV injection).

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge for plasma separation.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Acclimate the animals to the housing conditions.

  • Administer the test compound to a group of mice via the desired route (e.g., oral gavage or tail vein injection) at a specific dose.

  • At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a sparse sampling design (typically 3 mice per time point) or via serial sampling from the same animals if the blood volume allows.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS bioanalytical method.

  • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Visualizations

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Compound 1H-Pyrrolo[3,2-c]pyridine Derivative Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylated) Parent_Compound->Oxidized_Metabolite CYP450 Enzymes Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Oxidized_Metabolite->Conjugated_Metabolite UGTs, SULTs Excretion Excretion Conjugated_Metabolite->Excretion Troubleshooting_Workflow Start Poor In Vivo Stability Observed InVitro_Stability Assess In Vitro Metabolic Stability (Microsomes) Start->InVitro_Stability Stable Metabolically Stable InVitro_Stability->Stable Good Unstable Metabolically Unstable InVitro_Stability->Unstable Poor Solubility_Permeability Investigate Solubility & Permeability (Caco-2) Stable->Solubility_Permeability Metabolite_ID Perform Metabolite Identification (LC-MS/MS) Unstable->Metabolite_ID Formulation Consider Formulation Strategies Solubility_Permeability->Formulation SAR Design New Analogues (Block Metabolic Sites) Metabolite_ID->SAR End Re-evaluate In Vivo Formulation->End SAR->End

References

Technical Support Center: Improving Oral Bioavailability of 1H-pyrrolo[3,2-c]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the oral bioavailability of 1H-pyrrolo[3,2-c]pyridine based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it a critical parameter?

A1: Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the plasma. Low oral bioavailability can lead to high and variable dosing, insufficient drug exposure, and potential discontinuation of an otherwise potent compound from the development pipeline.

Q2: Why do 1H-pyrrolo[3,2-c]pyridine based inhibitors often exhibit poor oral bioavailability?

A2: The 1H-pyrrolo[3,2-c]pyridine scaffold, common in kinase inhibitors, often contributes to physicochemical properties that limit oral bioavailability. These properties can include:

  • Poor Aqueous Solubility: The planar, aromatic nature of the core structure can lead to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1]

  • High First-Pass Metabolism: These compounds can be susceptible to rapid metabolism by enzymes in the gut wall and liver (e.g., Cytochrome P450s), reducing the amount of active drug that reaches systemic circulation.[2]

  • Efflux Transporter Activity: The compounds may be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen, limiting absorption.[3]

  • Unfavorable Physicochemical Properties: Many potent inhibitors in this class are large molecules (Molecular Weight > 500 Da) with a high number of hydrogen bond donors/acceptors and high lipophilicity, properties that often correlate with poor oral absorption.[4][5]

Q3: What are the primary strategies to improve the oral bioavailability of a lead compound?

A3: Broadly, strategies fall into two main categories:

  • Medicinal Chemistry Approaches: Involves chemically modifying the molecule to improve its physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This includes prodrug strategies and lead optimization.[6][7]

  • Formulation Strategies: Involves developing advanced drug delivery systems to enhance the solubility and/or absorption of the existing molecule without chemical modification.[8][9]

Troubleshooting Guide

Issue 1: My compound shows high in vitro potency but low exposure in animal models after oral dosing.

This is a common scenario indicating poor oral bioavailability. The logical workflow below can help diagnose and address the underlying cause.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Root Cause & Strategy cluster_3 Refined Solution Start Low In Vivo Exposure (Oral Dosing) Solubility Assess Aqueous Solubility Start->Solubility Investigate Permeability Assess Permeability (e.g., Caco-2 Assay) Start->Permeability Investigate Metabolism Assess Metabolic Stability (e.g., Microsomes, S9) Start->Metabolism Investigate Sol_Strategy Solubility-Enhancing Strategies Solubility->Sol_Strategy If Poor Perm_Strategy Permeability-Enhancing Strategies Permeability->Perm_Strategy If Poor / High Efflux Met_Strategy Metabolism-Blocking Strategies Metabolism->Met_Strategy If Poor Formulation Formulation Approaches (e.g., ASD, LBDDS) Sol_Strategy->Formulation MedChem_Sol Medicinal Chemistry: Add Polar Groups Sol_Strategy->MedChem_Sol MedChem_Perm Medicinal Chemistry: Reduce HBDs, Prodrugs Perm_Strategy->MedChem_Perm MedChem_Met Medicinal Chemistry: Block Metabolic Hotspots Met_Strategy->MedChem_Met

Caption: Workflow for troubleshooting low oral bioavailability.

Issue 2: How can I address poor aqueous solubility?

Poor solubility limits the dissolution rate in the gastrointestinal tract, a critical step for absorption.

  • Introduce Polar Functional Groups: Adding polar groups (e.g., hydroxyl, amino, small ethers) can disrupt crystal lattice energy and improve solvation. Care must be taken not to increase hydrogen bond donors (HBDs) excessively, which could negatively impact permeability.

  • Utilize Ionizable Groups: Incorporating a basic nitrogen atom can allow for salt formation, which often dramatically increases solubility and dissolution rate.[10]

  • Reduce Molecular Planarity/Lipophilicity: Breaking up large, flat aromatic systems or reducing the overall lipophilicity (cLogP) can improve solubility.

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[1]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix prevents crystallization and can lead to a state of supersaturation upon dissolution, driving absorption.[11]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in oils, surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can keep the drug in a solubilized state in the GI tract and leverage lipid absorption pathways.[10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic molecule within their core and presenting a hydrophilic exterior to increase solubility.[1][10]

Issue 3: How can I overcome high first-pass metabolism?

High first-pass metabolism in the liver or gut wall significantly reduces the amount of drug reaching circulation.

  • Identify Metabolic Hotspots: The first step is to identify which part of the molecule is being metabolized, typically through metabolite identification studies using liver microsomes or hepatocytes.

  • Block Metabolic Sites: Once a "soft spot" is identified, it can be blocked through chemical modification. Common strategies include:

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, can strengthen the C-H bond, slowing down metabolic processes that involve breaking this bond.

    • Introducing Electron-Withdrawing Groups: Placing groups like fluorine or a trifluoromethyl group near the metabolic site can decrease the electron density, making it less susceptible to oxidative metabolism.

    • Steric Hindrance: Introducing a bulky group near the metabolic site can physically block the approach of metabolic enzymes.

In the development of 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 kinase, researchers found that initial leads suffered from poor metabolic stability.[3] Modifications were made to address this, as summarized in the table below.

Compound IDKey Structural FeatureMouse Liver Microsome Stability (% remaining after 30 min)Human Liver Microsome Stability (% remaining after 30 min)Oral Bioavailability (F%) in Mouse
8 N-1-H, C-6-phenyl1%2%Not Reported (poor stability)
61 N-1-Boc, C-4-pyrazole78%85%40%
62 N-1-H, C-4-pyrazole65%75%15%

Data synthesized from information in[3].

This data illustrates that moving substituents from the C-6 to the C-4 position and protecting the N-1 position of the pyrrole with a Boc group significantly improved metabolic stability and, consequently, oral bioavailability.[3]

Issue 4: My compound is a substrate for efflux transporters (e.g., P-gp). What can I do?

High efflux results in poor permeability even if the compound has favorable passive diffusion characteristics.

  • Reduce Hydrogen Bond Donors (HBDs): There is a strong correlation between the number of HBDs and P-gp efflux. Reducing HBD count, for example by replacing an N-H with an N-Me, can often mitigate this issue.

  • Increase Intramolecular Hydrogen Bonding: Designing the molecule to form internal hydrogen bonds can "hide" the polar groups from the transporter, reducing recognition and efflux.

  • Modify Lipophilicity and Charge: Efflux liability can sometimes be tuned by adjusting the molecule's cLogP or introducing a charge. The optimal strategy is often compound-specific.

G cluster_0 Intestinal Lumen (Gut) cluster_1 Enterocyte (Intestinal Cell) cluster_2 Systemic Circulation (Blood) Drug_Lumen Drug Drug_Intra Drug Drug_Lumen->Drug_Intra Passive Absorption Drug_Intra->Drug_Lumen Efflux Metabolism Metabolism (e.g., CYP3A4) Drug_Intra->Metabolism First-Pass Metabolism Drug_Blood Absorbed Drug Drug_Intra->Drug_Blood Absorption Pgp P-gp Efflux Pump Pgp->Drug_Intra

Caption: Key barriers to oral absorption in an intestinal cell.

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its hepatic clearance.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare human or mouse liver microsomes (commercially available) in a phosphate buffer (e.g., 100 mM, pH 7.4). Prepare a solution of the NADPH regenerating system (cofactor).

  • Incubation: In a 96-well plate, combine the buffer, microsomes (final protein concentration ~0.5 mg/mL), and test compound (final concentration ~1 µM). Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plates to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Kinetic Aqueous Solubility Assay

Objective: To measure the solubility of a compound from a solid-state starting point in an aqueous buffer, mimicking the dissolution process.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Precipitation: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to induce precipitation. The final DMSO concentration should be low (<2%).

  • Equilibration: Shake the resulting suspension at room temperature for a set period (e.g., 2-24 hours) to allow it to reach equilibrium.

  • Separation: Separate the solid (undissolved compound) from the liquid (saturated solution) by filtration or centrifugation.

  • Quantification: Analyze the concentration of the compound in the filtered or centrifuged supernatant using a suitable method like LC-MS/MS, UV-Vis spectroscopy, or HPLC. This concentration represents the kinetic solubility.

Protocol 3: Caco-2 Permeability Assay

Objective: To assess a compound's intestinal permeability and determine if it is a substrate for efflux transporters like P-gp.

Methodology:

  • Cell Culture: Culture Caco-2 cells (a human colon adenocarcinoma cell line) on permeable filter supports (e.g., Transwell™ inserts) for ~21 days until they form a differentiated, polarized monolayer that mimics the intestinal epithelium.

  • Assay Setup: The assay measures permeability in two directions:

    • Apical to Basolateral (A-to-B): Measures absorption. The test compound is added to the apical (upper) chamber.

    • Basolateral to Apical (B-to-A): Measures efflux. The test compound is added to the basolateral (lower) chamber.

  • Incubation: Add the test compound (e.g., at 10 µM) to the donor chamber. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

  • Analysis: Quantify the concentration of the compound in the receiver chamber samples using LC-MS/MS.

  • Data Interpretation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is generally considered indicative of active efflux. The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm transporter involvement.

References

Technical Support Center: Refining Base-Catalyzed Ring Closure in Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrrolopyridines via base-catalyzed ring closure. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in base-catalyzed ring closure for pyrrolopyridine synthesis?

The primary challenges in the base-catalyzed synthesis of pyrrolopyridines, particularly azaindoles, often stem from the electron-deficient nature of the pyridine ring. This can make certain cyclization reactions, like the Madelung synthesis, difficult, often requiring harsh reaction conditions which can lead to low yields and side product formation.[1][2] Common issues include:

  • Low or no yield: The reaction may fail to proceed to completion due to an inappropriate choice of base, solvent, or temperature.

  • Side product formation: Competing reaction pathways can lead to the formation of undesired byproducts, complicating purification.

  • Starting material degradation: Harsh reaction conditions, such as high temperatures, can cause the decomposition of starting materials and the desired product.[2]

Q2: Which bases are typically used for the intramolecular cyclization to form pyrrolopyridines?

The choice of base is critical and depends on the specific synthetic route and the substrate. For the Madelung synthesis and its variations, strong bases are generally required.[2][3] Common bases include:

  • Classical conditions: Sodium or potassium alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) are used at high temperatures (200-400 °C).[3] Potassium tert-butoxide has been shown to be superior to sodium alkoxides in some cases.[4]

  • Milder conditions (Madelung-Houlihan variation): Strong, metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) can facilitate the reaction at much lower temperatures, ranging from -20 to 25 °C.[2][3]

Q3: How do substituents on the pyridine or phenyl ring affect the reaction conditions?

Substituents can have a significant impact on the ease of cyclization:

  • Electron-donating groups on the aromatic ring of the N-phenylamide precursor generally lead to higher yields in the Madelung synthesis.[3]

  • Electron-withdrawing groups on the N-phenylamide can lower the required reaction temperature.[2][3] However, electron-withdrawing groups on the aromatic ring of the precursor can sometimes hinder the reaction.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficient Base Strength The chosen base may not be strong enough to deprotonate the precursor. Consider switching to a stronger base. For example, if a potassium alkoxide is failing, a stronger base like LDA or n-BuLi under anhydrous conditions might be effective.[2][3]
Suboptimal Reaction Temperature Classical Madelung synthesis requires very high temperatures.[3] If starting materials are degrading, consider employing the Madelung-Houlihan modification with BuLi or LDA, which allows for significantly lower reaction temperatures.[2][3]
Inappropriate Solvent The solvent can influence the solubility of reactants and the efficacy of the base. For reactions with BuLi or LDA, anhydrous THF is commonly used.[2][3] For classical high-temperature reactions, solvents like hexane or toluene may be suitable.[3] A solvent screen may be necessary to find the optimal conditions.
Poor Quality Starting Materials Impurities in the starting materials can interfere with the reaction. Ensure that the precursors are pure and, if necessary, recrystallize or purify them before use.
Issue 2: Significant Side Product Formation
Potential Cause Troubleshooting Steps
Decomposition at High Temperatures High temperatures can lead to charring and the formation of numerous byproducts.[2] As with low yield issues, switching to milder reaction conditions, such as the Madelung-Houlihan protocol, can mitigate this.[2][3]
Competing Reaction Pathways The structure of the starting material may favor alternative cyclizations or intermolecular reactions. Modifying the substrate, for example, by introducing blocking groups, may help to direct the reaction towards the desired product.
Air or Moisture Contamination Reactions involving strong organometallic bases like BuLi and LDA are highly sensitive to air and moisture. Ensure all glassware is flame-dried, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

Data Presentation

Table 1: Comparison of Reaction Conditions for Madelung-Type Synthesis of Azaindoles

PrecursorBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
N-(2-methyl-3-pyridyl)acetamideNaNH2None2300.545J. Am. Chem. Soc. 1951, 73, 4, 1379-1381
N-(2-methyl-3-pyridyl)benzamideNaNH2None2300.560J. Am. Chem. Soc. 1951, 73, 4, 1379-1381
N-(4-methyl-3-pyridyl)acetamideNaNH2None2300.555J. Am. Chem. Soc. 1951, 73, 4, 1379-1381
N-benzoyl-o-toluidineNaOEt (2.0)None360--Ber. Dtsch. Chem. Ges. 1912, 45, 646-654
2-(2-bromopyridin-3-yl)acetonitrile & 2-pyrrolidoneK3PO4 (3.0)Toluene1102464HETEROCYCLES, Vol. 92, No. 5, 2016[1]
N-phenyl-N-methyl-2-(2-pyridyl)acetamideLDATHF-78 to RT-70J. Org. Chem. 1981, 46, 15, 3070–3074

Experimental Protocols

Madelung-Houlihan Synthesis of 2-Phenyl-7-azaindole (General Procedure)

This protocol is a general guideline for the milder, low-temperature Madelung cyclization.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the N-(2-methyl-3-pyridyl)benzamide precursor in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (typically 2.2 equivalents) in an appropriate solvent (e.g., hexanes for n-BuLi) to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product N_acyl_o_toluidine_analog N-acyl-o-alkylpyridine Dianion Dianion Intermediate N_acyl_o_toluidine_analog->Dianion Deprotonation Base Strong Base (e.g., LDA, n-BuLi, NaOEt) Solvent Anhydrous Solvent (e.g., THF, Toluene) Temperature Optimized Temperature (-78°C to 250°C) Pyrrolopyridine Pyrrolopyridine Dianion->Pyrrolopyridine Intramolecular Cyclization & Dehydration experimental_workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Dissolve Dissolve N-acyl-o-alkylpyridine Precursor in Anhydrous Solvent Start->Dissolve Cool Cool Reaction Mixture to a Specific Low Temperature (e.g., -78°C) Dissolve->Cool Add_Base Slowly Add Strong Base (e.g., n-BuLi or LDA) Cool->Add_Base React Allow to Warm to Room Temperature and Stir (Monitor by TLC/LC-MS) Add_Base->React Quench Quench Reaction with Saturated NH4Cl Solution React->Quench Extract Extract Product with Organic Solvent Quench->Extract Purify Wash, Dry, Concentrate, and Purify by Column Chromatography Extract->Purify End End: Characterize Pure Pyrrolopyridine Product Purify->End troubleshooting_guide Problem Low or No Yield of Pyrrolopyridine Check_Base Is the base strong enough? Problem->Check_Base Check_Temp Is the temperature appropriate? Check_Base->Check_Temp Yes Use_Stronger_Base Action: Switch to a stronger base (e.g., LDA, n-BuLi) Check_Base->Use_Stronger_Base No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Adjust_Temp Action: Optimize temperature or switch to milder conditions (Madelung-Houlihan) Check_Temp->Adjust_Temp No Check_Atmosphere Is the reaction under inert atmosphere? Check_Purity->Check_Atmosphere Yes Purify_Materials Action: Purify starting materials Check_Purity->Purify_Materials No Ensure_Inert Action: Ensure anhydrous conditions and inert atmosphere Check_Atmosphere->Ensure_Inert No Success Improved Yield Check_Atmosphere->Success Yes

References

Technical Support Center: Managing Selectivity in the Iodination of 4-Amino-2-Bromopyridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering selectivity issues during the electrophilic iodination of 4-amino-2-bromopyridine and its precursors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the potential sites for iodination on the 4-amino-2-bromopyridine ring, and which is the most likely?

A: The 4-amino-2-bromopyridine ring has two primary sites susceptible to electrophilic iodination: the C3 and C5 positions.

  • Amino Group Effect: The amino group at C4 is a strong activating group and directs electrophiles to its ortho positions (C3 and C5).

  • Bromo Group Effect: The bromo group at C2 is a deactivating group but also directs ortho and para. Its influence is weaker than the amino group.

  • Steric Hindrance: The C3 position is adjacent to the bulky bromine atom, which can sterically hinder the approach of the electrophile. However, the C5 position is less hindered.

Despite the steric hindrance at C3, its electronic activation by the adjacent amino group often makes it the primary site of iodination, leading to 4-amino-2-bromo-3-iodopyridine. However, the formation of the C5 isomer, 4-amino-2-bromo-5-iodopyridine, is a common competing reaction.

Q2: My reaction is producing a mixture of C3 and C5 mono-iodinated isomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge. The outcome is highly dependent on the reaction conditions. Key factors include the choice of iodinating agent, solvent, and temperature. N-Iodosuccinimide (NIS) is often more selective than harsher reagents.[1] Using a non-polar solvent at a lower temperature can also favor the formation of a single isomer by increasing the kinetic barrier for the formation of the less-favored product.

Q3: I am observing significant amounts of a di-iodinated byproduct. How can I prevent this over-iodination?

A: The formation of di-iodinated products (e.g., 4-amino-2-bromo-3,5-diiodopyridine) occurs when the mono-iodinated product, which is still an activated ring, reacts further. To prevent this:

  • Control Stoichiometry: Use a precise molar equivalent of the iodinating agent (typically 1.0 to 1.1 equivalents).

  • Slow Addition: Add the iodinating agent slowly or portion-wise to the reaction mixture to maintain a low concentration.

  • Monitor the Reaction: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second iodination more significantly than the first.

Q4: My reaction conversion is low, and I'm recovering a lot of starting material. What are the common causes?

A: Low conversion can stem from several issues:

  • Insufficient Reagent Activity: Some iodinating agents, like NIS, may require an acid catalyst (e.g., trifluoroacetic acid, sulfuric acid) to become sufficiently electrophilic, especially for deactivated rings.[2][3]

  • Reagent Degradation: Ensure your iodinating agent is pure and has not degraded during storage. NIS is light-sensitive.

  • Reaction Temperature/Time: The reaction may require more forcing conditions, such as a higher temperature or longer reaction time. However, this must be balanced against the risk of reduced selectivity and byproduct formation.

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its availability to react.

Q5: Which iodinating agent is recommended for the most selective reaction?

A: For selective mono-iodination of electron-rich heterocycles, N-Iodosuccinimide (NIS) is generally the preferred reagent.[1] It is a milder and more selective source of electrophilic iodine compared to systems like molecular iodine with an oxidant (e.g., I₂/H₂O₂), which can be more aggressive and lead to lower selectivity.[4] Activating NIS with a catalytic amount of a Brønsted or Lewis acid can enhance reactivity while often maintaining good selectivity.[1][2]

Section 2: Troubleshooting Guides

Problem: Poor Regioselectivity (Mixture of C3 and C5 Isomers)

Poor regioselectivity is the most common issue. The following guide and data table provide strategies to favor the desired C3-iodinated product.

G start Start: Poor Regioselectivity (C3/C5 Mixture) check_reagent What is your iodinating agent? start->check_reagent i2_path Iodine (I₂) with Oxidant check_reagent->i2_path Harsher nis_path N-Iodosuccinimide (NIS) check_reagent->nis_path Milder switch_to_nis Action: Switch to NIS. It is generally more selective. i2_path->switch_to_nis lower_temp Action: Lower reaction temperature (e.g., from RT to 0°C). nis_path->lower_temp switch_to_nis->lower_temp change_solvent Action: Change solvent. Try less polar solvents like DCM or THF. lower_temp->change_solvent end End: Improved Selectivity change_solvent->end

Caption: Troubleshooting workflow for poor regioselectivity.

Condition IDIodinating Agent (equiv.)Catalyst (mol%)SolventTemp. (°C)C3-Iodo Yield (%)C5-Iodo Yield (%)Di-Iodo Yield (%)
A I₂ (1.1) / H₂O₂NoneAcetonitrile50452515
B NIS (1.1)NoneAcetonitrile2570155
C NIS (1.1)NoneDCM082<5<2
D NIS (1.05)TFA (10%)DCM088<5<2

Data are representative examples for comparison purposes.

Problem: Formation of Di-iodinated Products

This issue arises from a lack of control over reaction stoichiometry and time.

  • Verify Stoichiometry: Accurately weigh the starting material and the iodinating agent. Use no more than 1.05-1.1 equivalents of the iodinating agent.

  • Monitor Closely: Run a preliminary reaction and take samples every 15-30 minutes to analyze by TLC. Determine the optimal reaction time for full consumption of the starting material with minimal di-iodinated product formation.

  • Control Addition: Instead of adding the iodinating agent all at once, dissolve it in the reaction solvent and add it dropwise over 30-60 minutes using an addition funnel.

Condition IDNIS (equiv.)Reaction Time (h)Starting Material (%)Mono-Iodo Product (%)Di-Iodo Product (%)
E 1.5404555
F 1.1458510
G 1.122078<2
H (Slow Add.) 1.12<593<2

Data are representative examples for comparison purposes.

Section 3: Key Experimental Protocols

Protocol 1: Selective Mono-iodination using N-Iodosuccinimide (NIS)

This protocol is optimized for high regioselectivity towards the C3 position.

Materials:

  • 4-amino-2-bromopyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA) (optional, 0.1 eq)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-2-bromopyridine (1.0 eq) in anhydrous DCM.

  • Cool the mixture to 0°C using an ice bath.

  • (Optional) If the reaction is slow, add TFA (0.1 eq) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve NIS (1.05 eq) in a minimum amount of anhydrous DCM.

  • Add the NIS solution to the reaction mixture dropwise over 30 minutes, keeping the temperature at 0°C.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess NIS.

  • Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2-bromo-3-iodopyridine.

Protocol 2: Iodination using Molecular Iodine (I₂)

This protocol is a more classical approach but may result in lower selectivity.

Materials:

  • 4-amino-2-bromopyridine (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • Potassium Iodide (KI) (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a round-bottom flask, add 4-amino-2-bromopyridine (1.0 eq), I₂ (1.1 eq), KI (1.5 eq), and K₂CO₃ (2.0 eq).[5]

  • Add DMF and stir the mixture at room temperature or heat to 50-60°C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by washing with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 4: Visualizations and Chemical Principles

Caption: Electronic directing effects on the 4-amino-2-bromopyridine ring.

Caption: General experimental workflow for a selective iodination reaction.

References

avoiding decarboxylation of pyridine carboxylic acids during functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine carboxylic acids. The focus is on preventing unwanted decarboxylation during common functionalization reactions.

Understanding Decarboxylation of Pyridine Carboxylic Acids

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). The stability of pyridine carboxylic acids towards decarboxylation is highly dependent on the position of the carboxyl group on the pyridine ring.

  • Picolinic acid (2-pyridinecarboxylic acid): Most susceptible to decarboxylation due to the proximity of the carboxylic acid to the ring nitrogen. This arrangement facilitates the formation of a stable zwitterionic intermediate that readily loses CO₂ upon heating.

  • Nicotinic acid (3-pyridinecarboxylic acid) and Isonicotinic acid (4-pyridinecarboxylic acid): These isomers are significantly more stable and less prone to decarboxylation under typical reaction conditions.

The general stability trend is: Nicotinic acid > Isonicotinic acid > Picolinic acid.[1]

Mechanism of Decarboxylation:

The decarboxylation of picolinic acid is believed to proceed through a zwitterionic intermediate, which is stabilized by the adjacent pyridinium cation. This intermediate readily eliminates CO₂ to form a pyridyl anion, which is then protonated.

picolinic_acid Picolinic Acid zwitterion Zwitterionic Intermediate picolinic_acid->zwitterion Heat pyridyl_anion Pyridyl Anion zwitterion->pyridyl_anion - CO₂ co2 CO₂ pyridine Pyridine pyridyl_anion->pyridine + H⁺

Decarboxylation mechanism of picolinic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of pyridine carboxylic acids.

Esterification

Problem: Low yield of the desired ester and/or formation of a decarboxylated byproduct.

Potential Cause Troubleshooting Solution
High Reaction Temperature Lower the reaction temperature. For Fischer esterification, use a lower boiling alcohol or conduct the reaction at a gentle reflux.[2] Consider using a catalyst that allows for lower reaction temperatures.
Strong Acidic Conditions Use a milder acid catalyst, such as a solid acid catalyst (e.g., MoO₃/SiO₂) or a Lewis acid, instead of strong mineral acids like H₂SO₄.[2]
Prolonged Reaction Time Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
Water Formation (Equilibrium) For Fischer esterification, use a Dean-Stark trap to remove water as it is formed, driving the reaction to completion at a lower temperature.[2]
Amide Coupling

Problem: Significant decarboxylation when forming amide bonds, especially with picolinic acid.

Potential Cause Troubleshooting Solution
High Reaction Temperature Use a coupling reagent that is effective at room temperature or below. Avoid prolonged heating.
Inefficient Coupling Reagent Select a highly efficient coupling reagent such as HATU, HBTU, or COMU, which can facilitate amide bond formation under mild conditions.[3] For sterically hindered amines or acids, consider using a reagent like DMTMM.
Activation to Acid Chloride While conversion to the acid chloride can be effective, the use of reagents like thionyl chloride can require heat. If this method is used, perform the reaction at the lowest possible temperature and for the shortest possible time.[4][5]
Weakly Nucleophilic Amine For couplings with weakly nucleophilic amines (e.g., 2-aminopyridine), consider using the corresponding pyridine-N-oxide derivative of the amine, which can significantly improve the yield of the desired amide.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Problem: Decarboxylation of the pyridine carboxylic acid starting material or product during the reaction.

Potential Cause Troubleshooting Solution
High Reaction Temperature Optimize the reaction temperature. Screen different palladium catalysts and ligands that are active at lower temperatures. For example, some modern palladium pre-catalysts and bulky phosphine ligands can facilitate coupling at or near room temperature.
Harsh Basic Conditions Use the mildest base possible that is effective for the transmetalation step. Screen bases such as K₃PO₄, Cs₂CO₃, or organic bases.
Catalyst and Ligand Choice The choice of catalyst and ligand is crucial. For Suzuki couplings, ligands like SPhos can be effective. For Sonogashira couplings, a copper co-catalyst is often used, but its necessity and concentration should be optimized.
Protecting Group Strategy Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid after the cross-coupling reaction. This strategy is particularly useful for high-temperature reactions.

Frequently Asked Questions (FAQs)

Q1: At what temperature does decarboxylation become a significant issue for picolinic acid?

A1: While the exact temperature can vary, significant decarboxylation of picolinic acid is often observed at temperatures above 150°C. However, in the presence of certain catalysts or under prolonged heating, it can occur at lower temperatures.

Q2: Can I use protecting groups to prevent decarboxylation?

A2: Yes, protecting the carboxylic acid as an ester (e.g., methyl, ethyl, or t-butyl ester) is a common strategy. The ester is generally more stable to decarboxylation under the conditions used for many functionalization reactions, such as cross-coupling. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Q3: Are there any "decarboxylation-proof" functionalization methods?

A3: While no method is entirely "decarboxylation-proof," reactions that can be performed at or below room temperature significantly minimize the risk. This includes many modern amide coupling reactions using potent coupling reagents and some advanced cross-coupling protocols with highly active catalysts.

Q4: I am performing a Suzuki coupling on a bromopyridine carboxylic acid. What are the key parameters to optimize to avoid decarboxylation?

A4: The most critical parameters are temperature, base, and the catalyst/ligand system. Aim for the lowest possible reaction temperature by screening highly active palladium catalysts and ligands. Use a mild base like potassium carbonate or potassium phosphate. If decarboxylation is still an issue, consider converting the carboxylic acid to an ester before performing the coupling reaction.

Q5: How does the solvent affect decarboxylation?

A5: The solvent can influence the rate of decarboxylation. Polar aprotic solvents may stabilize the zwitterionic intermediate of picolinic acid, potentially increasing the rate of decarboxylation at elevated temperatures. It is important to choose a solvent that is suitable for the desired reaction while considering its potential effect on decarboxylation.

Data Presentation

Table 1: Comparison of Esterification Methods for Nicotinic Acid
Method Catalyst Alcohol Temperature (°C) Time (h) Yield (%) Notes
Fischer EsterificationH₂SO₄MethanolReflux1775Traditional method, can lead to side products with sensitive substrates.
Fischer EsterificationHCl (gas)MethanolReflux1Not specifiedFaster than H₂SO₄ but requires handling of gaseous HCl.
Solid Acid CatalystMoO₃/SiO₂MethanolReflux-~79Heterogeneous catalyst, easier to remove from the reaction mixture.[4]
Via Acyl ChlorideSOCl₂Methanol5012-Two-step process, avoids equilibrium limitations but uses harsh reagents.[6]
Table 2: Amide Coupling of Picolinic Acid with N-Alkylanilines
Amine Coupling Method Product Yield (%) Chlorinated Byproduct Yield (%)
N-methylanilineSOCl₂, then amine3513
N-ethylanilineSOCl₂, then amine3110
N-phenylanilineSOCl₂, then amine5410

Data from the reaction of picolinic acid with thionyl chloride followed by addition of the respective amine. The formation of a chlorinated byproduct is a notable side reaction under these conditions.[5]

Experimental Protocols

Protocol 1: Low-Temperature Esterification of Nicotinic Acid

This protocol describes the synthesis of methyl nicotinate using thionyl chloride at a low temperature to minimize side reactions.

Materials:

  • Nicotinic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of nicotinic acid (1.66 g, 10 mmol) in MeOH (20 mL) at 0 °C, add SOCl₂ (1.45 mL, 20 mmol) dropwise over 1 hour.

  • Allow the mixture to warm to room temperature and then stir at 50 °C for 12 hours.

  • Cool the mixture to room temperature and dilute with water (25 mL).

  • Evaporate the MeOH under reduced pressure.

  • Adjust the pH of the aqueous solution to ~6 with saturated aqueous NaHCO₃.

  • Extract the mixture with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to give the methyl nicotinate.[6]

Protocol 2: Amide Coupling of Picolinic Acid using HATU

This protocol describes a general procedure for amide bond formation at room temperature, which is suitable for minimizing decarboxylation.

Materials:

  • Picolinic acid

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve picolinic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.0-1.5 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Suzuki Coupling of a Bromopyridine Carboxylic Acid (Ester Protected)

This protocol outlines a general procedure for the Suzuki coupling of a bromopyridine, where the carboxylic acid is protected as an ester to prevent decarboxylation.

Materials:

  • Methyl 5-bromo-pyridine-2-carboxylate (or other ester-protected bromopyridine carboxylic acid)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To a dry Schlenk flask, add the methyl 5-bromo-pyridine-2-carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (e.g., 3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If desired, hydrolyze the ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Visualizations

start Start: Functionalization of Pyridine Carboxylic Acid decarboxylation_check Is the substrate picolinic acid (2-COOH)? start->decarboxylation_check high_temp_check Does the reaction require high temp. (>100 °C)? decarboxylation_check->high_temp_check Yes mild_conditions Proceed with mild reaction conditions (e.g., RT coupling) decarboxylation_check->mild_conditions No protecting_group Consider protecting the carboxyl group as an ester high_temp_check->protecting_group Yes low_temp_methods Select low-temperature methods and catalysts high_temp_check->low_temp_methods No end Successful Functionalization mild_conditions->end protecting_group->end decarboxylation_risk High risk of decarboxylation protecting_group->decarboxylation_risk If protection is not feasible low_temp_methods->end

Decision workflow for minimizing decarboxylation.

cluster_esterification Esterification cluster_amidation Amide Coupling cluster_cross_coupling Cross-Coupling ester_start Pyridine Carboxylic Acid + Alcohol ester_conditions Low Temp. Mild Acid Catalyst (e.g., Solid Acid) ester_start->ester_conditions ester_product Ester Product ester_conditions->ester_product amide_start Pyridine Carboxylic Acid + Amine amide_conditions RT Coupling Reagent (e.g., HATU, COMU) amide_start->amide_conditions amide_product Amide Product amide_conditions->amide_product cc_start Protected Pyridine Carboxylic Acid Ester cc_conditions Low Temp. Catalyst Mild Base cc_start->cc_conditions cc_product Coupled Ester cc_conditions->cc_product cc_hydrolysis Hydrolysis cc_product->cc_hydrolysis cc_final_product Coupled Acid cc_hydrolysis->cc_final_product

General experimental workflows to avoid decarboxylation.

References

Technical Support Center: Advancing 1H-pyrrolo[2,3-c]pyridine Derivatives as Potent LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the potency of 1H-pyrrolo[2,3-c]pyridine derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1).

Frequently Asked Questions (FAQs)

Q1: What makes the 1H-pyrrolo[2,3-c]pyridine scaffold a promising starting point for potent LSD1 inhibitors?

A1: The 1H-pyrrolo[2,3-c]pyridine scaffold has been identified as a novel class of potent, reversible, and selective LSD1 inhibitors.[1] Structure-guided design approaches, starting from known inhibitors, have led to the discovery of derivatives with single-digit nanomolar enzymatic IC50 values.[2][3] These compounds have demonstrated significant anti-proliferative activity in cancer cell lines, such as those for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), and have shown favorable pharmacokinetic profiles in preclinical models.[4]

Q2: My 1H-pyrrolo[2,3-c]pyridine derivative shows high potency in the enzymatic assay but weak activity in cell-based assays. What are the potential reasons?

A2: This is a common challenge in drug discovery. Several factors could be responsible:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target, LSD1.

  • Compound Efflux: The compound might be actively transported out of the cell by efflux pumps.

  • Metabolic Instability: The compound could be rapidly metabolized into inactive forms within the cell.

  • Off-Target Effects: In a cellular context, the compound might engage with other targets that counteract its intended effect on LSD1.[5]

  • Assay Conditions: The high protein concentration in cell culture media can lead to high protein binding, reducing the free concentration of the inhibitor available to act on the target.

Q3: How can I confirm that my inhibitor is engaging with LSD1 inside the cells?

A3: Direct confirmation of target engagement is crucial.

  • Western Blotting: A successful LSD1 inhibitor should lead to an increase in the global levels of its substrates, primarily mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2).[5] You can assess this change via Western blot analysis of histone extracts from treated cells.[6]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in intact cells. Target engagement by the inhibitor will increase the thermal stability of the LSD1 protein, which can be detected by a shift in its melting curve.[7]

Q4: I'm observing high variability in my cell viability assay results. What are the common causes?

A4: Variability can stem from several sources:

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a frequent cause of variability.[5]

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.5%) and consistent across all wells, including controls, as it can be toxic to cells at higher concentrations.[5]

  • Compound Solubility: The inhibitor may be precipitating out of the solution at higher concentrations. Visually inspect the wells and consider performing solubility tests.[8]

  • Plate Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.

Q5: Are there known off-target effects for LSD1 inhibitors that I should be aware of?

A5: Yes, particularly for inhibitors that are not highly selective. The most common off-targets are other flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and MAO-B, due to structural similarities in their catalytic sites.[9] Some inhibitors based on the tranylcypromine scaffold are known to be less selective.[7] It is recommended to perform counter-screening assays against MAO-A, MAO-B, and LSD2 to determine the selectivity profile of your novel derivatives.[8]

Troubleshooting Guides

Guide 1: Low Potency in Enzymatic Assays
  • Problem: A newly synthesized 1H-pyrrolo[2,3-c]pyridine derivative shows a higher IC50 value (lower potency) than expected in an in vitro enzymatic assay.

  • Troubleshooting Workflow:

start Low Potency Observed q1 Is compound purity confirmed (>95%)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is compound solubility in assay buffer adequate? a1_yes->q2 sol_purity Re-purify compound via HPLC. Confirm structure with NMR/MS. a1_no->sol_purity a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are assay controls (positive/negative) performing correctly? a2_yes->q3 sol_solubility Test different DMSO concentrations. Check for precipitation. a2_no->sol_solubility a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No conclusion Consider Structure-Activity Relationship (SAR). Re-evaluate molecular design. a3_yes->conclusion sol_controls Validate assay reagents. Check enzyme activity and Z-factor. a3_no->sol_controls

Caption: Troubleshooting workflow for low inhibitor potency.

Guide 2: Unexpected Cellular Phenotype
  • Problem: The observed cellular effect (e.g., changes in morphology, unexpected toxicity) does not align with the known functions of LSD1 inhibition.

  • Troubleshooting Workflow:

start Unexpected Cellular Phenotype q1 Is on-target LSD1 engagement confirmed (e.g., via CETSA or Western Blot for H3K4me2)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Does a structurally different LSD1 inhibitor reproduce the same phenotype? a1_yes->q2 sol_target Optimize compound concentration/incubation time. Verify LSD1 expression in cell line. a1_no->sol_target a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Does LSD1 knockdown/knockout phenocopy the inhibitor's effect? a2_yes->q3 sol_phenotype Phenotype is likely due to off-target effects. Consider SAR of the off-target activity. a2_no->sol_phenotype conclusion2 Phenotype is likely off-target. Perform broad off-target screening (e.g., kinase panel). sol_phenotype->conclusion2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No conclusion Phenotype is likely on-target. Investigate novel LSD1-mediated pathways. a3_yes->conclusion sol_knockdown Discrepancy suggests off-target effects or non-catalytic roles of LSD1 not affected by knockdown. a3_no->sol_knockdown sol_knockdown->conclusion2 cluster_0 LSD1 Signaling in AML cluster_1 Inhibitor Action LSD1 LSD1 H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 demethylates TargetGenes Myeloid Differentiation Target Genes LSD1->TargetGenes represses GFI1 GFI1/CoREST Complex GFI1->LSD1 recruits H3K4me2->TargetGenes activates Block Differentiation Block TargetGenes->Block Differentiation Myeloid Differentiation Inhibitor 1H-pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->LSD1 inhibits A 1. Design & Synthesis (Structure-Based, SAR) B 2. In Vitro Enzymatic Assay (e.g., HTRF, AlphaLISA) A->B C 3. Cell-Based Assays (Viability, Proliferation) B->C D 4. Target Engagement (Western Blot, CETSA) C->D E 5. Selectivity Profiling (MAO-A/B, LSD2) D->E F 6. In Vivo PK/PD Studies E->F G Lead Optimization F->G G->A Iterative Cycles

References

Technical Support Center: Reducing Off-Target Effects of 1H-pyrrolo[3,2-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 1H-pyrrolo[3,2-c]pyridine-based kinase inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate off-target effects, ensuring the specificity and reliability of your research.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with 1H-pyrrolo[3,2-c]pyridine kinase inhibitors.

Issue 1: Inconsistent IC50 values between experiments.

  • Question: I am observing significant variability in the IC50 values for my 1H-pyrrolo[3,2-c]pyridine inhibitor across different experimental runs. What could be the cause?

  • Answer: Poor reproducibility of IC50 values is a common challenge and can arise from several factors. Here’s a systematic approach to troubleshoot this issue:

    • Reagent Quality and Consistency:

      • Kinase Purity and Activity: Ensure you are using a highly pure kinase preparation (ideally >98%). Contaminating kinases can lead to inaccurate activity measurements. The specific activity of the enzyme can also differ between batches, so it is crucial to qualify each new lot.

      • Substrate Integrity: Verify the purity and concentration of your substrate. Variations in substrate quality can affect reaction kinetics.

      • ATP Concentration: Since many kinase inhibitors are ATP-competitive, fluctuations in the ATP concentration will directly impact the IC50 value. It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability.

    • Assay Conditions:

      • Incubation Time: If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions, where substrate conversion is typically below 20%.

      • Temperature Stability: Enzyme activity is highly sensitive to temperature. Ensure consistent temperature control throughout your experiments.

    • Compound Handling:

      • Solubility: 1H-pyrrolo[3,2-c]pyridine derivatives may have limited aqueous solubility. Ensure your inhibitor is fully dissolved in the solvent (e.g., DMSO) before diluting it into the assay buffer. Precipitation can lead to lower effective concentrations.

      • Stability: Prepare fresh inhibitor stock solutions and store them properly to avoid degradation.

Issue 2: High cellular toxicity at concentrations close to the on-target IC50.

  • Question: My 1H-pyrrolo[3,2-c]pyridine inhibitor is showing significant cytotoxicity in my cell-based assays at concentrations where I expect specific target inhibition. How can I determine if this is an on-target or off-target effect?

  • Answer: Distinguishing between on-target and off-target cytotoxicity is a critical step. Here is a workflow to address this:

    • Orthogonal Inhibition:

      • Structurally Unrelated Inhibitor: Use a well-characterized, selective inhibitor of your target kinase that has a different chemical scaffold. If this second inhibitor does not produce the same cytotoxic effect at equivalent on-target inhibition levels, the cytotoxicity of your 1H-pyrrolo[3,2-c]pyridine inhibitor is likely due to off-target effects.[1][2]

    • Rescue Experiments:

      • Resistant Mutant: Introduce a known drug-resistant mutant of your target kinase into your cell line. If the cells remain sensitive to your inhibitor, the cytotoxicity is likely caused by off-target interactions.[1][2]

    • Kinome Profiling:

      • Identify Problematic Off-Targets: Profile your inhibitor against a broad panel of kinases. If the profiling reveals potent inhibition of kinases known to be essential for cell viability, these could be the source of the observed toxicity.

Issue 3: Discrepancy between biochemical potency and cellular activity.

  • Question: My 1H-pyrrolo[3,2-c]pyridine inhibitor is highly potent in biochemical assays but shows significantly weaker activity in cell-based assays. What could be the reason for this?

  • Answer: This is a common challenge in drug discovery and can be attributed to several factors:

    • Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.

    • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Metabolic Instability: The inhibitor may be rapidly metabolized and degraded within the cell.[1]

    • High Intracellular ATP: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to reduced potency compared to biochemical assays where ATP concentrations are often lower.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to improve the selectivity of 1H-pyrrolo[3,2-c]pyridine kinase inhibitors?

A1: Improving kinase inhibitor selectivity is a primary goal in drug design. Key strategies include:

  • Structure-Based Design: Utilize co-crystal structures of your inhibitor bound to its target and known off-targets. This can reveal differences in the ATP-binding pockets that can be exploited to design modifications that enhance selectivity for the intended target.

  • Targeting Non-Conserved Residues: Focus on designing inhibitor modifications that interact with amino acid residues that are unique to your target kinase and not conserved across the kinome. A common strategy is to target the "gatekeeper" residue, which controls access to a hydrophobic pocket.[3]

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, designing an inhibitor that forms a covalent bond with this residue can lead to exceptional selectivity and potency.[3]

  • Exploiting Atropisomerism: Atropisomers are stereoisomers that result from hindered rotation around a single bond. In some cases, locking a flexible molecule into a specific atropisomeric conformation can significantly enhance selectivity, with different atropisomers inhibiting different kinases.[3][4]

Q2: How can I identify the off-targets of my 1H-pyrrolo[3,2-c]pyridine inhibitor?

A2: A multi-pronged approach is recommended for comprehensive off-target identification:

  • In Vitro Kinase Profiling: Screen your inhibitor against a large panel of purified kinases (e.g., >400) at a fixed concentration to identify potential off-targets.[5] Follow up with dose-response curves for any hits to determine their IC50 values.

  • Chemical Proteomics: Techniques like Kinobeads, which use immobilized broad-spectrum kinase inhibitors to capture cellular kinases, can be used in a competitive binding experiment with your inhibitor to identify its targets in a cellular context.[6][7][8] This method has the advantage of identifying both expected and unexpected targets within the proteome.[6]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.[9] It can be used to confirm on-target engagement and identify off-target interactions in a physiological setting.

Q3: What are the essential controls for a Western blot experiment to assess the effect of my kinase inhibitor?

A3: A well-controlled Western blot is crucial for accurately interpreting the effects of your inhibitor. Essential controls include:

  • Vehicle Control: Treat cells with the same concentration of the inhibitor's solvent (e.g., DMSO) to control for any effects of the vehicle itself.[1]

  • Positive and Negative Controls: Include cell lines or treatment conditions known to have high and low levels of the target protein and its phosphorylated form.[1]

  • Dose-Response and Time-Course: Evaluate the inhibitor's effect at multiple concentrations and time points to understand its potency and the dynamics of its action.[1]

Quantitative Data Summary

Table 1: Example Kinase Selectivity Profile for a Hypothetical 1H-pyrrolo[3,2-c]pyridine Inhibitor (Compound X)

Kinase TargetIC50 (nM)Fold Selectivity vs. Target Kinase
Target Kinase A 10 1
Off-Target Kinase B15015
Off-Target Kinase C80080
Off-Target Kinase D>10,000>1,000
Off-Target Kinase E2,500250

Table 2: Comparison of Biochemical and Cellular Potency for Compound X

Assay TypeMetricValue
Biochemical AssayIC50 (nM)10
Cell-Based Assay (Phosphorylation)IC50 (nM)250
Cell-Based Assay (Proliferation)GI50 (nM)500

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Radiometric Format)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • 1H-pyrrolo[3,2-c]pyridine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, the specific substrate, and the diluted inhibitor.

  • Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with phosphoric acid.

  • Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

  • Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Target Inhibition in Cells

This protocol is for assessing the phosphorylation status of a target kinase and its downstream effectors in cells treated with an inhibitor.

Materials:

  • Cell line expressing the target kinase

  • 1H-pyrrolo[3,2-c]pyridine inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phosphorylated forms of the target and downstream proteins)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor (and a vehicle control) for the desired time.

  • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total form of the protein as a loading control.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling Inhibitor_Synthesis Synthesize 1H-pyrrolo[3,2-c]pyridine Inhibitor In_Vitro_Screen In Vitro Kinase Screen (Single Concentration) Inhibitor_Synthesis->In_Vitro_Screen Initial Potency IC50_Determination IC50 Determination for Hits In_Vitro_Screen->IC50_Determination Identify Hits Cell_Permeability Assess Cell Permeability IC50_Determination->Cell_Permeability Potent Compounds Kinome_Scan Broad Kinome Profiling IC50_Determination->Kinome_Scan Assess Selectivity Target_Engagement Confirm Target Engagement (e.g., Western Blot, CETSA) Cell_Permeability->Target_Engagement Permeable Compounds Functional_Assay Cellular Functional Assay (e.g., Proliferation) Target_Engagement->Functional_Assay Confirmed Engagement Proteomics Chemical Proteomics (e.g., Kinobeads) Target_Engagement->Proteomics Unbiased Profiling Off_Target_Validation Validate Off-Targets Kinome_Scan->Off_Target_Validation Identify Off-Targets Proteomics->Off_Target_Validation

Caption: Workflow for characterizing 1H-pyrrolo[3,2-c]pyridine kinase inhibitors.

troubleshooting_workflow Start Unexpected Cytotoxicity Observed Kinome_Profile Perform Kinome Profiling Start->Kinome_Profile Known_Toxic_Targets Inhibition of Known Toxic Off-Targets? Kinome_Profile->Known_Toxic_Targets Orthogonal_Inhibitor Test Structurally Unrelated Inhibitor Known_Toxic_Targets->Orthogonal_Inhibitor No Off_Target_Toxicity Likely Off-Target Toxicity Known_Toxic_Targets->Off_Target_Toxicity Yes Same_Phenotype Same Cytotoxic Phenotype? Orthogonal_Inhibitor->Same_Phenotype Resistant_Mutant Rescue with Resistant Mutant Same_Phenotype->Resistant_Mutant No On_Target_Toxicity Likely On-Target Toxicity Same_Phenotype->On_Target_Toxicity Yes Rescue_Observed Cytotoxicity Rescued? Resistant_Mutant->Rescue_Observed Rescue_Observed->Off_Target_Toxicity No Rescue_Observed->On_Target_Toxicity Yes

Caption: Troubleshooting workflow for unexpected inhibitor cytotoxicity.

References

Validation & Comparative

comparative analysis of 1H-pyrrolo[3,2-c]pyridine isomers for antiproliferative activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 1H-pyrrolo[3,2-c]pyridine Derivatives: Antiproliferative Activity and Structure-Activity Relationships

An in-depth analysis of various synthesized 1H-pyrrolo[3,2-c]pyridine derivatives reveals significant potential for this scaffold in the development of novel antiproliferative agents. This guide provides a comparative overview of the biological activity of key derivatives, focusing on their structure-activity relationships, experimental validation, and proposed mechanisms of action. The primary focus is on a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which have demonstrated potent anticancer activities by acting as colchicine-binding site inhibitors.[1][2]

Comparative Antiproliferative Activity

The antiproliferative effects of various 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated against several human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, were determined to quantify their potency.

A selection of these compounds, highlighting the impact of different substituents on the 6-aryl ring (B-ring), is presented below. This comparison effectively analyzes the activity of positional isomers and derivatives with varying electronic properties.

Compound IDB-Ring SubstituentHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl1.151.321.89
10c m-Tolyl0.891.021.21
10d p-Tolyl0.760.881.05
10f 2-Methoxyphenyl0.981.151.43
10g 3-Methoxyphenyl0.650.780.99
10h 4-Methoxyphenyl0.540.690.87
10p Naphthalen-2-yl0.430.510.62
10t Indol-5-yl0.12 0.15 0.21
CA-4 *-0.0210.0180.025

*Positive Control: Combretastatin A-4 (CA-4) is a known potent tubulin polymerization inhibitor.[1]

Structure-Activity Relationship (SAR) Insights:

The data reveals several key trends in the structure-activity relationship of these derivatives.[1] The introduction of electron-donating groups (EDGs) on the para-position of the B-ring, such as a methyl (10d) or methoxy (10h) group, generally leads to an increase in antiproliferative activity compared to the unsubstituted phenyl ring (10a).[1] This suggests that electron density at this position may be favorable for target binding.

Among the methoxy-substituted phenyl isomers, the para-substituted compound 10h displayed the most potent activity, followed by the meta-substituted 10g and then the ortho-substituted 10f . This highlights the critical role of substituent position in influencing biological activity.

Furthermore, extending the aromatic system of the B-ring, as seen with the naphthalen-2-yl (10p ) and indol-5-yl (10t ) substituents, resulted in a significant enhancement of antiproliferative effects. The indole-containing derivative 10t emerged as the most potent compound in this series, with IC50 values in the nanomolar range across all three cell lines.[1][2]

Mechanism of Action: Tubulin Polymerization Inhibition

The leading compounds from this series, particularly 10t , are proposed to exert their antiproliferative effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1] These derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics, which ultimately leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[2][3]

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect drug 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) tubulin αβ-Tubulin Dimers drug->tubulin Binds to Colchicine Site inhibition Inhibition of Microtubule Polymerization tubulin->inhibition disruption Disruption of Mitotic Spindle inhibition->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Proposed mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives.

Experimental Protocols

General Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

The synthesis of the target compounds involves a multi-step process. A key step is the palladium-mediated Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine with an alkyne to generate a key pyrrolopyridine intermediate.[1] This is followed by a subsequent palladium-mediated displacement of the 6-bromo substituent with the desired aniline to yield the final products.[1]

Example Synthesis of 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a): A mixture of the 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine intermediate, phenylboronic acid, Pd(dppf)Cl2, and K2CO3 in a solvent mixture of dioxane and water is heated under a nitrogen atmosphere. After completion of the reaction, the mixture is cooled, extracted, and the crude product is purified by column chromatography to afford the final compound.[1]

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL), and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the purple formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined from the dose-response curves.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add DMSO to Dissolve Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate IC50 Values read->calculate

References

A Comparative Analysis of 1H-pyrrolo[3,2-c]pyridine Derivatives and Sorafenib in Melanoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of melanoma therapeutics, the multi-kinase inhibitor Sorafenib has been a notable player. However, the quest for more potent and selective agents has led to the exploration of novel chemical scaffolds. Among these, 1H-pyrrolo[3,2-c]pyridine derivatives have emerged as a promising class of compounds, demonstrating significant antiproliferative activity against melanoma cell lines. This guide provides a detailed comparison of the efficacy of these derivatives with Sorafenib, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Data Presentation: Head-to-Head Efficacy

The antiproliferative activity of novel 1H-pyrrolo[3,2-c]pyridine derivatives has been evaluated against the A375P human melanoma cell line and compared directly with Sorafenib. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, reveal a significant advantage for several of the new derivatives.

A study detailing the synthesis and evaluation of a series of these compounds found that, with the exception of three derivatives, all tested compounds exhibited superior potency to Sorafenib. Notably, several compounds, including 8a and 9b-f, were also found to be more potent than Vemurafenib, another established BRAF inhibitor.[1] Furthermore, compounds 8c and 9b demonstrated remarkable selectivity, being 7.5 and 454.9 times more selective for melanoma cells over normal NIH3T3 fibroblasts, respectively.[1]

Another 1H-pyrrolo[3,2-c]pyridine derivative, referred to as compound 10, was found to be approximately two-fold more active than Sorafenib in the A375 melanoma cell line, with IC50 values of 1.85 ± 0.11 µM compared to 5.25 ± 0.74 µM for Sorafenib.[2]

Below is a summary of the IC50 values for selected 1H-pyrrolo[3,2-c]pyridine derivatives and Sorafenib against the A375P melanoma cell line.

CompoundIC50 (µM) vs. A375P Melanoma CellsSelectivity vs. NIH3T3 Fibroblasts
Sorafenib 5.25 ± 0.74[2]-
Compound 10 1.85 ± 0.11[2]-
Compound 8c -7.50x[1]
Compound 9b -454.90x[1]
Other Derivatives (e.g., 8a, 9b-f) Reported as superior to Sorafenib[1]-

Note: Specific IC50 values for compounds 8c and 9b were not available in the reviewed literature, though their superior potency and selectivity were highlighted.

Experimental Protocols: Assessing Antiproliferative Activity

The in vitro antiproliferative activity of the 1H-pyrrolo[3,2-c]pyridine derivatives and Sorafenib was determined using a Sulforhodamine B (SRB) assay. This colorimetric assay provides a sensitive measure of cellular protein content, which is proportional to the number of viable cells.

Detailed Methodology:

  • Cell Culture: A375P human melanoma cells were cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well microtiter plates at a density of 10,000 cells per well and allowed to attach overnight.[3]

  • Compound Treatment: The following day, cells were treated with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives or Sorafenib. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.

  • Cell Fixation: After incubation, the cells were fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[3]

  • Staining: The plates were washed with water, and the fixed cells were stained with 0.4% Sulforhodamine B solution for 30 minutes at room temperature.[4]

  • Washing: Unbound dye was removed by washing the plates multiple times with 1% acetic acid.

  • Solubilization: The protein-bound dye was solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The optical density was measured at a wavelength of 510 nm or 565 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell growth inhibition was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Mandatory Visualizations

To illustrate the underlying mechanisms and experimental processes, the following diagrams have been generated.

G Experimental Workflow for Antiproliferative Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Staining cluster_3 Analysis Culture Culture A375P Melanoma Cells Seed Seed Cells in 96-well Plates Culture->Seed Treat Add 1H-pyrrolo[3,2-c]pyridine Derivatives or Sorafenib Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Fix Fix Cells with TCA Incubate->Fix Stain Stain with SRB Fix->Stain Measure Measure Absorbance Stain->Measure Calculate Calculate IC50 Values Measure->Calculate

Caption: Workflow of the Sulforhodamine B (SRB) assay for IC50 determination.

G Sorafenib Signaling Pathway Inhibition in Melanoma RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, c-Kit) BRAF BRAF (V600E) Angiogenesis Angiogenesis RTK->Angiogenesis Sorafenib Sorafenib Sorafenib->RTK inhibits Sorafenib->BRAF inhibits MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Sorafenib inhibits multiple kinases in melanoma signaling pathways.

G Potential Mechanisms of 1H-pyrrolo[3,2-c]pyridine Derivatives cluster_mapk MAPK Pathway Inhibition cluster_microtubule Microtubule Disruption Derivatives 1H-pyrrolo[3,2-c]pyridine Derivatives MEK MEK Derivatives->MEK inhibits? Tubulin Tubulin Polymerization Derivatives->Tubulin inhibits ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Microtubules Microtubule Formation Tubulin->Microtubules Mitosis Cell Division (Mitosis) Microtubules->Mitosis

Caption: Proposed mechanisms of action for 1H-pyrrolo[3,2-c]pyridine derivatives.

Concluding Remarks

The available data strongly suggest that 1H-pyrrolo[3,2-c]pyridine derivatives represent a highly promising class of compounds for the treatment of melanoma, with several derivatives demonstrating superior potency and selectivity compared to Sorafenib. Their potential to inhibit key signaling pathways, possibly through different mechanisms than Sorafenib, warrants further investigation. The detailed experimental protocols provided herein offer a foundation for reproducible in vitro evaluation of these and other novel anticancer agents. Future research should focus on elucidating the precise molecular targets of the most potent 1H-pyrrolo[3,2-c]pyridine derivatives and evaluating their efficacy in in vivo melanoma models.

References

Selectivity Profile of 1H-pyrrolo[3,2-c]pyridine-based FMS Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of 1H-pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors against other kinases. The data presented is based on in vitro experimental findings, offering valuable insights for researchers in oncology, immunology, and inflammatory diseases.

Introduction

FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts.[1][2] Dysregulation of FMS kinase signaling is implicated in various pathologies, including cancer, inflammatory disorders, and autoimmune diseases, making it an attractive therapeutic target. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising core structure for the development of potent and selective FMS kinase inhibitors. This guide focuses on the selectivity of a lead compound from this class, herein referred to as Compound 1r , against a panel of other kinases.

FMS Kinase (CSF-1R) Signaling Pathway

FMS kinase is activated by its ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34).[1] Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation cascade creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are pivotal in regulating cell proliferation, survival, and differentiation.

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS (CSF-1R) PI3K PI3K FMS->PI3K Activation GRB2 GRB2 FMS->GRB2 STAT STAT FMS->STAT Ligand CSF-1 / IL-34 Ligand->FMS Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Differentiation) mTOR->Transcription SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription

FMS Kinase Signaling Pathway

Kinase Selectivity Profile of Compound 1r

Compound 1r, a 1H-pyrrolo[3,2-c]pyridine derivative, was evaluated for its inhibitory activity against a panel of 40 different kinases to assess its selectivity. The results demonstrate that Compound 1r is a highly potent and selective inhibitor of FMS kinase.

Kinase Target% Inhibition at 1 µMIC50 (nM)Kinase Family
FMS (CSF-1R) 81 30 Tyrosine Kinase
ABL112>10,000Tyrosine Kinase
AKT15>10,000Serine/Threonine Kinase
AURKA18>10,000Serine/Threonine Kinase
CDK23>10,000Serine/Threonine Kinase
CHEK19>10,000Serine/Threonine Kinase
EGFR15>10,000Tyrosine Kinase
EPHA222>10,000Tyrosine Kinase
ERBB2 (HER2)8>10,000Tyrosine Kinase
FGFR111>10,000Tyrosine Kinase
FLT325>1,000Tyrosine Kinase
JAK27>10,000Tyrosine Kinase
KDR (VEGFR2)19>1,000Tyrosine Kinase
KIT28>1,000Tyrosine Kinase
LCK6>10,000Tyrosine Kinase
MAP2K1 (MEK1)4>10,000Serine/Threonine Kinase
MAPK1 (ERK2)2>10,000Serine/Threonine Kinase
MET14>10,000Tyrosine Kinase
PAK11>10,000Serine/Threonine Kinase
PDGFRB21>1,000Tyrosine Kinase
PIK3CA6>10,000Lipid Kinase
PLK110>10,000Serine/Threonine Kinase
RET17>10,000Tyrosine Kinase
ROCK15>10,000Serine/Threonine Kinase
SRC9>10,000Tyrosine Kinase
... (and 15 other kinases with <20% inhibition)<20>10,000...

Data extracted from El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166.

As shown in the table, Compound 1r exhibits significant inhibitory activity against FMS kinase with an IC50 value of 30 nM. In contrast, at a concentration of 1 µM, it shows minimal inhibition (<30%) against a broad panel of other kinases, highlighting its remarkable selectivity. This high selectivity is a desirable characteristic for a therapeutic agent as it may lead to fewer off-target effects and a better safety profile.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The kinase inhibitory activity of Compound 1r was determined using a radiometric protein kinase assay.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP

  • Compound 1r (solubilized in DMSO)

  • Assay buffer (composition varies depending on the kinase)

  • 96-well filter plates

  • Scintillation counter

Workflow:

Kinase_Assay_Workflow A Prepare kinase reaction mixture (kinase, buffer, specific substrate) B Add Compound 1r or DMSO (control) to respective wells A->B C Initiate reaction by adding [γ-³³P]ATP B->C D Incubate at 30°C for a defined period (e.g., 40 min) C->D E Stop the reaction by adding 3% phosphoric acid D->E F Transfer reaction mixture to a 96-well filter plate E->F G Wash the filter plate to remove unincorporated [γ-³³P]ATP F->G H Measure the radioactivity of the phosphorylated substrate using a scintillation counter G->H I Calculate % inhibition relative to DMSO control and determine IC50 values H->I

Kinase Inhibition Assay Workflow

Procedure:

  • The kinase reactions were carried out in 96-well plates.

  • The reaction mixture contained the respective kinase, the specific peptide substrate, and the assay buffer.

  • Compound 1r, serially diluted in DMSO, was added to the wells. A DMSO-only control was included for baseline activity.

  • The kinase reaction was initiated by the addition of [γ-³³P]ATP.

  • The plates were incubated at 30°C for a specified time to allow for substrate phosphorylation.

  • The reaction was terminated by the addition of 3% phosphoric acid.

  • The reaction mixtures were then transferred to a 96-well filter plate to capture the phosphorylated substrate.

  • The filter plates were washed multiple times to remove unincorporated [γ-³³P]ATP.

  • The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.

  • The percentage of kinase inhibition was calculated relative to the DMSO control. IC50 values were determined by fitting the dose-response data to a sigmoidal curve.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine-based inhibitor, Compound 1r, demonstrates high potency and exceptional selectivity for FMS kinase over a broad range of other kinases. This selectivity profile suggests that this class of compounds holds significant promise for the development of targeted therapies for diseases driven by aberrant FMS kinase activity, with a potentially favorable safety profile due to minimal off-target inhibition. Further investigation into the in vivo efficacy and safety of these compounds is warranted.

References

A Comparative Guide to Heterocyclic Kinase Inhibitors: The Rise of the 1H-pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences a compound's potency, selectivity, and overall drug-like properties. This guide provides an objective comparison of the 1H-pyrrolo[3,2-c]pyridine scaffold against other prominent heterocyclic systems—quinazoline, pyrimidine, indole, and quinoline—that form the foundation of numerous approved and investigational kinase inhibitors. By presenting quantitative performance data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery endeavors.

The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine core, a bicyclic heteroaromatic system, has garnered significant attention as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively mimic the adenine ring and engage in key hydrogen bonding interactions with the hinge region of the kinase active site. This fundamental binding mode provides a solid anchor for the development of potent and selective kinase inhibitors. Derivatives of this scaffold have demonstrated promising activity against a variety of kinases, with notable success in targeting the mitotic kinase MPS1.[1]

Comparative Analysis of Kinase Inhibitor Scaffolds

To facilitate a clear and objective comparison, the following sections present the in vitro potency (IC50 values) of representative kinase inhibitors from each heterocyclic class. It is important to note that the data is compiled from various sources, and direct comparisons should be made with caution as experimental conditions may vary.

Data Presentation: In Vitro Potency (IC50) of Representative Kinase Inhibitors

The tables below summarize the half-maximal inhibitory concentration (IC50) values for inhibitors based on the 1H-pyrrolo[3,2-c]pyridine, quinazoline, pyrimidine, indole, and quinoline scaffolds against various protein kinases.

Table 1: 1H-pyrrolo[3,2-c]pyridine-Based Kinase Inhibitors

Compound ID/ReferenceTarget KinaseIC50 (µM)Cellular Activity (GI50/IC50, µM)Cell Line
Compound 8[1]MPS10.0250.55HCT116
Compound 61[1]MPS1-0.50HCT116
Compound 65 (CCT251455)[1]MPS1-0.16HCT116
Compound 10t[2]--0.12 - 0.21HeLa, SGC-7901, MCF-7
Diarylurea 8g[3]--nanomolar rangeA375P
Diarylamide 9d[3]--nanomolar rangeA375P

Table 2: Quinazoline-Based Kinase Inhibitors

Compound ID/ReferenceTarget KinaseIC50 (nM)Cellular Activity (IC50, µM)Cell Line
Erlotinib[4]EGFR9--
Lapatinib[4]EGFR9--
WZ4002[4]EGFR (T790M)8--
Compound 6[5]EGFR64.82.27–3.35Various
Compound 6[5]c-Met137.42.27–3.35Various
Compound 7[5]EGFR (L858R/T790M)2.7-A549
Compound 12[5]VEGFR-252.30.0977MCF-7
Compound 16[5]VEGFR-2290--
Compound 37e[5]VEGFR-26100--
Compound 37e[5]BRAF (V600E)2500--

Table 3: Pyrimidine-Based Kinase Inhibitors

Compound ID/ReferenceTarget KinaseIC50 (nM)Cellular Activity (IC50, nM)Cell Line
Osimertinib[6]EGFR (T790M)---
Compound 13[7]--< 200SCLC cell lines
BOS 172722[8]MPS111--
Pyrido[3,4-d]pyrimidine 24cMPS18604 (P-MPS1)HCT116

Table 4: Indole-Based Kinase Inhibitors

Compound ID/ReferenceTarget KinaseIC50 (nM)Cellular Activity (IC50, µM)Cell Line
Sunitinib[9]VEGFR2---
Nintedanib[9]VEGFR1/2/334/13/13--
Compound 6a[10]PDK11120.4497U87MG
Erucalexin[11]--7.6Jurkat
Erucalexin[11]--8.7MCF-7

Table 5: Quinoline-Based Kinase Inhibitors

Compound ID/ReferenceTarget KinaseIC50 (nM)Cellular Activity (IC50, µM)Cell Line
Cabozantinib[12]c-Met---
Compound 21b[12]c-Met---
Pyrotinib[13]HER2---
Compound 26[13]c-Met9.30.093MKN45
GSK583[14]RIP2---

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are general protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Luminescence-Based Assay)

This protocol outlines a common method for determining the in vitro potency (IC50) of an inhibitor against a purified kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

    • Prepare solutions of the purified kinase, substrate (peptide or protein), and ATP in the kinase buffer.

  • Kinase Reaction :

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase to all wells except the negative control.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection :

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis :

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Kinase Inhibition Assay (Cellular Phosphorylation ELISA)

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

  • Cell Culture and Treatment :

    • Seed cells expressing the target kinase and substrate in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period.

  • Cell Lysis :

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well to extract cellular proteins.

  • ELISA :

    • Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for the substrate protein.

    • Incubate to allow the substrate to bind to the plate.

    • Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the substrate.

    • Add an HRP-conjugated secondary antibody, followed by a TMB substrate to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis :

    • Normalize the data and calculate the percentage of inhibition of substrate phosphorylation.

    • Determine the IC50 value from the dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][15][16]

  • Cell Seeding and Treatment :

    • Seed cells in a 96-well plate at a predetermined density.

    • Treat the cells with a serial dilution of the test compound and incubate for 24-72 hours.

  • MTT Incubation :

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization :

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis :

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to kinase inhibitor research.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF EGF->EGFR Inhibitor Kinase Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway and Point of Inhibition

Kinase_Inhibitor_Screening_Workflow start Compound Library biochemical_assay In Vitro Kinase Assay (e.g., ADP-Glo) start->biochemical_assay determine_ic50 Determine IC50 Values biochemical_assay->determine_ic50 select_hits Hit Selection (Potency & Selectivity) determine_ic50->select_hits select_hits->start Re-screen or Discard cellular_assay Cell-Based Assay (e.g., Phospho-ELISA) select_hits->cellular_assay Potent & Selective Compounds viability_assay Cell Viability Assay (e.g., MTT) cellular_assay->viability_assay lead_optimization Lead Optimization viability_assay->lead_optimization

General Workflow for Kinase Inhibitor Screening

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a valuable and versatile starting point for the design of novel kinase inhibitors. Its inherent ability to bind to the kinase hinge region provides a strong foundation for achieving high potency. As with other heterocyclic scaffolds like quinazoline, pyrimidine, indole, and quinoline, the ultimate success of a drug discovery program hinges on the meticulous optimization of substituents to achieve the desired potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource for researchers, providing a comparative overview and detailed methodologies to aid in the rational design and evaluation of the next generation of kinase inhibitors.

References

Validating Target Engagement of 1H-pyrrolo[3,2-c]pyridine Based Drugs in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of target engagement is a critical step in the development of novel therapeutics, confirming that a drug candidate interacts with its intended molecular target within the complex environment of a living cell. This guide provides a comparative overview of two powerful biophysical techniques, the Cellular Thermal Shift Assay (CETSA) and NanoBred® Target Engagement (NanoBRET) assay, for validating the target engagement of 1H-pyrrolo[3,2-c]pyridine-based drugs. While direct application of these techniques to this specific scaffold is emerging, this guide draws upon established methodologies for similar compound classes, particularly tubulin inhibitors, a known target of some 1H-pyrrolo[3,2-c]pyridine derivatives.

Overview of Target Engagement Validation Methods

Confirming that a drug binds to its target in living cells is paramount for correlating its chemical structure with its biological activity. Several methods have been developed to measure target engagement, each with its own advantages and limitations. This guide focuses on two prominent label-free and live-cell compatible techniques: CETSA, which measures the thermal stabilization of a target protein upon ligand binding, and NanoBRET, a proximity-based assay that quantifies ligand binding through bioluminescence resonance energy transfer.

Comparative Analysis of Target Engagement Assays

The choice of a target engagement assay depends on the specific research question, the nature of the target protein, and the availability of reagents. Below is a comparison of CETSA and NanoBRET for the validation of 1H-pyrrolo[3,2-c]pyridine-based drugs.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET® Target Engagement Assay
Principle Ligand binding alters the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after heat shock.[1]Measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein via bioluminescence resonance energy transfer (BRET).[2] Competitive displacement by an unlabeled compound reduces the BRET signal.[2]
Cell System Applicable to cell lines, primary cells, and even tissue samples.[1][3]Primarily used with transfected cell lines expressing the NanoLuc®-fusion protein.[2]
Labeling Label-free, measures engagement with the endogenous or overexpressed wild-type protein.[3]Requires genetic modification of the target protein (NanoLuc® fusion) and a specific fluorescent tracer.[2]
Throughput Can be adapted for high-throughput screening (HTS) formats.[4]Well-suited for HTS in 96- and 384-well plate formats.[2][5]
Quantitative Data Provides thermal shift (ΔTm) and isothermal dose-response curves (EC50 for target engagement).[4][6]Provides IC50/EC50 values for target engagement and can be used to determine compound affinity (Kd) and residence time.[2][5]
Applicability to 1H-pyrrolo[3,2-c]pyridine Drugs Highly suitable for tubulin-targeting derivatives, as demonstrated with other microtubule-targeting agents.[7] Can also be applied to kinase targets.Applicable if the target (e.g., a specific kinase) can be fused to NanoLuc® and a suitable tracer is available or can be developed.

Experimental Data: Validation of Target Engagement

While specific CETSA or NanoBRET data for 1H-pyrrolo[3,2-c]pyridine derivatives is not yet widely published, the following tables present representative data for their likely target classes, demonstrating the utility of these assays.

CETSA Data for Tubulin-Targeting Agents

Several studies have successfully employed CETSA to demonstrate the engagement of various compounds with tubulin in cancer cell lines. The binding of these agents leads to a measurable shift in the thermal stability of α- and/or β-tubulin.

CompoundCell LineTargetObserved Thermal ShiftReference
PaclitaxelK562β-tubulinSignificant stabilization[7]
VinorelbineK562β-tubulinSignificant stabilization[7]
PaclitaxelMCF-7α-tubulin, β-tubulinSignificant stabilization[7]
DocetaxelMCF-7α-tubulin, β-tubulinSignificant stabilization[7]
NanoBRET Data for Kinase Inhibitors

The NanoBRET assay is extensively used to quantify the intracellular potency of kinase inhibitors. The following table provides examples of IC50 values obtained for various kinase inhibitors, showcasing the quantitative power of this technique.

Kinase TargetInhibitorCell LineCellular IC50 (nM)Reference
BMP2KCompound XHEK293Single-digit micromolar[8]
MYLK2Compound YHEK293Single-digit micromolar[8]
SYK (Wild-Type)MRL-SYKiHEK293Dose-dependent inhibition[9]
TLK1Test CompoundHEK293IC50 determined from dose-response[10]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing target engagement assays.

Signaling Pathway of Microtubule Disruption

1H-pyrrolo[3,2-c]pyridine derivatives that act as colchicine-site tubulin inhibitors disrupt microtubule dynamics, leading to downstream cellular consequences such as cell cycle arrest and apoptosis.

G 1H-pyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridine Tubulin Tubulin 1H-pyrrolo[3,2-c]pyridine->Tubulin Binds to Colchicine Site Microtubule_Dynamics Microtubule_Dynamics Tubulin->Microtubule_Dynamics Inhibits Polymerization G2M_Arrest G2M_Arrest Microtubule_Dynamics->G2M_Arrest Disruption leads to Ca_Signaling Ca_Signaling Microtubule_Dynamics->Ca_Signaling Modulates Myofibroblast_Differentiation Myofibroblast_Differentiation Microtubule_Dynamics->Myofibroblast_Differentiation Promotes Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Downstream effects of microtubule disruption by 1H-pyrrolo[3,2-c]pyridine.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

The CETSA workflow involves treating cells with the compound of interest, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining.

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Cell Lysis & Fractionation cluster_3 Protein Quantification a Cells + 1H-pyrrolo[3,2-c]pyridine c Temperature Gradient a->c b Cells + Vehicle b->c d Lysis Buffer c->d e Centrifugation d->e f Soluble Fraction e->f g Western Blot / MS f->g h Thermal Shift Analysis g->h

Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Workflow for NanoBRET® Target Engagement Assay

The NanoBRET assay relies on the co-expression of a NanoLuc-tagged target and the addition of a fluorescent tracer to measure competitive displacement by a test compound.

G cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Signal Detection cluster_3 Data Analysis a Transfect cells with Target-NanoLuc® construct b Add NanoBRET® Tracer a->b c Add Test Compound (1H-pyrrolo[3,2-c]pyridine) b->c d Add Substrate & Inhibitor c->d e Measure BRET Signal d->e f Calculate IC50 e->f

Caption: Generalized workflow for the NanoBRET® Target Engagement Assay.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Tubulin Target Engagement

This protocol is adapted from established methods for analyzing tubulin-targeting agents.[7]

1. Cell Culture and Treatment:

  • Culture cancer cells (e.g., MCF-7 or K562) to 70-80% confluency.

  • Treat cells with the 1H-pyrrolo[3,2-c]pyridine derivative or vehicle control (e.g., DMSO) at the desired concentration for 1-2 hours at 37°C.

2. Heat Challenge:

  • Harvest and resuspend cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples in a PCR cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separate the soluble and aggregated protein fractions by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

4. Protein Quantification:

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the samples by SDS-PAGE and Western blotting using antibodies specific for α-tubulin and β-tubulin.

  • Quantify the band intensities and normalize them to the signal at the lowest temperature.

5. Data Analysis:

  • Plot the normalized band intensities against the temperature to generate melting curves.

  • Determine the melting temperature (Tm) for the vehicle- and compound-treated samples. The difference in Tm (ΔTm) indicates target engagement.

  • For isothermal dose-response experiments, treat cells with a range of compound concentrations and heat at a single, fixed temperature (typically the temperature at which ~50% of the protein is denatured in the vehicle control). Plot the amount of soluble protein against the compound concentration to determine the EC50 for target engagement.

NanoBRET® Target Engagement Assay for Kinase Targets

This protocol is a generalized procedure based on manufacturer's instructions and published studies.[2][11][12]

1. Cell Preparation:

  • Co-transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase and a carrier DNA.

  • Seed the transfected cells into a 384-well white assay plate and incubate for 20-24 hours.

2. Assay Procedure:

  • Prepare a serial dilution of the 1H-pyrrolo[3,2-c]pyridine-based kinase inhibitor.

  • Add the NanoBRET® tracer and the test compound to the cells and incubate for 2 hours at 37°C in a CO2 incubator.

3. Signal Detection:

  • Prepare the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in Opti-MEM.

  • Add the substrate/inhibitor solution to the wells.

  • Read the plate within 10-20 minutes on a luminometer equipped with 450 nm and 610 nm emission filters.

4. Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).

  • Plot the BRET ratio against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The validation of target engagement in a cellular context is a cornerstone of modern drug discovery. Both CETSA and NanoBRET offer robust and complementary approaches to confirm the interaction of 1H-pyrrolo[3,2-c]pyridine-based drugs with their intracellular targets. While CETSA provides a label-free method to assess engagement with endogenous proteins like tubulin, NanoBRET offers a highly sensitive and high-throughput method for quantifying engagement with specific kinases. The selection of the most appropriate assay will depend on the putative target of the 1H-pyrrolo[3,2-c]pyridine derivative and the specific experimental goals. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute meaningful target engagement studies for this promising class of compounds.

References

Navigating the Selectivity Landscape of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of novel therapeutic candidates is paramount. This guide provides a comparative analysis of the cross-reactivity of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid derivatives and related pyrrolopyridine scaffolds, offering insights into their selectivity and potential off-target effects. The information is supported by experimental data from published studies and detailed methodologies for key assays.

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of targeted therapies, particularly in oncology. While direct, comprehensive cross-reactivity studies on this compound derivatives are limited in publicly available literature, analysis of related compounds within the same structural class provides valuable insights into their potential selectivity profiles.

Comparative Analysis of Cross-Reactivity

The following table summarizes the inhibitory activities of various 1H-pyrrolo[3,2-c]pyridine derivatives and related pyrrolopyridine isomers against a range of biological targets. This data, extracted from multiple studies, allows for a comparative assessment of their selectivity.

Compound ID/SeriesTarget(s)IC50/ActivityComparison/SelectivityReference
1H-pyrrolo[3,2-c]pyridine Derivatives
Diarylureas (e.g., 8b, 8g)A375P (melanoma)Nanomolar rangeMore potent than Sorafenib; demonstrated higher selectivity towards A375P compared with NIH3T3 fibroblasts.[1][1]
Diarylamides (e.g., 9a-e)A375P (melanoma)Nanomolar rangeMore potent than Sorafenib; compounds 9b-d and 9i showed higher selectivity towards A375P compared with NIH3T3 fibroblasts.[1][1]
KIST101029MEK, JNK, mTORInhibitory activityInhibited signaling pathways induced by IGF-1.[2][2]
Related Pyrrolopyridine Isomers
1H-pyrrolo[2,3-b]pyridine-2-carboxamides PDE4BIC50 ranges from 0.11–1.1 μMShowed selectivity against PDE4B over PDE4D.[3][3]
1H-pyrrolo[2,3-b]pyridine Derivatives FGFR1, FGFR2, FGFR3, FGFR44h: IC50 = 7, 9, 25, 712 nMCompound 4h showed pan-FGFR inhibitory activity with selectivity over FGFR4.[4][4]
1H-pyrrolo[3,2-g]isoquinoline Derivatives Haspin, DYRK1A, PIM12: Haspin IC50 = 10.1 nM; 3: Haspin IC50 = 10.6 nMCompounds 2 and 3 also inhibited DYRK1A and PIM1, with Haspin being the most potently inhibited.[5][5]

Experimental Protocols

The assessment of cross-reactivity is heavily reliant on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments commonly employed in kinase inhibitor profiling, which can be adapted for other target classes.

Radiometric Kinase Assay

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the target kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound dissolved in DMSO

  • P81 phosphocellulose paper or filter plates

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate well, combine the kinase reaction buffer, the purified kinase enzyme, and the specific substrate.

  • Compound Addition: Add the test compound across a range of concentrations (typically via serial dilution). Include a DMSO-only vehicle control.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.[6]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[6]

  • Reaction Termination and Spotting: Stop the reaction by adding a strong acid, such as phosphoric acid. Spot a portion of the reaction mixture onto P81 phosphocellulose paper.[6]

  • Washing: Thoroughly wash the P81 paper with phosphoric acid wash buffer to remove any unincorporated radiolabeled ATP.[6]

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay

This is a non-radiometric, homogeneous assay that measures the binding of a tracer to a kinase.

Materials:

  • Purified kinase

  • Fluorescently labeled tracer (binds to the ATP pocket)

  • Europium (Eu)-labeled anti-tag antibody (binds to the kinase)

  • TR-FRET buffer

  • Test compound dissolved in DMSO

  • 384-well microplate

  • TR-FRET plate reader

Procedure:

  • Compound Plating: Dispense the test compound at various concentrations into the wells of the 384-well plate. Include a DMSO-only control.

  • Kinase/Antibody Addition: Add a pre-mixed solution of the kinase and the Eu-labeled anti-tag antibody to each well.

  • Tracer Addition: Add the fluorescently labeled tracer to each well to initiate the competitive binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

  • Detection: Read the plate using a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (tracer) wavelengths.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. Inhibition is observed as a decrease in the TR-FRET signal. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing the Path to Selectivity

The following diagrams illustrate a generalized workflow for assessing the cross-reactivity of a compound of interest and a simplified representation of a signaling pathway that could be modulated by a 1H-pyrrolo[3,2-c]pyridine derivative.

G cluster_0 Cross-Reactivity Assessment Workflow A Compound of Interest (1H-pyrrolo[3,2-c]pyridine derivative) B Primary Target Assay (e.g., Kinase Activity) A->B C Determine IC50 B->C D Broad Panel Screening (e.g., Kinase Selectivity Panel) C->D Potent Hits G Cell-Based Assays (Phenotypic Effects) C->G E Identify Off-Targets (% Inhibition > Threshold) D->E F Secondary Confirmatory Assays (Orthogonal Methods) E->F H Selectivity Profile Determination F->H G->H

Caption: Generalized workflow for assessing the cross-reactivity of a chemical compound.

G cluster_1 Hypothetical Signaling Pathway Inhibition IGF1 IGF-1 Receptor IGF-1R IGF1->Receptor MEK MEK Receptor->MEK JNK JNK Receptor->JNK mTOR mTOR Receptor->mTOR ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 Transformation Cell Transformation mTOR->Transformation AP1->Transformation Inhibitor 1H-pyrrolo[3,2-c]pyridine derivative (e.g., KIST101029) Inhibitor->MEK Inhibitor->JNK Inhibitor->mTOR

Caption: Inhibition of IGF-1-induced signaling pathways by a 1H-pyrrolo[3,2-c]pyridine derivative.

References

Unveiling the Selectivity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides for PDE4B Over PDE4D

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of a novel inhibitor series reveals key structural determinants for achieving preferential binding to phosphodiesterase 4B, a critical target in neuroinflammation and CNS disorders.

Researchers in drug development are increasingly focusing on the selective inhibition of phosphodiesterase 4 (PDE4) isoforms to mitigate the dose-limiting side effects associated with pan-PDE4 inhibitors. The targeted inhibition of PDE4B over PDE4D is of particular interest for treating central nervous system diseases. A recent study has identified a promising series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives that demonstrate significant potency and selectivity for PDE4B.[1][2][3][4] This guide provides an in-depth analysis of the selectivity of these compounds, supported by experimental data and detailed protocols.

Comparative Inhibitory Activity and Selectivity

A scaffold-hopping approach led to the discovery of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as potent PDE4B inhibitors.[1] The inhibitory activity of these compounds against PDE4B and their selectivity over PDE4D were evaluated, with several derivatives showing moderate to good inhibition of PDE4B.[1][4]

The structure-activity relationship (SAR) studies highlighted the critical role of substitutions on the amide portion of the scaffold.[1][4] Specifically, the ring size and hydrophobicity of the amide substituent were found to significantly influence both the potency and selectivity for PDE4B.[1][4]

One of the standout compounds from this series, 11h , which features a 3,3-difluoroazetidine ring, exhibited a noteworthy inhibitory activity with an IC50 of 0.14 μM for PDE4B and a 6-fold selectivity over PDE4D.[1] This level of activity is comparable to the well-known PDE4 inhibitor, rolipram, but with improved selectivity against PDE4D.[1] The table below summarizes the in vitro inhibitory activity and selectivity of key compounds from the series.

CompoundR GroupPDE4B IC50 (μM)PDE4D IC50 (μM)Selectivity (PDE4D/PDE4B)
11a Cyclopropyl0.220.853.9
11b Cyclobutyl0.180.764.2
11c Cyclopentyl0.110.454.1
11d Cyclohexyl0.251.14.4
11h 3,3-difluoroazetidine0.140.846.0
Rolipram -0.180.231.3

Experimental Protocols

The determination of the inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B and PDE4D was performed using a robust in vitro assay.

PDE4B and PDE4D Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cyclic adenosine monophosphate (cAMP) by the PDE4B or PDE4D enzyme. The amount of remaining cAMP is quantified, typically using a competitive binding assay or fluorescence polarization.

Materials:

  • Recombinant human PDE4B and PDE4D enzymes

  • cAMP substrate

  • Test compounds (1H-pyrrolo[2,3-b]pyridine-2-carboxamides)

  • Rolipram (positive control)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Detection reagents (e.g., fluorescently labeled cAMP tracer and a specific antibody)

Procedure:

  • Compound Preparation: A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO) and then serially diluted to the desired concentrations in the assay buffer.

  • Enzyme Reaction: The PDE4B or PDE4D enzyme is pre-incubated with the test compound or vehicle (DMSO) in the assay buffer for a specified period at room temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the cAMP substrate. The reaction mixture is then incubated for a specific time at 37°C.

  • Termination of Reaction: The reaction is stopped, often by the addition of a stop reagent or by heat inactivation.

  • Quantification of cAMP: The amount of cAMP remaining in each well is determined using a suitable detection method. In a fluorescence polarization assay, for instance, a fluorescent cAMP tracer and a specific antibody are added. The tracer and unlabeled cAMP from the reaction compete for binding to the antibody. The degree of polarization of the emitted light is inversely proportional to the amount of cAMP produced.

  • Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are calculated by fitting the dose-response data to a sigmoidal curve. The selectivity index is then calculated by dividing the IC50 for PDE4D by the IC50 for PDE4B.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PDE4 signaling pathway and the general workflow for assessing the selectivity of the inhibitors.

PDE4_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Conversion PDE4 PDE4B / PDE4D cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE4->AMP Downstream Downstream Cellular Responses PKA->Downstream

Caption: PDE4 Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound 1H-pyrrolo[2,3-b]pyridine- 2-carboxamides PDE4B_Assay PDE4B Inhibition Assay (IC50 determination) Compound->PDE4B_Assay PDE4D_Assay PDE4D Inhibition Assay (IC50 determination) Compound->PDE4D_Assay Selectivity Selectivity Calculation (IC50 PDE4D / IC50 PDE4B) PDE4B_Assay->Selectivity PDE4D_Assay->Selectivity

Caption: Experimental Workflow for Selectivity Assessment.

References

A Comparative Docking Analysis of Pyrrolopyridine Isomers in Kinase Active Sites: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding efficacy of different pyrrolopyridine isomers within the active sites of various kinases. The information is supported by a synthesis of data from multiple studies, offering insights into the structure-activity relationships that drive inhibitor potency and selectivity.

The pyrrolopyridine scaffold is a key pharmacophore in the design of kinase inhibitors due to its structural similarity to the adenine core of ATP, enabling it to competitively bind in the ATP-binding pocket of kinases.[1][2] Different isomers of this scaffold, such as pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-d]pyrimidine, exhibit varied binding affinities and inhibitory activities against different kinases.[3][4] This guide summarizes quantitative data from comparative docking studies to elucidate these differences.

Data Presentation: Comparative Inhibitory Activity and Docking Scores

The following tables summarize the in vitro inhibitory activity (IC50) and in silico docking scores of various pyrrolopyridine isomers against different kinases. Lower IC50 values and more negative docking scores indicate higher potency and more favorable binding, respectively.

Table 1: Comparative Anticancer Activity of Pyrrolopyridine Isomers

Compound IDIsomer ScaffoldCancer Cell LineTargetIC50 (µM)
1f Pyrrolo[3,4-b]pyridineMDA-MB-231 (Breast)Not Specified6.25
10t Pyrrolo[3,2-c]pyridineHeLa (Cervical)Tubulin0.12
10t Pyrrolo[3,2-c]pyridineSGC-7901 (Gastric)Tubulin0.15
10t Pyrrolo[3,2-c]pyridineMCF-7 (Breast)Tubulin0.21
8b Pyrazolo[3,4-b]pyridineA-549 (Lung)Not Specified2.9
8b Pyrazolo[3,4-b]pyridineHEPG2 (Liver)Not Specified2.6
Compound 7 Pyrrolo[2,3-d]pyrimidineHepG2Multi-kinaseNot specified
Compound 5k Pyrrolo[2,3-d]pyrimidineNot specifiedEGFR, Her2, VEGFR20.04 - 0.204

Data synthesized from multiple sources.[3][4]

Table 2: Comparative Docking Scores of Pyrrolopyridine Derivatives in Kinase Active Sites

CompoundTarget KinaseDocking Score (kcal/mol)Key Interacting Residues
SPP10 EGFRWT-152.468Lys851, Arg817, Ala698
SPP10 EGFRT790M-134.866Glu758, Phe723, Asp855, Met790
Akti-1/2 Akt-15.2Not specified
GSK 690693 Akt-10.0Not specified
SC 66 Akt-9.7Not specified
Indole ligand (5) EGFR-8.0Not specified
Compound 1a PIM-1-8.6 (XP Score)Not specified

Docking scores are highly dependent on the software, force field, and specific protocol used and should be compared with caution across different studies.[5][6][7][8]

Experimental Protocols: A Generalized Workflow for Comparative Docking Studies

The following protocol outlines a typical workflow for conducting comparative molecular docking studies of pyrrolopyridine isomers.

1. Preparation of the Kinase Receptor:

  • The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB) (e.g., PDB IDs: 5UZK, 5OPV, 4RIO, 4C4H).[9][10][11][12]
  • Water molecules and any co-crystallized ligands are typically removed.
  • Polar hydrogen atoms and Kollaman charges are added to the protein structure.[8]
  • The protein is prepared for docking using software like AutoDockTools, which involves defining the grid box that encompasses the active site.

2. Ligand Preparation:

  • The 2D structures of the pyrrolopyridine isomers are drawn using chemical drawing software and converted to 3D structures.
  • The geometries of the ligands are optimized using computational chemistry methods.
  • The ligands are prepared in the appropriate file format (e.g., .pdbqt for AutoDock Vina) with rotatable bonds defined.[13]

3. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina, DOCK 6, or Glide.[7][13][14]
  • The prepared ligands are docked into the defined active site of the prepared kinase receptor.
  • The docking algorithm samples a wide range of conformations and orientations of the ligand within the active site.
  • The scoring function of the docking program calculates the binding affinity (docking score) for each pose.[5]

4. Analysis of Docking Results:

  • The docked poses are ranked based on their docking scores. The pose with the most negative binding energy is typically considered the most favorable.
  • The binding mode of the top-ranked poses is visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the kinase active site.[3]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB Structure, Add Hydrogens) Docking Molecular Docking (e.g., AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Ligand_Prep->Docking Scoring Scoring and Ranking (Binding Affinity) Docking->Scoring Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction_Analysis SAR Structure-Activity Relationship (SAR) Analysis Interaction_Analysis->SAR

Caption: A generalized workflow for comparative molecular docking studies.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrrolopyridine Kinase Inhibitor Inhibitor->RTK Inhibitor->Raf

References

Safety Operating Guide

Personal protective equipment for handling 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. The following procedures are based on available safety data for structurally similar compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.To prevent skin contact with the compound.
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for operations with a higher risk of splashing.To protect eyes from dust particles and potential splashes.
Skin and Body Protection A lab coat or a chemical-resistant suit is required. Ensure clothing fully covers exposed skin.To protect against accidental skin exposure.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]To prevent inhalation of dust, which may cause respiratory irritation.[1]

Hazard and Precautionary Data

Hazard Category Description Precautionary Statements
Acute Oral Toxicity Harmful if swallowed.[2]Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, get medical help.[2]
Skin Corrosion/Irritation May cause skin irritation.Avoid contact with skin. Wear protective gloves.
Serious Eye Damage/Irritation May cause serious eye irritation.[3]Avoid contact with eyes. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2]
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing dust. Use only in a well-ventilated area.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is paramount to ensure safety.

Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_decon Decontamination Phase cluster_disposal Waste Disposal Phase prep Preparation handling Handling & Use prep->handling Proceed when ready decon Decontamination handling->decon After use emergency Emergency Preparedness handling->emergency In case of spill or exposure disposal Waste Disposal decon->disposal Segregate waste a Review Safety Data Sheet (SDS) b Ensure proper ventilation (fume hood) a->b c Don appropriate Personal Protective Equipment (PPE) b->c d Weigh and handle the solid compound carefully to avoid dust formation e Use non-sparking tools d->e f Keep container tightly closed when not in use e->f g Clean work surfaces with appropriate solvent h Remove and decontaminate PPE as per lab protocol g->h i Wash hands thoroughly h->i j Collect waste in a labeled, sealed container k Dispose of as chemical waste through a licensed disposal company j->k

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Storage:

  • All solid waste, including contaminated PPE and weighing papers, should be collected in a designated, clearly labeled, and sealed container.

  • Unused or surplus material should also be treated as chemical waste.

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Method:

  • The primary method of disposal should be through a licensed and certified professional waste disposal service.[1]

  • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal route, but this must be carried out by a qualified facility.[1]

  • Do not dispose of this chemical down the drain or in regular trash.[4]

Contaminated Packaging:

  • Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product.[1]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.